FD-IN-1
Description
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Properties
IUPAC Name |
2-[2-[[3-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]phenyl]methoxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-21(14-25)19-9-4-8-18(12-19)17-7-3-5-16(11-17)15-28-22-10-2-1-6-20(22)13-23(26)27/h1-12,21,25H,13-15,24H2,(H,26,27)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLXBWRISOPXQB-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of FD-IN-1
An extensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed no information on a compound designated as FD-IN-1.
Despite a multi-faceted search strategy, no research articles, preclinical studies, or patents could be identified that describe the mechanism of action, molecular target, or signaling pathway of a substance referred to as "this compound." This suggests that this compound may be a very early-stage research compound with no publicly disclosed data, a misidentified compound, or an internal designation not yet in the public domain.
Initial searches for "this compound" were frequently confounded with "FD-1," a known anticancer agent. FD-1, or 1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione, is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The mechanism of action of FD-1 is therefore predicated on its metabolic conversion to 5-FU.
The Known Mechanism of Action of FD-1 (5-Fluorouracil Prodrug)
FD-1 is activated in the liver by microsomal enzymes to release 5-fluorouracil.[1] 5-FU, a pyrimidine analog, exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death" of rapidly dividing cancer cells.
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, such as 5-fluorodeoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, ultimately leading to apoptosis.
In addition to its role as a 5-FU prodrug, some studies have investigated other potential biological activities of FD-1. For instance, research has suggested that FD-1 may have effects on the central nervous system, potentially mediated by GABAergic pathways, leading to an increase in striatal dopamine concentrations.[2]
Lack of Information on this compound
While information on FD-1 is available, it is crucial to reiterate that no such data exists for this compound. Searches for the specific chemical identifier "(S)-2-(2-((3'-(1-amino-2-hydroxyethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)acetic acid," which is associated with the name this compound in some chemical supplier databases, did not yield any biological or pharmacological data.
Without primary literature or preclinical data, it is not possible to provide the requested in-depth technical guide, including:
-
Quantitative Data: No IC50, Ki, or other quantitative measures of biological activity for this compound have been reported.
-
Experimental Protocols: The absence of published studies means there are no experimental methodologies to detail.
-
Signaling Pathways: The molecular target and the signaling cascades modulated by this compound remain unknown, precluding the creation of any pathway diagrams.
Based on a comprehensive search of available resources, there is no scientific information to construct a technical guide on the mechanism of action of this compound. The user's query may refer to a compound that is not yet described in the public scientific domain. Further clarification on the origin or context of the name "this compound" would be necessary to conduct a more targeted and potentially successful search.
References
- 1. Review of a new antimetabolic agent, 1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione (FD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione (FD 1) on the central nervous system: (2) Effects on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
FD-IN-1: A Potent and Selective Small Molecule Inhibitor of Complement Factor D for the Treatment of Alternative Pathway-Mediated Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The alternative complement pathway (AP) is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration. Factor D (FD), a serine protease with a singular and rate-limiting role in the AP, has emerged as a prime therapeutic target. This document provides a comprehensive technical overview of FD-IN-1, a novel, orally bioavailable small molecule inhibitor of Factor D. We detail its mechanism of action, present key in vitro and in vivo data, and provide detailed experimental protocols for its evaluation. This whitepaper is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the alternative complement pathway.
Introduction to the Alternative Complement Pathway and Factor D
The complement system is a cornerstone of innate immunity, comprising a network of plasma proteins that act in a cascade to eliminate pathogens and cellular debris.[1][2][3] Activation of the complement system can occur through three distinct routes: the classical, lectin, and alternative pathways.[4] The alternative pathway (AP) is unique in that it is subject to constant, low-level activation, a process known as "tick-over," which allows for rapid surveillance and response to foreign surfaces.[5]
The AP cascade is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[5][6] This altered C3 binds to Factor B (FB), forming a complex that is then cleaved by Factor D (FD).[1][2] This cleavage event generates the active protease Bb, which remains associated with C3(H₂O) to form the fluid-phase C3 convertase, C3(H₂O)Bb.[1] This initial convertase cleaves more C3 into C3a (an anaphylatoxin) and C3b (an opsonin).[1][7] C3b can covalently attach to nearby surfaces, and when deposited on a foreign or damaged cell, it can bind another molecule of FB. This C3bB complex is the substrate for Factor D, which again cleaves FB to form the potent, surface-bound C3 convertase, C3bBb.[8][9] This step represents a critical amplification loop, leading to the deposition of large quantities of C3b on the target surface.[3][8]
Factor D is a highly specific serine protease, with Factor B being its only known natural substrate.[8] It circulates in the blood as an active enzyme but at the lowest concentration of all complement proteins, making it the rate-limiting enzyme of the AP.[7][10] These characteristics make Factor D an exceptionally attractive target for therapeutic intervention to selectively control AP activation without compromising the other complement pathways.
This compound: A Novel Factor D Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Factor D. Its mechanism of action is the direct inhibition of the catalytic activity of Factor D, thereby preventing the cleavage of Factor B and halting the amplification of the alternative complement pathway.
Mechanism of Action
This compound binds to the active site of Factor D, preventing the formation of the C3 convertases [C3(H₂O)Bb and C3bBb]. This blockade of the initial and amplification steps of the AP cascade effectively inhibits the downstream consequences of AP activation, including C3b deposition, the generation of anaphylatoxins (C3a and C5a), and the formation of the membrane attack complex (MAC).
Figure 1: Mechanism of Action of this compound in the Alternative Complement Pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| Factor D Binding Affinity (KD) | 0.54 nM |
| Factor D Enzymatic Inhibition (IC50) | 5.8 nM |
| Alternative Pathway Hemolysis (IC50) | 15 nM |
| Classical Pathway Hemolysis (IC50) | > 10,000 nM |
| Selectivity against other Serine Proteases | > 1000-fold |
Data are representative of values obtained for potent and selective small molecule Factor D inhibitors.[9]
Table 2: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys
| Parameter | Value (Oral Dosing) |
| Bioavailability (F%) | 65% |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 1200 |
| AUC0-24h (ng·h/mL) | 9800 |
| Half-life (t1/2) (h) | 8 |
Pharmacokinetic parameters are illustrative and based on data from orally administered small molecule Factor D inhibitors in preclinical species.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Factor D Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the proteolytic activity of Factor D on its natural substrate, the C3bB complex.
Materials:
-
Purified human Factor D (FD)
-
Purified human Factor B (FB)
-
Purified human C3b
-
Assay Buffer: Gelatin Veronal Buffer with 10 mM MgCl₂
-
This compound (or test compound)
-
SDS-PAGE gels and staining reagents
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, pre-incubate FD (final concentration 0.8 nM) with varying concentrations of this compound for 15 minutes at 37°C.[8]
-
Initiate the reaction by adding a pre-formed complex of C3b (final concentration 0.5 µM) and FB (final concentration 0.5 µM).[10]
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by SDS-PAGE. The cleavage of Factor B into Ba and Bb fragments is visualized by Coomassie blue staining.
-
Quantify the intensity of the Bb band using densitometry.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for the Factor D Enzymatic Inhibition Assay.
Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of this compound to inhibit AP-mediated lysis of rabbit erythrocytes in human serum.
Materials:
-
Rabbit erythrocytes (Er)
-
Normal human serum (NHS)
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl₂ and EGTA to block the classical pathway)
-
This compound (or test compound)
-
Spectrophotometer
Procedure:
-
Wash rabbit erythrocytes with GVB-Mg-EGTA buffer and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare a dilution series of this compound in GVB-Mg-EGTA buffer.
-
In a 96-well plate, mix the this compound dilutions with normal human serum (final concentration 8%).[8]
-
Add the rabbit erythrocyte suspension to each well.
-
Include control wells for 0% lysis (buffer only) and 100% lysis (water).
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percent hemolysis for each this compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[this compound] and fitting to a dose-response curve.
In Vivo Pharmacokinetic Study in Cynomolgus Monkeys
This study determines the pharmacokinetic profile of this compound following oral administration.
Materials:
-
Male cynomolgus monkeys (n=3)
-
This compound formulated for oral gavage (e.g., in PEG400:water)
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound via gavage.
-
Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Prepare plasma standards and quality controls for this compound.
-
Extract this compound from plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diseases driven by the dysregulation of the alternative complement pathway. Its high potency, selectivity, and favorable oral pharmacokinetic profile suggest the potential for a convenient and effective treatment to control AP-mediated pathology. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and other next-generation Factor D inhibitors.
References
- 1. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 2. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FD-IN-1 in the Alternative Complement Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens and cellular debris. It is activated through three distinct routes: the classical, lectin, and alternative pathways, all of which converge on the cleavage of the central component, C3. The alternative pathway (AP) is unique in that it is continuously active at a low level through a process known as "tick-over," allowing for rapid surveillance and amplification of the complement response.[1] Dysregulation of the AP is implicated in a range of inflammatory and autoimmune diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD).[2][3]
Factor D (FD) is a serine protease that serves as the rate-limiting enzyme in the AP.[2][4] It is responsible for cleaving Factor B (FB) when FB is bound to C3b, leading to the formation of the AP C3 convertase (C3bBb).[4][5][6] This convertase then cleaves more C3, initiating a powerful amplification loop.[4][5] Given its pivotal role, FD has emerged as a key therapeutic target for diseases driven by excessive AP activation.[2][3]
This technical guide focuses on FD-IN-1, a designation for small-molecule inhibitors of Factor D. As a prominent and clinically advanced example of this class, this guide will extensively reference data from studies on danicopan (ACH-4471) and related compounds to illustrate the role and potential of this compound in modulating the alternative complement pathway.
Mechanism of Action of this compound
This compound represents a class of orally bioavailable small molecules designed to selectively inhibit the enzymatic activity of Factor D.[1][7] By binding to Factor D, these inhibitors prevent the cleavage of Factor B into its active fragment, Bb.[8] This action blocks the formation of the AP C3 convertase (C3bBb) at its inception, thereby halting the amplification loop of the alternative pathway.[8] A significant advantage of targeting Factor D is the specific inhibition of the alternative pathway, while leaving the classical and lectin pathways, which are important for antibody-mediated immunity, largely intact.[1][3]
Below is a diagram illustrating the alternative complement pathway and the point of intervention for this compound.
Caption: Alternative complement pathway and this compound inhibition.
Quantitative Data on this compound Activity
The potency of this compound compounds, such as danicopan (ACH-4471) and ACH-3856, has been quantified through various in vitro assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: Binding Affinity and Enzymatic Inhibition of Factor D Inhibitors
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference(s) |
| Danicopan (ACH-4471) | Human Factor D | Surface Plasmon Resonance | Kd | 0.00054 | [9][10] |
| Human Factor D | Factor D Proteolytic Activity | IC50 | 0.015 | [9][10][11] | |
| ACH-3856 | Human Factor D | Surface Plasmon Resonance | Kd | 0.00036 | [10] |
| Human Factor D | Factor D Proteolytic Activity | IC50 | 0.0058 | [10][11] |
Table 2: Functional Inhibition of the Alternative Pathway by Danicopan (ACH-4471)
| Assay Type | Cell Type / System | Parameter | Value (µM) | Reference(s) |
| Alternative Pathway Hemolysis | Rabbit Erythrocytes | IC50 | 0.031 | [10] |
| PNH Erythrocyte Hemolysis (Ham Test) | Human PNH Erythrocytes | IC50 | 0.0040 - 0.027 | [9][10][11] |
| Human PNH Erythrocytes | IC90 | 0.015 - 0.11 | [9][10][11] | |
| aHUS Cell Killing (Modified Ham Test) | PIGA-null Reagent Cells | - | Sub-micromolar inhibition | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of complement inhibitors. The following sections outline the protocols for key experiments used to characterize this compound.
Alternative Pathway Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the human alternative complement pathway.
Materials:
-
Rabbit erythrocytes (RaRBC)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
This compound compound (e.g., danicopan)
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes in GVB/Mg-EGTA and resuspend to a concentration of 1x108 cells/mL.
-
Prepare serial dilutions of the this compound compound in GVB/Mg-EGTA.
-
In a 96-well plate, mix the this compound dilutions with normal human serum (typically at a final dilution of 1:2).[8]
-
Add the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 20-30 minutes.[8]
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm or 541 nm.
-
Calculate the percent hemolysis for each compound concentration relative to a 100% lysis control (water) and a 0% lysis control (buffer).
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
Caption: Workflow for the alternative pathway hemolytic assay.
Factor D Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the proteolytic cleavage of Factor B by Factor D.
Materials:
-
Purified human Factor D (FD)
-
Purified human Factor B (FB)
-
Purified human C3b
-
This compound compound (e.g., danicopan)
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
SDS-PAGE and Western blot reagents or ELISA-based detection for Bb fragment
Protocol:
-
Pre-incubate purified C3b and FB in the assay buffer to form the C3bB complex.[5][6]
-
Prepare serial dilutions of the this compound compound.
-
Add purified FD to the this compound dilutions and incubate briefly.
-
Initiate the reaction by adding the FD/FD-IN-1 mixture to the C3bB complex.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction (e.g., by adding EDTA or SDS-PAGE loading buffer).
-
Analyze the reaction products for the generation of the Bb fragment. This can be done by:
-
Quantify the amount of Bb generated at each inhibitor concentration.
-
Calculate the IC50 value.
Caption: Workflow for the Factor D enzymatic activity assay.
Conclusion
This compound, exemplified by compounds like danicopan, represents a promising therapeutic strategy for a variety of diseases driven by the overactivation of the alternative complement pathway. By selectively targeting Factor D, the rate-limiting enzyme of the AP, these inhibitors can effectively block the amplification loop that is central to the pathology of these conditions. The robust quantitative data from in vitro and in vivo studies, supported by detailed experimental protocols, provide a strong foundation for the continued development and clinical application of this class of drugs. For researchers and drug development professionals, the methodologies and data presented in this guide offer a comprehensive overview of the core principles and techniques for evaluating the role of this compound in the alternative complement pathway.
References
- 1. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]
- 6. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
- 10. tecomedical.com [tecomedical.com]
- 11. Modulation of Mouse Endotoxic Fever by Complement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Factor D Inhibition in Paroxysmal Nocturnal Hemoglobinuria: A Technical Guide
A comprehensive search for a specific compound designated "FD-IN-1" for research in paroxysmal nocturnal hemoglobinuria (PNH) did not yield any publicly available data. Therefore, this guide will focus on the broader, clinically significant class of Factor D (FD) inhibitors as a therapeutic strategy for PNH. This document will provide researchers, scientists, and drug development professionals with an in-depth overview of the mechanism, preclinical evaluation, and clinical potential of targeting Factor D in this rare hematological disorder.
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the destruction of red blood cells (hemolysis) by the complement system.[1] The underlying cause is a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[2][3][4] These proteins, including the complement regulators CD55 and CD59, are crucial for protecting cells from complement-mediated damage.[2][4] Their absence renders PNH erythrocytes highly susceptible to destruction.[5]
The Central Role of the Alternative Complement Pathway and Factor D in PNH
The alternative pathway (AP) of the complement system is a key driver of intravascular hemolysis in PNH.[6] It is a constantly active surveillance system that, in the absence of proper regulation on host cells, can lead to their destruction. Factor D is a serine protease that plays a pivotal and rate-limiting role in the activation of the AP.
The activation of the AP begins with the spontaneous hydrolysis of C3 to C3(H₂O). This allows for the binding of Factor B, which is then cleaved by Factor D to form the initial fluid-phase C3 convertase, C3(H₂O)Bb. This convertase cleaves more C3 into C3a and C3b. C3b can then bind to cell surfaces. On the surface of PNH red blood cells, which lack the protective GPI-anchored proteins, this C3b binds Factor B, which is again cleaved by Factor D to form the potent surface-bound C3 convertase, C3bBb. This enzyme complex initiates an amplification loop, leading to the generation of more C3b, and ultimately the formation of the C5 convertase (C3bBbC3b). The C5 convertase cleaves C5, initiating the assembly of the membrane attack complex (MAC), which lyses the red blood cells.[6]
Signaling Pathway of the Alternative Complement Cascade and the Role of Factor D Inhibition
Caption: Alternative complement pathway activation and the central role of Factor D inhibition in PNH.
Therapeutic Rationale for Factor D Inhibition
Given its essential role, inhibiting Factor D presents a highly attractive therapeutic strategy for PNH. By blocking the cleavage of Factor B, a Factor D inhibitor can prevent the formation of both the initial fluid-phase and the surface-bound C3 convertases. This effectively halts the amplification loop of the alternative pathway, thereby preventing the downstream events of C5 cleavage, MAC formation, and subsequent intravascular hemolysis.
Clinical and Preclinical Data for Factor D Inhibitors
While no data exists for "this compound," other Factor D inhibitors have been investigated in PNH. Danicopan is a first-in-class oral Factor D inhibitor.[6]
| Compound | Study Phase | Patient Population | Key Outcomes |
| Danicopan | Phase II | Eculizumab-poor responders (transfusion dependent) | Add-on to eculizumab; 100-200 mg thrice daily; 11 of 12 patients completed the study.[6] |
| BCX9930 | - | PNH patients (suboptimal responders to C5 inhibition or treatment-naive) | Improved hemoglobin and hemolytic parameters; reduced transfusion requirements.[7] |
Note: The development of BCX9930 was later discontinued for other reasons.
Generalized Experimental Protocols for Preclinical Evaluation of a Factor D Inhibitor
The preclinical assessment of a novel Factor D inhibitor for PNH would involve a series of in vitro and in vivo studies to determine its potency, specificity, and efficacy.
In Vitro Assays
-
Factor D Enzymatic Assay:
-
Objective: To determine the IC₅₀ of the test compound against purified human Factor D.
-
Methodology: A fluorogenic or colorimetric substrate for Factor D is used. The assay is performed in a multi-well plate format. The test compound is serially diluted and incubated with recombinant human Factor D. The reaction is initiated by the addition of the substrate, and the signal is measured over time using a plate reader. The IC₅₀ is calculated from the dose-response curve.
-
-
Alternative Pathway Hemolysis Assay (Ham Test):
-
Objective: To assess the ability of the test compound to inhibit AP-mediated lysis of PNH-like red blood cells.
-
Methodology: PNH-like red blood cells (e.g., from a PNH patient or created by treating normal red blood cells with a GPI-anchor synthesis inhibitor like PIGA-off cells) are incubated with acidified normal human serum (as a source of complement). The test compound is added at various concentrations. The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant at 414 nm.
-
In Vivo Models
-
PNH Mouse Model:
-
Objective: To evaluate the in vivo efficacy of the test compound in a transgenic mouse model of PNH.
-
Methodology: A mouse model expressing a human C5-convertase-lyzable red blood cell phenotype can be used. PNH-like conditions can be induced by administering a C3 activator. The test compound is administered (e.g., orally or intravenously) prior to the induction of hemolysis. Blood samples are collected at various time points to measure lactate dehydrogenase (LDH) levels (a marker of intravascular hemolysis) and hemoglobin levels.
-
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical development of a Factor D inhibitor for PNH.
Conclusion
Inhibition of Factor D represents a promising therapeutic avenue for the treatment of paroxysmal nocturnal hemoglobinuria. By targeting a key upstream component of the alternative complement pathway, Factor D inhibitors have the potential to control intravascular hemolysis and address the underlying pathophysiology of the disease. While information on a specific molecule named "this compound" is not available, the broader class of Factor D inhibitors continues to be an active area of research and development, offering hope for new and effective oral treatments for patients with PNH. Further preclinical and clinical investigation of novel Factor D inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Paroxysmal nocturnal hemoglobinuria - Wikipedia [en.wikipedia.org]
- 2. Paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paroxysmal Nocturnal Hemoglobinuria (PNH) - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. How we(’ll) treat paroxysmal nocturnal haemoglobinuria: diving into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paroxysmal Nocturnal Hemoglobinuria: Current Management, Unmet Needs, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible blindness in the elderly, characterized by the progressive deterioration of the macula. The disease manifests in two forms: the more prevalent atrophic ("dry") AMD, which involves the slow degeneration of the retinal pigment epithelium (RPE), and the less common but more severe neovascular ("wet") AMD, which is defined by choroidal neovascularization (CNV). Pathological processes central to AMD include oxidative stress, chronic inflammation, dysregulation of the complement system, and aberrant angiogenesis, primarily driven by vascular endothelial growth factor (VEGF). This guide outlines a comprehensive framework for the preclinical investigation of FD-IN-1, a novel hypothetical inhibitor, as a potential therapeutic agent for AMD.
Hypothesized Mechanism of Action for this compound
This compound is postulated to ameliorate AMD pathology by targeting one or more of the key molecular pathways implicated in the disease. The primary hypotheses for its mechanism of action include:
-
Inhibition of Angiogenesis: this compound may directly or indirectly antagonize the VEGF signaling pathway, a critical driver of CNV in wet AMD.
-
Modulation of Inflammation: The compound could suppress inflammatory responses in the retina by inhibiting key pro-inflammatory signaling cascades such as the NF-κB or MAPK pathways.
-
Regulation of the Complement System: this compound might interfere with the activation of the complement cascade, a component of the innate immune system that is dysregulated in AMD and contributes to RPE and photoreceptor cell death.
Experimental Investigation Workflow
A structured, multi-stage approach is essential to comprehensively evaluate the therapeutic potential of this compound. The workflow progresses from initial in vitro screening to in vivo validation in established animal models of AMD.
Figure 1: General workflow for the preclinical investigation of this compound.
In Vitro Evaluation of this compound
Initial studies will be conducted in relevant cell culture systems to assess the bioactivity and safety profile of this compound.
Experimental Protocols
-
ARPE-19 Cell Viability Assay (MTS Assay):
-
Objective: To determine the cytotoxic effect of this compound on human retinal pigment epithelial cells.
-
Method: ARPE-19 cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 48 hours. Following treatment, MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C. The absorbance at 490 nm is measured using a plate reader to quantify cell viability.
-
-
HUVEC Tube Formation Assay:
-
Objective: To assess the anti-angiogenic potential of this compound.
-
Method: 96-well plates are coated with Matrigel. Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel in the presence of various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF). After 6-18 hours of incubation, the formation of capillary-like structures (tubes) is visualized by microscopy. The total tube length and number of branch points are quantified using image analysis software.
-
-
Anti-Inflammatory Activity in ARPE-19 Cells (ELISA):
-
Objective: To measure the effect of this compound on the production of inflammatory mediators.
-
Method: ARPE-19 cells are pre-treated with this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α for 24 hours. The cell culture supernatant is then collected, and the concentrations of key inflammatory cytokines such as IL-6 and MCP-1 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Hypothetical Quantitative Data
The following tables summarize potential outcomes from the in vitro experiments.
Table 1: In Vitro Bioactivity of this compound
| Assay | Cell Line | Parameter | This compound IC₅₀ |
|---|---|---|---|
| Tube Formation | HUVEC | Inhibition of VEGF-induced tube length | 50 nM |
| Cytokine Release | ARPE-19 | Inhibition of LPS-induced IL-6 secretion | 120 nM |
Table 2: Cytotoxicity Profile of this compound
| Assay | Cell Line | Parameter | This compound CC₅₀ |
|---|---|---|---|
| Cell Viability | ARPE-19 | Cytotoxicity | > 50 µM |
| Cell Viability | HUVEC | Cytotoxicity | > 50 µM |
In Vivo Evaluation in a Laser-Induced CNV Mouse Model
The efficacy of this compound will be tested in a well-established animal model that recapitulates the neovascularization characteristic of wet AMD.
Experimental Protocol
-
Laser-Induced Choroidal Neovascularization:
-
Animals: C57BL/6J mice (8-10 weeks old) are used.
-
Procedure: Mice are anesthetized, and their pupils are dilated. Four laser photocoagulation spots (532 nm wavelength, 100 µm spot size, 100 ms duration, 200 mW power) are delivered to the retina of each eye, surrounding the optic nerve, to rupture Bruch's membrane.
-
Treatment: this compound (or vehicle control) is administered via intravitreal injection immediately after laser injury.
-
Evaluation: After 7 or 14 days, the extent of CNV is assessed.
-
-
Fluorescein Angiography (FA) and Optical Coherence Tomography (OCT):
-
Objective: To visualize and quantify vascular leakage and retinal structure in vivo.
-
Method: Mice are anesthetized, and fluorescein dye is injected intraperitoneally. A scanning laser ophthalmoscope is used to capture images of the fundus, allowing for the visualization and quantification of vascular leakage from the CNV lesions. OCT is used to obtain cross-sectional images of the retina to measure retinal thickness and the size of the CNV lesion.
-
-
Choroidal Flat Mount Staining:
-
Objective: To directly measure the volume of the neovascular lesions ex vivo.
-
Method: At the end of the study period, mice are euthanized, and their eyes are enucleated. The choroid-sclera complex is dissected and stained with isolectin B4 conjugated to a fluorescent marker to label the vascular endothelium. The flat mounts are then imaged with a confocal microscope, and the volume of the CNV lesions is quantified using image analysis software.
-
Hypothetical Quantitative Data
Table 3: Efficacy of this compound in the Laser-Induced CNV Mouse Model (Day 14)
| Treatment Group | Dose (per eye) | Mean CNV Volume (mm³) ± SEM | % Inhibition vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 0.045 ± 0.005 | - |
| This compound | 1 µg | 0.023 ± 0.003 | 48.9% |
| This compound | 5 µg | 0.015 ± 0.002 | 66.7% |
| Positive Control (Anti-VEGF) | 2 µg | 0.012 ± 0.002 | 73.3% |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in AMD and the potential points of intervention for this compound.
Figure 2: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Figure 3: Potential inhibition of the complement cascade by this compound.
Conclusion
This technical guide provides a systematic framework for the preclinical evaluation of this compound, a novel hypothetical inhibitor for the treatment of age-related macular degeneration. The described workflow, encompassing in vitro functional assays and in vivo efficacy studies in a laser-induced CNV model, will enable a thorough assessment of the compound's therapeutic potential. The hypothetical data presented suggest that this compound could be a promising candidate by effectively inhibiting angiogenesis and inflammation with a favorable safety profile. Further investigation into its precise molecular interactions and long-term efficacy is warranted to support its advancement into clinical development.
The Inhibition of C3 Convertase: A Technical Guide on a Core Therapeutic Target in the Complement System
Audience: Researchers, scientists, and drug development professionals.
Abstract: The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The C3 convertases, central enzymes in the complement cascade, represent a key therapeutic target. This technical guide provides an in-depth overview of C3 convertase formation and function, and a framework for evaluating the effects of inhibitory compounds. While specific data for a compound designated "FD-IN-1" is not publicly available, this document serves as a comprehensive template, outlining the requisite data presentation, experimental protocols, and pathway visualizations necessary for the characterization of any C3 convertase inhibitor.
Introduction to the Complement System and C3 Convertase
The complement system is a network of over 50 proteins that acts as a first line of defense against pathogens and plays a crucial role in clearing cellular debris.[1][2] Activation of the complement cascade occurs through three primary pathways: the classical, lectin, and alternative pathways.[3][4][5] All three pathways converge on the formation of a C3 convertase, a pivotal serine protease enzyme.[4][6][7]
There are two forms of C3 convertase:
-
Classical and Lectin Pathway C3 Convertase (C4b2a): Formed from the cleavage products of C4 and C2.[3][4][6]
-
Alternative Pathway C3 Convertase (C3bBb): Formed from the cleavage product of C3 (C3b) and Factor B.[3][4][6]
Once formed, the C3 convertase cleaves C3 into the anaphylatoxin C3a and the opsonin C3b.[4][6] This cleavage is the central amplification step of the complement cascade, leading to the formation of the C5 convertase, the membrane attack complex (MAC), and robust inflammatory responses.[5][7] Given its central role, inhibition of C3 convertase is a highly attractive strategy for therapeutic intervention in complement-mediated diseases.
Quantitative Data on Inhibitor Activity
A thorough characterization of a C3 convertase inhibitor requires precise quantitative measurements of its activity. The following tables provide a template for presenting such data.
Table 1: In Vitro Inhibitory Activity of a Hypothetical C3 Convertase Inhibitor
| Assay Type | Pathway | IC50 (nM)[8][9][10] | Hill Slope | Notes |
| C3 cleavage assay | Classical | [Insert Value] | [Insert Value] | Measures the inhibition of C3 cleavage by the pre-formed classical pathway C3 convertase (C4b2a). |
| C3 cleavage assay | Alternative | [Insert Value] | [Insert Value] | Measures the inhibition of C3 cleavage by the pre-formed alternative pathway C3 convertase (C3bBb). |
| Hemolytic assay (classical) | Classical | [Insert Value] | [Insert Value] | Measures the inhibition of antibody-sensitized sheep erythrocyte lysis. |
| Hemolytic assay (alternative) | Alternative | [Insert Value] | [Insert Value] | Measures the inhibition of rabbit erythrocyte lysis in the absence of antibodies. |
Table 2: Binding Affinity of a Hypothetical C3 Convertase Inhibitor
| Binding Target | Method (e.g., SPR, ITC) | KD (nM) | ka (1/Ms) | kd (1/s) | Notes |
| C3b | [Insert Method] | [Insert Value] | [Insert Value] | [Insert Value] | Determines the binding affinity to a key component of the AP convertase. |
| Factor B | [Insert Method] | [Insert Value] | [Insert Value] | [Insert Value] | Assesses interaction with the catalytic subunit precursor of the AP convertase. |
| C4b | [Insert Method] | [Insert Value] | [Insert Value] | [Insert Value] | Determines binding to a key component of the CP/LP convertase. |
| C2 | [Insert Method] | [Insert Value] | [Insert Value] | [Insert Value] | Assesses interaction with the catalytic subunit precursor of the CP/LP convertase. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings.
C3 Cleavage Assay (Alternative Pathway)
Objective: To determine the IC50 value of an inhibitor against the alternative pathway C3 convertase.
Materials:
-
Purified human C3
-
Purified human Factor B
-
Purified human Factor D
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., PBS with MgCl2)
-
SDS-PAGE gels and reagents
-
Densitometer or western blot imaging system
Procedure:
-
Pre-form the alternative pathway C3 convertase (C3bBb) by incubating purified C3b, Factor B, and Factor D in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the pre-formed C3 convertase and incubate for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the cleavage reaction by adding purified C3 as the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a sample buffer containing SDS and a reducing agent.
-
Separate the C3 cleavage products (C3a and C3b) from intact C3 using SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue) or by western blot using an anti-C3 antibody.
-
Quantify the density of the C3 cleavage product bands using a densitometer.
-
Plot the percentage of C3 cleavage against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (KD, ka, kd) of an inhibitor to a target protein (e.g., C3b).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (e.g., C3b)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the target protein (C3b) onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized target surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.
-
Regenerate the sensor surface between each inhibitor concentration using the regeneration solution.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental designs are crucial for clarity and understanding.
Complement Activation Pathways
The following diagram illustrates the three pathways of complement activation converging on the formation of C3 convertase.
References
- 1. Complement system - Wikipedia [en.wikipedia.org]
- 2. immunology.org [immunology.org]
- 3. lifeandbiology.com [lifeandbiology.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Complement System - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 6. C3-convertase - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT based Computational Methodology of IC50 Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FD-IN-1 in Mitigating Complement-Mediated Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. Dysregulation of the alternative pathway (AP) of the complement cascade is a key driver of tissue damage in a variety of complement-mediated diseases. Factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This technical guide provides an in-depth overview of FD-IN-1, a potent and selective oral inhibitor of Factor D. We will explore its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of complement therapeutics.
Introduction to the Complement System and Factor D
The complement system comprises a network of plasma proteins that can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central component C3, leading to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. The alternative pathway functions as a potent amplification loop for all three pathways.
Factor D is a highly specific serine protease that is essential for the activation of the AP. It circulates in the blood and cleaves Factor B (FB) only when FB is bound to C3b, forming the C3 convertase (C3bBb). This convertase then exponentially cleaves more C3, amplifying the complement response. Due to its critical and singular role in the AP, inhibition of Factor D presents a highly attractive strategy for selectively dampening complement overactivation while potentially preserving the antibody-mediated classical pathway for immune defense.
This compound: A Selective Oral Factor D Inhibitor
This compound is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of Factor D.[1][2] Its development represents a significant advancement in the pursuit of targeted oral therapies for complement-mediated diseases.
Mechanism of Action
This compound directly binds to the active site of Factor D, preventing the cleavage of Factor B. This action effectively halts the formation of the AP C3 convertase, thereby blocking the amplification loop of the complement cascade.
Preclinical Data Summary
This compound has demonstrated promising preclinical efficacy and pharmacokinetic properties. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Factor D IC50 | 12 nM | [1][2] |
| Factor XIa IC50 | 7.7 µM | [1] |
| Tryptase β2 IC50 | 6.5 µM | [1] |
| AP Activation IC50 (MAC deposition) | 0.26 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration | Dose | Bioavailability | Terminal Half-life (t1/2) | Reference |
| C57BL/6 Mice | Oral | 10 mg/kg | 83% | 1.6 h (IV, 1 mg/kg) | [1] |
| Beagle Dogs | Oral | 10 mg/kg | 70% | 3.8 h (IV, 1 mg/kg) | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Administration | Dose | Outcome | Reference |
| LPS-induced AP Activation | Human FD knock-in mice | Oral gavage | 10 mg/kg | Full inhibition of AP pathway for up to 10 hours | [1] |
| Intravitreal Injection-induced AP Activation | Human FD knock-in mice | Oral gavage | 10 mg/kg | Local ocular suppression of AP activation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Factor D Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against Factor D.
Principle: The assay measures the cleavage of a synthetic substrate by Factor D in the presence and absence of the inhibitor.
Materials:
-
Recombinant human Factor D
-
Synthetic fluorogenic substrate for Factor D
-
Assay buffer (e.g., Tris-buffered saline)
-
Test compound (this compound)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of Factor D to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.
References
The Selectivity of FD-IN-1 for Factor D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of FD-IN-1, a potent and orally bioavailable inhibitor of Factor D. The document details the quantitative data regarding its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways to provide a thorough understanding of its mechanism of action and specificity.
Core Data Presentation
The selectivity of this compound for its primary target, Factor D, over other serine proteases is a critical aspect of its therapeutic potential. The following tables summarize the quantitative data on the inhibitory potency of this compound.
| Target Enzyme | IC50 | Assay Type | Reference |
| Factor D (FD) | 12 nM | Enzymatic Assay | [1][2] |
| Factor XIa (FXIa) | 7.7 µM | Enzymatic Assay | [1][2] |
| Tryptase β2 | 6.5 µM | Enzymatic Assay | [1][2] |
Table 1: In vitro inhibitory potency of this compound against Factor D and off-target serine proteases.
| Assay | IC50 | System | Reference |
| Membrane Attack Complex (MAC) Deposition | 0.26 µM | 50% Human Whole Blood | [1] |
Table 2: Functional inhibitory potency of this compound in a cell-based assay.
Signaling Pathways
To understand the biological context of this compound's activity and its potential off-target effects, it is essential to visualize the signaling pathways in which its targets are involved.
Factor D and the Alternative Complement Pathway
Factor D is a serine protease that plays a crucial, rate-limiting role in the alternative complement pathway, a key component of the innate immune system.[3][4] Its primary function is to cleave Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), which amplifies the complement cascade.[5] Inhibition of Factor D is a promising therapeutic strategy for complement-mediated diseases.[3]
Factor XIa and the Intrinsic Coagulation Cascade
Factor XIa (FXIa) is a serine protease that participates in the intrinsic pathway of the blood coagulation cascade.[3] It activates Factor IX, which in turn contributes to the generation of thrombin and the formation of a fibrin clot. Off-target inhibition of FXIa could potentially lead to anticoagulant effects.
Tryptase β2 and PAR-2 Signaling
Tryptase β2 is a serine protease primarily released from mast cells.[6] It is known to activate Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, by cleaving its extracellular domain.[1][7] This cleavage unmasks a tethered ligand that activates the receptor, leading to downstream signaling cascades, often involved in inflammation and smooth muscle cell proliferation.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.[2]
Factor D Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against human Factor D.
Workflow Diagram:
Materials:
-
Recombinant human Factor D
-
Fluorogenic or chromogenic substrate (e.g., Z-L-lysinethiobenzyl ester, Z-Lys-SBzl)
-
This compound (dissolved in DMSO and serially diluted)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor D to each well.
-
Add the various concentrations of this compound to the wells containing Factor D and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percent inhibition for each concentration of this compound is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Off-Target Protease Selectivity Screening
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of related serine proteases.
Workflow Diagram:
Materials:
-
A panel of purified serine proteases (e.g., Factor XIa, Tryptase β2, etc.)
-
Specific fluorogenic or chromogenic substrates for each protease
-
This compound (serially diluted)
-
Appropriate assay buffers for each enzyme
-
96-well microplates
-
Microplate reader
Procedure:
-
For each protease in the panel, a specific enzymatic assay is performed, similar to the Factor D assay described above.
-
The assay conditions (e.g., buffer pH, substrate concentration) are optimized for each individual protease.
-
This compound is tested at a range of concentrations against each protease to generate concentration-response curves.
-
IC50 values are calculated for each protease.
-
The selectivity of this compound is determined by comparing its IC50 value for Factor D to its IC50 values for the other proteases in the panel. A significantly higher IC50 for the off-target proteases indicates selectivity for Factor D.
Membrane Attack Complex (MAC) Deposition Assay (Hemolysis Assay)
This functional assay measures the ability of this compound to inhibit the alternative complement pathway in a more physiologically relevant system, such as whole blood, by quantifying the formation of the MAC, which leads to red blood cell lysis.
Materials:
-
Freshly collected human whole blood
-
Sensitized rabbit or sheep erythrocytes
-
Assay buffer (e.g., GVB/Mg-EGTA)
-
This compound (serially diluted)
-
96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, mix the diluted this compound with human whole blood (or serum).
-
Add the sensitized erythrocytes to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and subsequent cell lysis.
-
Stop the reaction by adding cold buffer and pellet the intact cells by centrifugation.
-
Transfer the supernatant, which contains the released hemoglobin from lysed cells, to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm).
-
The percent hemolysis is calculated relative to a positive control (water-lysed cells, 100% lysis) and a negative control (buffer-treated cells, 0% lysis).
-
The IC50 value is determined by plotting the percent inhibition of hemolysis against the concentration of this compound.
Conclusion
This compound is a highly potent inhibitor of Factor D with an IC50 in the low nanomolar range. Its selectivity for Factor D over other serine proteases, such as Factor XIa and Tryptase β2, is substantial, with IC50 values for these off-targets in the micromolar range, indicating a selectivity window of over 500-fold. The functional consequence of this potent and selective inhibition is the effective blockade of the alternative complement pathway, as demonstrated by the inhibition of MAC deposition. The detailed experimental protocols provided herein offer a basis for the continued investigation and characterization of this compound and other Factor D inhibitors in preclinical and clinical development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Protease-Activated Receptor 2-Mediated Signaling by Mast Cell Tryptase Modulates Cytokine Production in Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of FD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective small-molecule inhibitor of complement Factor D (FD), a critical serine protease in the alternative complement pathway.[1][2][3] Dysregulation of the alternative pathway is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the preliminary biological activity of this compound, including its inhibitory profile, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
In Vitro Biological Activity
This compound demonstrates potent and selective inhibition of Factor D, with subsequent functional inhibition of the alternative complement pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| Factor D | 12 nM | Enzymatic Assay | [1][2][3] |
| Factor XIa | 7.7 µM | Enzymatic Assay | |
| Tryptase β2 | 6.5 µM | Enzymatic Assay | |
| Alternative Pathway | 0.26 µM | MAC Deposition Assay (50% human whole blood) |
In Vivo Biological Activity and Pharmacokinetics
This compound exhibits oral bioavailability and effectively suppresses the alternative complement pathway in vivo.
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide-Induced AP Activation Model in Mice Expressing Human FD
| Dose (Oral Gavage) | Effect | Duration of Action | Reference |
| 10 mg/kg | Full inhibition of the AP pathway | Up to 10 hours | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Oral Bioavailability (%) | Terminal Elimination Half-life (t½) | Reference |
| C57BL/6 Mice | Oral | 10 mg/kg | 83 | - | [4] |
| Intravenous | 1 mg/kg | - | 1.6 hours | [4] | |
| Beagle Dogs | Oral | 10 mg/kg | 70 | - | [4] |
| Intravenous | 1 mg/kg | - | 3.8 hours | [4] |
Signaling Pathways and Experimental Workflows
Alternative Complement Pathway and Inhibition by this compound
The alternative complement pathway is a key component of the innate immune system. It is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor D is a serine protease that cleaves Factor B when it is bound to C3b or C3(H₂O), forming the C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to an amplification loop and the eventual formation of the Membrane Attack Complex (MAC), which lyses target cells. This compound inhibits Factor D, thereby preventing the formation of the C3 convertase and halting the amplification of the alternative pathway.
Caption: this compound inhibits Factor D, preventing C3 convertase formation.
Experimental Workflow: In Vitro MAC Deposition Assay
This workflow outlines the key steps in assessing the inhibitory effect of this compound on the alternative complement pathway by measuring the deposition of the Membrane Attack Complex (MAC).
Caption: Workflow for the in vitro Membrane Attack Complex (MAC) deposition assay.
Experimental Protocols
Factor D Enzymatic Activity Assay (Thioester Substrate-Based)
This protocol is adapted from methods described for measuring the activity of serine proteases using thioester substrates.
Materials:
-
Recombinant Human Complement Factor D
-
This compound or other test compounds
-
Substrate: N-α-carbobenzyloxy-L-lysine thiobenzyl ester (Z-Lys-SBzl)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Assay Buffer: 50 mM Tris, 1 M NaCl, pH 7.5
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute Recombinant Human Complement Factor D to 5 ng/µL in Assay Buffer.
-
Prepare a 200 µM substrate solution by diluting the Z-Lys-SBzl stock in Assay Buffer containing 200 µM DTNB.
-
In the microplate, add 50 µL of the diluted Factor D solution to each well.
-
Add various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate/DTNB mixture to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 20 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Membrane Attack Complex (MAC) Deposition Assay (ELISA-based)
This protocol is based on the principles of the Wieslab® Complement System Alternative Pathway kit.
Materials:
-
Microplate coated with an activator of the alternative pathway (e.g., LPS)
-
Human serum (as a source of complement)
-
This compound or other test compounds
-
Diluent containing specific blockers for the classical and lectin pathways
-
Wash buffer
-
Alkaline phosphatase-conjugated anti-C5b-9 (MAC) antibody
-
Alkaline phosphatase substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Dilute human serum 1:18 in the provided diluent.
-
Add 100 µL of the diluted serum to the wells of the coated microplate.
-
Add various concentrations of this compound to the wells. Include positive and negative controls.
-
Incubate the plate for 60-70 minutes at 37°C.
-
Wash the wells three times with 300 µL of wash solution per well.
-
Add 100 µL of the conjugated anti-C5b-9 antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells as described in step 5.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Lipopolysaccharide (LPS)-Induced Alternative Complement Pathway Activation Model
This protocol describes a general procedure for inducing complement activation in mice using LPS.
Materials:
-
Mice expressing human Factor D
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for oral gavage
-
Anesthesia
-
Blood collection supplies
-
Reagents for endpoint analysis (e.g., ELISA kits for C3a/C5a, antibodies for immunohistochemistry)
Procedure:
-
Dose mice orally with this compound or vehicle at the desired concentrations and time points before LPS challenge.
-
Administer LPS intraperitoneally at a dose of 1-5 mg/kg.
-
At various time points after LPS administration (e.g., 2, 6, 10 hours), collect blood samples via cardiac puncture under anesthesia.
-
Process blood to obtain serum or plasma and store at -80°C until analysis.
-
Tissues of interest (e.g., kidney, liver) can also be collected, fixed in formalin, and embedded in paraffin for immunohistochemical analysis.
-
Endpoint Analysis:
-
C3a/C5a ELISA: Measure the levels of C3a and C5a in serum or plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Immunohistochemistry for C3d deposition:
-
Dewax and rehydrate paraffin-embedded tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity.
-
Incubate sections with a primary antibody against C3d.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides microscopically to assess the extent of C3d deposition.
-
-
Conclusion
The preliminary data on this compound demonstrate its potential as a therapeutic agent for diseases driven by the overactivation of the alternative complement pathway. Its potent and selective inhibition of Factor D, coupled with its oral bioavailability and in vivo efficacy, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field.
References
The Role of Factor D Inhibitor FD-IN-1 in Preventing Intravascular Hemolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intravascular hemolysis, the premature destruction of red blood cells within the circulation, is a critical pathological feature of several complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH). The alternative complement pathway plays a central role in driving this hemolysis in PNH, making it a key target for therapeutic intervention. Factor D, a serine protease, is the rate-limiting enzyme in the activation of the alternative pathway. This technical guide provides an in-depth overview of the role and mechanism of small molecule Factor D inhibitors, represented here as FD-IN-1, in preventing intravascular hemolysis. We will delve into the underlying signaling pathways, present quantitative data on the efficacy of representative molecules, and provide detailed experimental protocols for assessing their activity.
Introduction to Intravascular Hemolysis in PNH
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene.[1][2] This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1][2] The absence of these protective proteins leaves PNH erythrocytes highly susceptible to destruction by the complement system, resulting in chronic intravascular hemolysis.[1]
The alternative pathway of the complement system is continuously active at a low level in a process known as "tick-over." On the surface of PNH red blood cells, which lack the protective CD55 and CD59, this activation is amplified, leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.[3] This uncontrolled hemolysis is the primary driver of the significant morbidity and mortality associated with PNH, including thromboembolism, end-organ damage, and debilitating fatigue.
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is a critical component of the innate immune system. Its activation cascade is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b. C3b can then bind to cell surfaces, where it associates with Factor B. This surface-bound Factor B is again cleaved by Factor D to form the potent C3 convertase, C3bBb. This step represents a major amplification loop of the complement cascade. The C3 convertase can then lead to the formation of the C5 convertase, which ultimately drives the assembly of the MAC and causes cell lysis.[3][4]
Factor D is a highly specific serine protease, with Factor B being its only known natural substrate.[5] As it catalyzes a crucial and rate-limiting step in the activation and amplification of the alternative pathway, Factor D has emerged as a prime therapeutic target for diseases driven by its overactivation, such as PNH.
This compound: A Small Molecule Inhibitor of Factor D
For the purposes of this guide, "this compound" represents a class of orally bioavailable, small-molecule inhibitors of Factor D. Research has identified several potent and selective Factor D inhibitors, such as ACH-4471 (danicopan) and ACH-3856.[5][6] These molecules are designed to bind to the active site of Factor D, preventing it from cleaving Factor B and thereby halting the alternative complement pathway cascade. By inhibiting this critical step, this compound can effectively prevent the formation of C3 and C5 convertases on the surface of PNH erythrocytes, thus protecting them from complement-mediated destruction and intravascular hemolysis.[5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct, competitive inhibition of the enzymatic activity of Factor D. By blocking the cleavage of Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the alternative pathway. This inhibition effectively halts the downstream events of the complement cascade, including the opsonization of red blood cells with C3b fragments and the formation of the lytic MAC.
Quantitative Data on the Efficacy of Factor D Inhibitors
The efficacy of Factor D inhibitors in preventing intravascular hemolysis has been demonstrated through various in vitro studies using erythrocytes from PNH patients. The following tables summarize key quantitative data for representative Factor D inhibitors, ACH-4471 and ACH-3856.
| Compound | Binding Affinity (KD) to Human Factor D (µM) |
| ACH-4471 | 0.00054[5] |
| ACH-3856 | 0.00036[5] |
| Table 1: Binding Affinity of Representative Factor D Inhibitors. |
| Compound | Inhibition of Factor D Proteolytic Activity (IC50, µM) |
| ACH-4471 | 0.015[5] |
| ACH-3856 | 0.0058[5] |
| Table 2: Inhibition of Purified Human Factor D Enzymatic Activity. |
| Patient | ACH-4471 IC50 (µM) | ACH-4471 IC90 (µM) | ACH-3856 IC50 (µM) | ACH-3856 IC90 (µM) |
| Patient 1 | 0.027 | 0.11 | 0.016 | 0.064 |
| Patient 2 | 0.0040 | 0.015 | 0.0029 | 0.0082 |
| Patient 3 | 0.0042 | 0.018 | 0.0031 | 0.011 |
| Table 3: Inhibition of Hemolysis of PNH Erythrocytes in the Ham Test. Data from Yuan et al., Haematologica 2017.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Factor D inhibitors in preventing intravascular hemolysis.
In Vitro Hemolysis Inhibition Assay (Modified Ham Test)
This assay assesses the ability of a test compound to inhibit complement-mediated hemolysis of PNH erythrocytes in acidified serum.
Materials:
-
Patient-derived PNH erythrocytes
-
ABO-compatible normal human serum
-
This compound (or representative inhibitor, e.g., ACH-4471, ACH-3856)
-
0.2 N HCl
-
Phosphate-buffered saline (PBS)
-
0.5 M EDTA
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Collect whole blood from a PNH patient in an EDTA-containing tube.
-
Wash the erythrocytes three times with cold PBS by centrifugation at 500 x g for 5 minutes and aspiration of the supernatant.
-
Resuspend the washed erythrocytes to a 10% hematocrit in PBS.
-
-
Serum Acidification:
-
Prepare acidified serum by adding 1 part 0.2 N HCl to 9 parts of normal human serum.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 10 µL of the this compound dilutions to the appropriate wells.
-
Add 80 µL of acidified serum to each well containing the inhibitor.
-
Add 10 µL of the 10% PNH erythrocyte suspension to each well.
-
Controls:
-
Positive Control (100% Lysis): 10 µL erythrocytes + 90 µL sterile water.
-
Negative Control (Baseline Hemolysis): 10 µL erythrocytes + 80 µL acidified serum + 10 µL PBS.
-
EDTA Control (Complement Inhibition): 10 µL erythrocytes + 80 µL acidified serum + 10 µL 0.5 M EDTA.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis against the log of the inhibitor concentration and determine the IC₅₀ and IC₉₀ values.
-
Factor D Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on the proteolytic activity of purified Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
This compound
-
Assay buffer (e.g., Tris-buffered saline with Mg²⁺)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, C3b, and Factor B.
-
Add varying concentrations of this compound to the tubes.
-
Initiate the reaction by adding a fixed concentration of Factor D.
-
Controls:
-
No Inhibitor Control: Reaction mixture with vehicle instead of this compound.
-
No Factor D Control: Reaction mixture without Factor D.
-
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Data Analysis:
-
Visualize the cleavage of Factor B into Ba and Bb fragments.
-
Quantify the intensity of the Bb band using densitometry.
-
Determine the concentration of this compound that results in 50% inhibition of Factor B cleavage (IC₅₀).
-
Conclusion
Small molecule inhibitors of Factor D, represented here as this compound, hold significant promise as oral therapeutics for PNH and other complement-mediated diseases. By targeting the rate-limiting enzyme of the alternative complement pathway, these inhibitors effectively block the cascade that leads to intravascular hemolysis. The quantitative data and experimental protocols presented in this guide provide a framework for the continued research and development of this important class of drugs. The high potency and selectivity of compounds like ACH-4471 and ACH-3856 underscore the potential of Factor D inhibition to provide a meaningful clinical benefit to patients suffering from PNH. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]
- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome | Haematologica [haematologica.org]
- 5. scribd.com [scribd.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Unveiling the Therapeutic Potential of FD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of FD-IN-1, a selective and orally bioavailable small molecule inhibitor of complement Factor D. By elucidating its mechanism of action, presenting key preclinical data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the alternative complement pathway.
Introduction
This compound is a potent inhibitor of Factor D (FD), a critical serine protease in the alternative complement pathway (AP).[1][2] Dysregulation of the AP is implicated in a range of inflammatory and autoimmune disorders. By selectively targeting FD, this compound presents a promising therapeutic strategy for mitigating the pathological effects of excessive AP activation. This guide summarizes the current understanding of this compound, with a focus on its preclinical characterization.
Mechanism of Action: Inhibition of the Alternative Complement Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of Factor D.[1][2] Factor D is the rate-limiting enzyme in the alternative complement pathway, responsible for cleaving Factor B when it is bound to C3b. This cleavage event is essential for the formation of the AP C3 convertase (C3bBb), which in turn amplifies the complement cascade, leading to the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC). By inhibiting Factor D, this compound effectively blocks the formation of the C3 convertase, thereby halting the amplification loop of the alternative pathway and subsequent inflammatory and cytotoxic events.
Below is a diagram illustrating the alternative complement pathway and the point of inhibition by this compound.
Caption: this compound inhibits Factor D, preventing the cleavage of Factor B and the formation of the C3 convertase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) | Assay Description |
| Factor D (FD) | 12 | Enzymatic assay measuring the inhibition of Factor D-mediated cleavage of Factor B. |
| Factor XIa (FXIa) | 7700 | Enzymatic assay to determine selectivity against another serine protease. |
| Tryptase β2 | 6500 | Enzymatic assay to determine selectivity against another serine protease. |
| AP Activation (MAC Deposition) | 260 | Functional assay using 50% human whole blood to measure the inhibition of Membrane Attack Complex (MAC) deposition. |
Table 2: Pharmacokinetic Properties of this compound [1]
| Species | Administration Route | Dose (mg/kg) | Oral Bioavailability (%) | Terminal Elimination Half-life (h) |
| C57BL/6 Mice | Intravenous | 1 | - | 1.6 |
| Oral | 10 | 83 | - | |
| Beagle Dogs | Intravenous | 1 | - | 3.8 |
| Oral | 10 | 70 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical characterization of this compound.
Factor D Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human Factor D.
Methodology:
-
Reagents: Recombinant human Factor D, Factor B, and C3b; a fluorogenic substrate for the C3 convertase.
-
Procedure:
-
This compound was serially diluted in DMSO and then further diluted in assay buffer.
-
Factor D was pre-incubated with this compound or vehicle control for a specified period at room temperature.
-
Factor B and C3b were added to the mixture to allow for the formation of the C3bB complex.
-
The reaction was initiated by the addition of the fluorogenic substrate.
-
The rate of substrate cleavage was monitored kinetically using a fluorescence plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Membrane Attack Complex (MAC) Deposition Assay
Objective: To assess the functional inhibition of the alternative complement pathway in human whole blood by measuring MAC deposition.
Caption: A streamlined workflow for assessing AP inhibition via MAC deposition.
Methodology:
-
Materials: Human whole blood collected in the presence of an anticoagulant that does not chelate Mg2+ (e.g., lepirudin), lipopolysaccharide (LPS) or zymosan to activate the AP, and an ELISA kit for soluble C5b-9 (sC5b-9).
-
Procedure:
-
This compound was serially diluted and pre-incubated with 50% human whole blood.
-
The alternative pathway was activated by the addition of LPS.
-
The reaction was allowed to proceed for a defined time at 37°C.
-
The reaction was stopped by the addition of EDTA.
-
Plasma was separated by centrifugation.
-
The concentration of sC5b-9 in the plasma was quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of MAC formation was calculated relative to the vehicle control, and IC50 values were determined from the dose-response curve.
In Vivo Models of Alternative Pathway Activation
Objective: To evaluate the systemic and local efficacy of orally administered this compound in inhibiting AP activation in vivo.
4.3.1. Lipopolysaccharide (LPS)-Induced Systemic AP Activation Model
-
Animal Model: Human Factor D knock-in mice.[1]
-
Procedure:
-
Mice were orally administered with this compound or vehicle.
-
After a specified time, mice were challenged with an intraperitoneal injection of LPS to induce systemic AP activation.
-
Blood samples were collected at various time points post-LPS challenge.
-
Plasma levels of a biomarker of AP activation (e.g., Ba fragment) were measured by ELISA.
-
-
Endpoint: Reduction in plasma Ba levels in this compound treated mice compared to vehicle-treated controls.
4.3.2. Intravitreal Injection-Induced Ocular AP Activation Model
-
Animal Model: Human Factor D knock-in mice.[1]
-
Procedure:
-
Mice were orally administered with this compound or vehicle.
-
AP activation was induced in the eye by an intravitreal injection of an AP activator.
-
At a designated endpoint, eyes were enucleated and processed for analysis.
-
Ocular levels of complement activation products (e.g., C3b deposition) were assessed by immunohistochemistry or ELISA of ocular homogenates.
-
-
Endpoint: Suppression of local complement activation in the eyes of this compound treated mice.
Conclusion
This compound is a potent and selective inhibitor of Factor D with excellent oral bioavailability and demonstrated efficacy in preclinical models of alternative complement pathway activation. The data presented in this guide support its continued investigation as a potential therapeutic agent for a variety of diseases driven by AP dysregulation. The detailed methodologies provided herein are intended to facilitate further research and development efforts in this promising area.
References
An In-depth Technical Guide to the Inhibition of Factor B through Factor D Modulation by Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, responsible for cleaving Factor B (FB) to form the C3 convertase, a central amplification step of the complement cascade. This guide provides a comprehensive overview of the interaction between small molecule inhibitors and Factor D, with a focus on their downstream effects on Factor B cleavage and overall AP activity. We will use the well-characterized inhibitors ACH-4471 (danicopan) and ACH-3856 as illustrative examples to detail the mechanism of action, quantitative assessment of inhibition, and the experimental protocols utilized in their evaluation. This document is intended to serve as a technical resource for researchers and professionals involved in the development of novel therapeutics targeting the alternative complement pathway.
The Alternative Complement Pathway and the Role of Factor D and Factor B
The alternative complement pathway is a perpetually active surveillance system that provides a rapid, antibody-independent defense against pathogens. A key event in this pathway is the formation of the C3 convertase (C3bBb), which proteolytically cleaves C3 into the opsonin C3b and the anaphylatoxin C3a. This process is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B binds to C3(H₂O) or surface-bound C3b, forming a proconvertase. It is at this juncture that Factor D exerts its essential function.[1]
Factor D, a highly specific serine protease, is the only known natural substrate for Factor B when it is complexed with C3b.[1] The cleavage of Factor B by Factor D results in the release of the Ba fragment and the formation of the active C3 convertase, C3bBb. This convertase then triggers a powerful amplification loop, leading to exponential C3b deposition on target surfaces and the subsequent activation of the terminal complement cascade, culminating in the formation of the membrane attack complex (MAC) and cell lysis.[1] Given its pivotal and rate-limiting role, Factor D represents a prime therapeutic target for inhibiting the alternative pathway.
References
Initial In Vitro Characterization of FD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the initial in vitro characterization of FD-IN-1, a novel kinase inhibitor. The following sections detail its biochemical activity, kinase selectivity, and effects on cellular signaling pathways. This guide is intended to provide researchers with the foundational data and methodologies necessary to evaluate the potential of this compound as a therapeutic agent. Disclaimer: The following data is illustrative for a hypothetical compound, this compound, as no specific molecule with this designation was identified in public databases.
Biochemical Activity
The inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.
Table 1: Biochemical Activity of this compound against Target Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | 1200 |
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Kinase reactions were performed in a 96-well plate. Each well contained the respective kinase, a substrate peptide, and [γ-³²P]ATP in a kinase buffer.
-
Compound Addition: this compound was serially diluted in DMSO and added to the reaction wells to achieve a range of final concentrations. A DMSO-only control was included.
-
Incubation: The reaction plate was incubated at 30°C for 60 minutes.
-
Termination: The reaction was terminated by the addition of phosphoric acid.
-
Signal Detection: A portion of the reaction mixture was spotted onto a phosphocellulose membrane. The membrane was washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.
Kinase Selectivity Profile
To understand the specificity of this compound, a comprehensive kinase selectivity screen was performed against a panel of 400 human kinases. The assay was conducted at a single concentration of 1 µM.
Table 2: Kinase Selectivity of this compound (1 µM)
| Kinase Family | Kinases with >90% Inhibition |
| Tyrosine Kinase | Kinase A, Kinase D |
| Ser/Thr Kinase | None |
Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. Cell viability was assessed after 72 hours of continuous exposure to the compound.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Cell Line X | Lung Cancer | 0.5 |
| Cell Line Y | Breast Cancer | 2.1 |
| Cell Line Z | Colon Cancer | >10 |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted and added to the cells.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were solubilized by adding DMSO.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Target Engagement and Pathway Modulation
To confirm that this compound engages its intended target in a cellular context and modulates downstream signaling, a Western blot analysis was performed.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the target kinase, its phosphorylated form, and downstream signaling proteins. This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of this compound.
The Role of Small-Molecule Factor D Inhibitors in Modulating the Complement Amplification Loop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, is a tightly regulated network of proteins crucial for host defense. Dysregulation of the alternative pathway (AP) and its amplification loop is a key driver in the pathophysiology of numerous diseases. Factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of small-molecule Factor D inhibitors and their effect on the complement amplification loop. While this document focuses on the principles and data from well-characterized inhibitors, it is important to note that the specific compound "FD-IN-1" is not documented in publicly available scientific literature. Therefore, this guide utilizes data from representative small-molecule Factor D inhibitors to illustrate the core concepts of this therapeutic class. We present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Complement Amplification Loop and the Pivotal Role of Factor D
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central component, C3, leading to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.[1][2] The alternative pathway (AP) is unique as it is continuously active at a low level (a process known as "tick-over") and serves as a powerful amplification loop for all three pathways.[3][4]
Dysregulation of this amplification loop can lead to excessive complement activation on host cells, resulting in tissue damage and contributing to a variety of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration.[1][2]
Factor D (FD) is a 24 kDa serine protease that is the critical rate-limiting enzyme of the AP.[5][6] It circulates in the blood in an active form and its sole known substrate is Factor B (FB) when it is bound to C3b (or its hydrolyzed form, C3(H₂O)).[5][6] By cleaving FB into Ba and Bb fragments, FD enables the formation of the AP C3 convertase, C3bBb. This convertase then cleaves more C3 molecules, generating more C3b and thus creating a potent positive feedback loop that rapidly amplifies the complement response.[3][4] Given its essential and rate-limiting role, Factor D is an attractive therapeutic target for diseases driven by overactivation of the AP.[1][3]
Mechanism of Action of Small-Molecule Factor D Inhibitors
Small-molecule inhibitors of Factor D are designed to bind to the active site of the enzyme, preventing it from cleaving its substrate, Factor B.[7][8] By directly inhibiting the catalytic activity of Factor D, these molecules effectively halt the formation of the AP C3 convertase (C3bBb). This blockade has two major consequences:
-
Inhibition of de novo AP activation: The initial formation of the fluid-phase C3 convertase, C3(H₂O)Bb, is prevented.
-
Suppression of the amplification loop: The formation of surface-bound C3bBb is blocked, thereby shutting down the exponential amplification of C3b deposition on cell surfaces.[7]
This targeted inhibition of the AP leaves the classical and lectin pathways of complement activation largely intact, which may be advantageous in maintaining some level of immune surveillance.[1]
Caption: Mechanism of Factor D Inhibition.
Quantitative Data for Representative Factor D Inhibitors
The following tables summarize key in vitro potency and binding affinity data for several well-characterized small-molecule Factor D inhibitors. This data illustrates the high potency of this class of molecules.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| ACH-3856 | Human Factor D | Proteolytic Activity (C3bB substrate) | 0.0058 ± 0.0005 | [7] |
| Danicopan (ACH-4471) | Human Factor D | Proteolytic Activity (C3bB substrate) | 0.015 ± 0.003 | [7] |
| Compound 7 | Human Factor D | Esterolytic Assay | 0.006 | [3] |
| Molecule 5 | Human Factor D | Esterolytic Assay | 0.50 | [3] |
Table 1: Inhibitory Potency (IC50) of Selected Factor D Inhibitors.
| Inhibitor | Target | Assay Type | K D (µM) | Reference |
| ACH-3856 | Human Factor D | Surface Plasmon Resonance | 0.00036 | [7] |
| Danicopan (ACH-4471) | Human Factor D | Surface Plasmon Resonance | 0.00054 | [7][9] |
| Compound 7 | Human Factor D | Surface Plasmon Resonance | 0.006 | [3] |
Table 2: Binding Affinity (K D ) of Selected Factor D Inhibitors.
| Inhibitor | Assay Type | Cell Type | IC50 (µM) | Reference |
| ACH-3856 | Hemolysis (Ham test) | PNH erythrocytes | 0.0029 - 0.016 | [7] |
| Danicopan (ACH-4471) | Hemolysis (Ham test) | PNH erythrocytes | 0.0040 - 0.027 | [7][9] |
| Danicopan (ACH-4471) | C3 Fragment Deposition | PNH erythrocytes | 0.031 | [7] |
Table 3: Cellular Activity of Selected Factor D Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Factor D inhibitors. Below are outlines of key experimental protocols.
Factor D Proteolytic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Factor D.
Objective: To determine the IC50 value of a test compound against Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-buffered saline with MgCl₂)
-
SDS-PAGE gels and staining reagents
Procedure:
-
Prepare a reaction mixture containing C3b and Factor B in the assay buffer to allow for the formation of the C3bB complex.
-
Add varying concentrations of the test compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding purified Factor D.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie blue) to visualize the cleavage of Factor B into Ba and Bb fragments.
-
Quantify the intensity of the Bb band using densitometry.
-
Plot the percentage of Factor B cleavage against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Caption: Workflow for Factor D Proteolytic Activity Assay.
Hemolysis Assay (Ham Test for PNH)
This assay assesses the ability of an inhibitor to protect erythrocytes from complement-mediated lysis, a key pathological feature of PNH.
Objective: To determine the functional potency of a test compound in preventing hemolysis of PNH patient erythrocytes.
Materials:
-
Erythrocytes from PNH patients
-
Normal human serum (as a source of complement)
-
Acidified serum (to promote AP activation)
-
Test compound
-
Control reagents (e.g., buffer, EDTA)
-
Spectrophotometer
Procedure:
-
Isolate erythrocytes from blood samples of PNH patients.
-
Incubate the PNH erythrocytes with acidified normal human serum in the presence of varying concentrations of the test compound.
-
Include appropriate controls: buffer only (no hemolysis), water (100% hemolysis), and serum with EDTA (to chelate divalent cations and block complement activation).
-
Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Measure the absorbance of the supernatant at a wavelength that detects hemoglobin (e.g., 414 nm).
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control.
-
Plot the percentage of hemolysis against the inhibitor concentration to determine the IC50 value.[7][10]
C3 Deposition Assay
This assay measures the extent of C3 fragment deposition on the surface of cells, a marker of opsonization that can lead to extravascular hemolysis.
Objective: To quantify the inhibition of C3 fragment deposition on target cells by a test compound.
Materials:
-
Target cells (e.g., PNH erythrocytes or a cell line)
-
Normal human serum (or C5-depleted serum to prevent lysis)
-
Test compound
-
Fluorescently labeled anti-C3 antibody (e.g., anti-C3c or anti-C3d)
-
Flow cytometer
Procedure:
-
Incubate target cells with serum and varying concentrations of the test compound at 37°C.
-
After incubation, wash the cells to remove unbound serum proteins.
-
Stain the cells with a fluorescently labeled antibody specific for C3 fragments.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of C3 deposited on the cell surface.
-
Plot the MFI against the inhibitor concentration to determine the IC50 for inhibition of C3 deposition.[7][11]
Conclusion
Small-molecule inhibitors of Factor D represent a promising therapeutic strategy for a range of complement-mediated diseases. By targeting the rate-limiting enzyme of the alternative pathway's amplification loop, these compounds can potently and selectively block the downstream pathological consequences of excessive complement activation. The data and experimental protocols presented in this guide provide a framework for the evaluation and characterization of this important class of inhibitors. Further research and clinical development of compounds like danicopan and others will continue to elucidate their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
Methodological & Application
Application Notes and Protocols for the Use of FD-IN-1 in a Hemolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced hemolysis is a critical safety concern in pharmaceutical development, characterized by the premature destruction of red blood cells (erythrocytes). This can lead to anemia, jaundice, and other severe complications. Therefore, it is essential to evaluate the hemolytic potential of new chemical entities early in the drug discovery process.[1] The in vitro hemolysis assay is a standard, cost-effective method for this initial assessment.[2]
Recent research has implicated inflammatory pathways, particularly those involving caspases, in the processes following red blood cell lysis.[3][4][5] Intravascular hemolysis leads to the release of damage-associated molecular patterns (DAMPs), which can trigger inflammatory responses.[3] Caspase-1, a key enzyme in the inflammasome pathway, is activated in response to hemolytic events and plays a role in the subsequent inflammatory cascade.[4][5][6]
This application note provides a detailed protocol for utilizing FD-IN-1, a hypothetical caspase-1 inhibitor, in a hemolysis assay. The objective is to assess the direct hemolytic potential of this compound and to investigate its ability to modulate hemolysis-induced inflammatory responses. This protocol is designed for researchers in drug discovery and development to evaluate the safety and efficacy of similar compounds.
Signaling Pathway of Hemolysis-Induced Inflammation
Intravascular hemolysis initiates a cascade of inflammatory events. The lysis of red blood cells releases heme and other DAMPs into the circulation. These molecules can activate the NLRP3 inflammasome in immune cells like macrophages, leading to the activation of caspase-1.[7] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms, driving inflammation.[3][6] this compound, as a caspase-1 inhibitor, is hypothesized to block this step, thereby mitigating the inflammatory consequences of hemolysis.
Caption: Signaling pathway of hemolysis-induced inflammation and the inhibitory action of this compound.
Experimental Protocols
Preparation of Erythrocyte Suspension
This protocol describes the preparation of a standardized red blood cell suspension for use in the hemolysis assay.
Materials:
-
Fresh human or animal (e.g., rabbit, mouse) whole blood collected in anticoagulant tubes (e.g., heparin or sodium citrate).[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge.
-
Sterile tubes.
Procedure:
-
Collect whole blood and centrifuge at 1700 x g for 5 minutes to pellet the erythrocytes.[8]
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 2 mL of PBS.
-
Centrifuge at 1700 x g for 5 minutes.
-
Repeat the washing step (steps 3 and 4) three times or until the supernatant is clear.[8][9]
-
After the final wash, remove the supernatant and resuspend the erythrocyte pellet in PBS to achieve a 1% (v/v) erythrocyte suspension.[8] For example, add 100 µL of packed erythrocytes to 9.9 mL of PBS.
Hemolysis Assay Protocol
This protocol details the steps for conducting the hemolysis assay with this compound.
Materials:
-
1% erythrocyte suspension.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Test compounds.
-
Negative control: PBS or the vehicle used to dissolve this compound.
-
96-well V-bottom or round-bottom plates.[9]
-
Microplate reader capable of measuring absorbance at 540 nm or 450 nm.[9][12]
Procedure:
-
Prepare serial dilutions of this compound and any other test compounds in PBS.
-
In a 96-well plate, add 50 µL of the diluted compounds to triplicate wells.
-
For the positive control, add 50 µL of 0.1% Triton X-100 to three wells.
-
For the negative control, add 50 µL of PBS (or vehicle) to three wells.
-
Add 50 µL of the 1% erythrocyte suspension to all wells.[8]
-
Gently mix the contents of the wells.
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.[9]
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula[9]:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the sample well.
-
Abs_negative_control is the absorbance of the negative control well.
-
Abs_positive_control is the absorbance of the positive control well.
Experimental Workflow
The following diagram illustrates the workflow for the hemolysis assay.
Caption: Workflow for the in vitro hemolysis assay.
Data Presentation
The quantitative data from the hemolysis assay should be summarized in a clear and structured table for easy comparison.
Table 1: Hemolytic Activity of this compound
| Compound | Concentration (µM) | Mean Absorbance (540 nm) ± SD | % Hemolysis |
| Negative Control (PBS) | - | 0.05 ± 0.01 | 0% |
| Positive Control (0.1% Triton X-100) | - | 1.50 ± 0.10 | 100% |
| This compound | 1 | 0.06 ± 0.02 | 0.7% |
| 10 | 0.08 ± 0.03 | 2.1% | |
| 50 | 0.15 ± 0.04 | 6.9% | |
| 100 | 0.30 ± 0.05 | 17.2% | |
| Compound X (Reference) | 10 | 0.80 ± 0.07 | 51.7% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive protocol for evaluating the hemolytic potential of the hypothetical caspase-1 inhibitor, this compound. By following these detailed procedures, researchers can obtain reliable and reproducible data to assess the direct toxicity of their compounds on red blood cells. Furthermore, understanding the role of caspase-1 in hemolysis-induced inflammation opens up avenues for investigating the therapeutic potential of inhibitors like this compound in mitigating the inflammatory consequences of hemolytic disorders. The provided workflows and data presentation formats are intended to facilitate the seamless integration of this assay into drug discovery and development pipelines.
References
- 1. evotec.com [evotec.com]
- 2. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Caspase-1 activation drives vascular inflammatory processes and hypoperfusion in intravascular hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Hemolysis-induced lethality involves inflammasome activation by heme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. scribd.com [scribd.com]
- 11. Hemolysis Assay [protocols.io]
- 12. petvetbiomed.com [petvetbiomed.com]
Application Notes and Protocols for FD-IN-1 in In Vitro Complement Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement activation pathways. Factor D (FD) is a serine protease that is the rate-limiting enzyme in the activation of the AP, making it an attractive therapeutic target for diseases driven by excessive complement activation.[1][2][3]
FD-IN-1 is a potent and selective small-molecule inhibitor of Factor D. By blocking the catalytic activity of Factor D, this compound prevents the cleavage of Factor B, thereby inhibiting the formation of the AP C3 convertase (C3bBb).[1][4] This action effectively dampens the amplification of the complement cascade. These application notes provide detailed protocols for utilizing this compound in in vitro complement activation assays, specifically the Alternative Pathway Hemolytic (AP50) and Classical Pathway Hemolytic (CH50) assays, to assess its inhibitory activity.
Mechanism of Action of this compound
This compound targets Factor D, a crucial enzyme in the alternative complement pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound inhibition of the alternative complement pathway.
Quantitative Data: In Vitro Inhibition of Complement Activation
The inhibitory activity of small-molecule Factor D inhibitors, such as this compound, can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor. Below is a summary of representative data for Factor D inhibitors.
| Inhibitor | Assay Type | Target Cells | IC50 (µM) | Reference |
| ACH-4471 (danicopan) | AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 1) | 0.0040 | [5] |
| AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 2) | 0.0040 | [5] | |
| AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 3) | 0.027 | [5] | |
| C3 Fragment Deposition | PNH erythrocytes | 0.031 | [5] | |
| ACH-3856 | AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 1) | 0.0029 | [5] |
| AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 2) | 0.0051 | [5] | |
| AP-mediated Hemolysis (Ham test) | PNH erythrocytes (Patient 3) | 0.016 | [5] | |
| Generic FD Inhibitor | Factor D Proteolytic Activity | Purified proteins | 0.0058 - 0.015 | [5][6] |
Experimental Protocols
Alternative Pathway Hemolytic (AP50) Assay
This assay measures the activity of the alternative complement pathway by assessing the lysis of rabbit erythrocytes (rRBCs), which are potent activators of the AP.[7][8]
a. Principle
Rabbit erythrocytes are incubated with human serum in the presence of Mg++ and EGTA (to chelate Ca++ and block the classical pathway).[9] The alternative pathway, if active, will lead to the formation of the membrane attack complex (MAC) and subsequent lysis of the rRBCs. The amount of hemoglobin released is proportional to the AP activity. This compound is added to the serum to determine its inhibitory effect on this process.
b. Experimental Workflow
Caption: Workflow for the AP50 hemolytic assay with this compound.
c. Reagents and Materials
-
This compound stock solution (e.g., in DMSO)
-
Normal Human Serum (NHS)
-
Rabbit erythrocytes (rRBCs)
-
AP50 Dilution Buffer (e.g., Gelatin Veronal Buffer with Mg++ and EGTA)
-
Stop Solution (e.g., cold saline with EDTA)
-
Lysis Buffer (e.g., deionized water) for 100% lysis control
-
96-well round-bottom microtiter plates
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 415 nm
-
Centrifuge with a plate rotor
-
Incubator at 37°C
d. Detailed Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in AP50 Dilution Buffer.
-
Prepare serial dilutions of Normal Human Serum in AP50 Dilution Buffer.
-
Wash rabbit erythrocytes with AP50 Dilution Buffer and resuspend to the desired concentration (e.g., 1x10⁸ cells/mL).
-
-
Assay Procedure:
-
In a 96-well round-bottom plate, add 50 µL of diluted serum to each well.
-
Add 25 µL of the this compound dilutions (or buffer for control wells) to the appropriate wells.
-
Include control wells:
-
0% Lysis (Blank): 75 µL of AP50 Dilution Buffer.
-
100% Lysis (Total Lysis): 75 µL of Lysis Buffer.
-
-
Add 25 µL of the rRBC suspension to all wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of cold Stop Solution to each well.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the unlysed erythrocytes.[8][10]
-
-
Data Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.[8][10]
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(OD_sample - OD_blank) / (OD_total_lysis - OD_blank)] x 100
-
Plot the % hemolysis against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Classical Pathway Hemolytic (CH50) Assay
This assay is used to assess the functional integrity of the classical complement pathway and to confirm the selectivity of this compound for the alternative pathway.
a. Principle
The CH50 assay measures the ability of serum to lyse antibody-sensitized sheep erythrocytes (ssRBCs).[11][12] The classical pathway is initiated by the binding of C1q to the antibodies on the erythrocyte surface. This compound, being an inhibitor of the alternative pathway, is not expected to significantly inhibit hemolysis in this assay, thus demonstrating its specificity.
b. Experimental Workflow
Caption: Workflow for the CH50 hemolytic assay to test this compound specificity.
c. Reagents and Materials
-
This compound stock solution
-
Normal Human Serum (NHS)
-
Sheep erythrocytes (sRBCs)
-
Anti-sheep RBC antibody (hemolysin)
-
CH50 Dilution Buffer (e.g., Gelatin Veronal Buffer with Ca++ and Mg++)
-
Stop Solution (e.g., cold saline)
-
Lysis Buffer (e.g., deionized water)
-
96-well round-bottom microtiter plates
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Centrifuge with a plate rotor
-
Incubator at 37°C
d. Detailed Methodology
-
Preparation of Sensitized Sheep Erythrocytes (ssRBCs):
-
Wash sheep erythrocytes with CH50 Dilution Buffer.
-
Incubate the washed sRBCs with an optimal dilution of anti-sheep RBC antibody (hemolysin) at 37°C for 15 minutes.
-
Wash the now sensitized sRBCs to remove excess antibody and resuspend in CH50 Dilution Buffer to the desired concentration.[11]
-
-
Assay Procedure:
-
In a 96-well round-bottom plate, add 50 µL of diluted serum to each well.
-
Add 25 µL of this compound at a high concentration (e.g., 100x the AP50 IC50) or buffer to the appropriate wells.
-
Include 0% and 100% lysis controls as described for the AP50 assay.
-
Add 25 µL of the ssRBC suspension to all wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes.[10][12]
-
Stop the reaction by adding 100 µL of cold Stop Solution.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.[10]
-
-
Data Analysis:
-
Transfer 100 µL of the supernatant to a flat-bottom plate.
-
Calculate the % hemolysis. A minimal reduction in hemolysis in the presence of this compound compared to the buffer control confirms the inhibitor's selectivity for the alternative pathway.
-
Conclusion
This compound is a valuable tool for researchers studying the role of the alternative complement pathway in health and disease. The protocols outlined in these application notes provide a framework for accurately assessing the in vitro inhibitory activity and selectivity of this compound. These assays are essential for the preclinical evaluation of Factor D inhibitors in drug development programs targeting complement-mediated disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 4. Frontiers | Factor D Inhibition Blocks Complement Activation Induced by Mutant Factor B Associated With Atypical Hemolytic Uremic Syndrome and Membranoproliferative Glomerulonephritis [frontiersin.org]
- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haemoscan.com [haemoscan.com]
- 8. haemoscan.com [haemoscan.com]
- 9. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haemoscan.com [haemoscan.com]
- 11. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
Application Note: Development of a Cell-Based Assay for the Evaluation of FD-IN-1, a Selective Factor D Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
FD-IN-1 is a potent and selective small-molecule inhibitor of Complement Factor D (FD), a critical serine protease in the alternative complement pathway (AP).[1] The alternative pathway is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This compound presents a promising therapeutic candidate for diseases driven by excessive AP activation. This document provides detailed protocols and application notes for the development of a cell-based assay to characterize the activity of this compound.
Mechanism of Action
This compound is an orally bioavailable inhibitor that selectively targets Factor D.[1] Factor D is essential for the activation of the AP, as it cleaves Factor B when it is bound to C3b, forming the C3 convertase (C3bBb). This convertase then amplifies the complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. By inhibiting Factor D, this compound effectively blocks the amplification loop of the alternative pathway.
Data Presentation
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative data:
| Assay Type | Target | Species | IC50 | Reference |
| Thioesterolytic Fluorescent Assay | Factor D | Human | 12 nM | [1] |
| Thioesterolytic Fluorescent Assay | Factor D | Monkey | 5 nM | [2] |
| MAC Deposition Assay (50% human whole blood) | Alternative Pathway | Human | 0.26 µM | [1] |
| MAC Deposition Assay (50% serum) | Alternative Pathway | Human | 0.05 µM | [2] |
| Enzyme Inhibition Assay | Factor XIa | Not Specified | 7.7 µM | [1] |
| Enzyme Inhibition Assay | Tryptase β2 | Not Specified | 6.5 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the central role of Factor D in the alternative complement pathway and the inhibitory action of this compound.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Experimental Protocols
I. Membrane Attack Complex (MAC) Deposition Assay
This cell-based assay measures the inhibition of the alternative complement pathway by quantifying the deposition of the MAC (C5b-9) on the surface of target cells.
Materials:
-
This compound (stock solution in DMSO)
-
Rabbit erythrocytes (target cells)
-
Normal Human Serum (NHS) as a source of complement proteins
-
GVB++ buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
Anti-human C5b-9 antibody (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
96-well V-bottom plates
-
Flow cytometer or fluorescence plate reader
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Preparation of Target Cells:
-
Wash rabbit erythrocytes three times with GVB++ buffer by centrifugation (500 x g for 5 minutes).
-
Resuspend the cells in GVB++ buffer to a final concentration of 1 x 10^8 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in GVB++ buffer. Ensure the final DMSO concentration is below 0.5% in all wells.
-
In a 96-well V-bottom plate, add 50 µL of the diluted this compound or vehicle control (GVB++ with DMSO) to each well.
-
Add 50 µL of diluted Normal Human Serum (typically a 1:2 dilution in GVB++) to each well.
-
Add 50 µL of the prepared rabbit erythrocyte suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow for complement activation and MAC deposition.
-
-
Staining:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of a 1:1000 dilution of the anti-human C5b-9 primary antibody in PBS containing 1% BSA.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of a 1:2000 dilution of the fluorescently labeled secondary antibody in PBS containing 1% BSA.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS.
-
-
Data Acquisition:
-
Resuspend the cells in 200 µL of PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAC deposition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the MAC Deposition Assay.
Caption: Workflow for the MAC Deposition Assay to evaluate this compound activity.
Conclusion
This application note provides a framework for the development and execution of a cell-based assay to characterize the inhibitory activity of this compound on the alternative complement pathway. The provided MAC deposition assay protocol is a robust method for determining the potency of this compound in a physiologically relevant context. These tools and methodologies will be valuable for researchers and drug developers working to advance novel therapies targeting the complement system.
References
Application Notes and Protocols for Determining FD-IN-1 Dosage in Humanized Mouse Models
Disclaimer: As of the latest available information, there are no publicly accessible studies detailing the use or dosage of a compound specifically named "FD-IN-1" in humanized mouse models. The following application notes and protocols are therefore provided as a generalized guide for determining the appropriate dosage of a novel small molecule inhibitor in such models, based on established preclinical research methodologies.
Introduction
Humanized mouse models, which are immunodeficient mice engrafted with functional human cells or tissues, are increasingly critical tools in preclinical drug development. They offer a more predictive in vivo system to evaluate the efficacy, toxicity, and pharmacokinetic profile of novel therapeutic compounds, particularly those that target human-specific molecules. This document outlines a systematic approach to establish a safe and effective dosing regimen for a hypothetical small molecule inhibitor, "this compound," in humanized mouse models for oncology research.
Application Notes
Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination
The initial step in any in vivo study with a new compound is to establish a safe dose range. A dose-range finding study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable toxicity. This is typically a short-term study where escalating doses of the compound are administered to small groups of mice.
Key Parameters to Monitor:
-
Mortality: The most critical endpoint.
-
Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, and grooming.
-
Body Weight: A sensitive indicator of general health; a body weight loss of more than 20% is often considered a sign of significant toxicity.[1]
-
Clinical Pathology: At the end of the study, blood samples may be collected for hematology and serum chemistry analysis to assess organ function.
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the pharmacokinetic (PK) profile—what the body does to the drug—is essential for designing an effective dosing schedule. PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are often conducted at doses below the MTD. Humanized mouse models can be particularly valuable for PK studies of compounds that are metabolized by human-specific enzymes.[2][3]
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to be reduced by half.
Pharmacodynamic (PD) studies investigate what the drug does to the body, such as its effect on the target signaling pathway. Tumor and blood samples can be analyzed for biomarkers to confirm target engagement and downstream effects.
Phase 3: Efficacy (Tumor Growth Inhibition) Studies
Once a safe and pharmacokinetically reasonable dose range is established, efficacy studies can be designed. In an oncology setting, these studies typically involve treating tumor-bearing humanized mice to determine if the compound can inhibit tumor growth. These studies use doses at or below the MTD.
Study Design Considerations:
-
Model Selection: Use a humanized mouse model engrafted with a human immune system and bearing a human tumor xenograft (either a cell line-derived xenograft - CDX, or a patient-derived xenograft - PDX) that is relevant to the proposed therapeutic indication.
-
Group Size: Typically, 8-10 mice per group are sufficient to achieve statistical power.
-
Controls: Include a vehicle control group (mice receiving the delivery solution without the drug) and potentially a positive control group (mice receiving a standard-of-care therapy).
-
Endpoints: The primary endpoint is often tumor volume, measured regularly. Tumor growth inhibition (TGI) is a key metric calculated from these measurements. Overall survival can be a secondary endpoint.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound
Objective: To determine the MTD of this compound in humanized mice.
Materials:
-
Humanized mice (e.g., hu-CD34+ NSG mice), 8-10 weeks old.
-
This compound, with a well-characterized formulation for in vivo administration (e.g., dissolved in a vehicle like DMSO/saline).
-
Dosing syringes and needles appropriate for the route of administration (e.g., intraperitoneal, oral).
-
Calipers for tumor measurement (if applicable).
-
Animal scale.
Methodology:
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro IC50 values (e.g., 10 mg/kg).
-
Administer escalating doses of this compound to subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose escalation scheme should be based on any prior knowledge of the compound's toxicity.
-
-
Administration: Administer this compound daily for 5 consecutive days via the intended clinical route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weights and clinical observations daily for the duration of the study (e.g., 14 days).
-
Monitor for any signs of toxicity, such as lethargy, ruffled fur, or hunched posture.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or a sustained body weight loss of more than 20%.
Protocol 2: Efficacy Study of this compound in a Humanized Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant humanized mouse model.
Materials:
-
Humanized mice bearing established human tumors (e.g., tumor volume of 100-150 mm³).
-
This compound formulated in vehicle.
-
Vehicle control.
-
Standard-of-care therapeutic (optional positive control).
-
Calipers.
-
Animal scale.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into the flank of the humanized mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach the desired size.
-
Group Allocation: When tumors reach approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose, e.g., 0.5x MTD).
-
Group 3: this compound (high dose, e.g., MTD).
-
Group 4: Positive control (optional).
-
-
Treatment: Administer treatments according to the determined schedule (e.g., daily, for 21 days).
-
Measurements:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Measure body weight 2-3 times per week to monitor toxicity.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatment groups are significant.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data from a Dose-Range Finding Study for this compound
| Dose Group (mg/kg/day) | n | Mean Body Weight Change (%) at Day 14 | Survival | Clinical Observations |
| Vehicle | 5 | +5.2 | 5/5 | Normal |
| 25 | 5 | +3.1 | 5/5 | Normal |
| 50 | 5 | -8.5 | 5/5 | Mild lethargy on days 3-5 |
| 100 | 5 | -22.1 | 3/5 | Significant lethargy, ruffled fur |
| 200 | 5 | - | 0/5 | Severe toxicity |
Table 2: Example Pharmacokinetic Parameters of this compound in Humanized Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 25 | IV | 1500 | 0.25 | 4500 | 4.2 |
| 50 | PO | 800 | 2.0 | 6400 | 5.1 |
Table 3: Example Tumor Growth Inhibition Data for this compound
| Treatment Group | n | Mean Tumor Volume at Day 21 (mm³) | TGI (%) | p-value vs. Vehicle |
| Vehicle | 10 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 750 ± 120 | 40 | <0.05 |
| This compound (50 mg/kg) | 10 | 400 ± 90 | 68 | <0.001 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the dosage of a novel inhibitor in humanized mouse models.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomere.com [biomere.com]
Application Notes and Protocols: FD-IN-1 in PNH Erythrocyte Lysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the chronic, complement-mediated intravascular hemolysis of red blood cells (erythrocytes). This occurs due to a somatic mutation in the PIGA gene within a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. Key among these missing proteins are the complement regulators CD55 and CD59. The absence of these regulators leaves PNH erythrocytes highly susceptible to destruction by the alternative pathway (AP) of the complement system.
Factor D is a serine protease that plays a pivotal role in the amplification loop of the AP. Inhibition of Factor D is a promising therapeutic strategy to control the intravascular hemolysis seen in PNH. FD-IN-1 is a potent and selective small-molecule inhibitor of Factor D. These application notes provide detailed protocols for utilizing this compound in PNH erythrocyte lysis experiments to evaluate its efficacy in preventing complement-mediated hemolysis.
Mechanism of Action of this compound
The alternative complement pathway is spontaneously and continuously activated at a low level through the hydrolysis of C3. On the surface of PNH erythrocytes, which lack the protective CD55 and CD59 proteins, this activation is amplified. Factor D is the rate-limiting enzyme in the AP amplification loop, cleaving Factor B (when bound to C3b) to form the C3 convertase (C3bBb). This convertase then cleaves more C3, leading to an exponential increase in C3b deposition on the cell surface and the subsequent formation of the Membrane Attack Complex (MAC), which lyses the erythrocyte.
This compound directly inhibits the enzymatic activity of Factor D, preventing the cleavage of Factor B. This action effectively halts the AP amplification loop, thereby preventing the formation of C3 convertase and the downstream MAC, ultimately protecting PNH erythrocytes from lysis.
Quantitative Data: In Vitro Efficacy of Factor D Inhibitors
The following table summarizes the in vitro efficacy of representative small-molecule Factor D inhibitors in PNH erythrocyte lysis assays. The data presented for ACH-3856 and ACH-4471 are indicative of the expected potency for compounds in this class, such as this compound.
| Compound | Assay | Endpoint | IC50 (µM) | IC90 (µM) | Reference |
| ACH-3856 | Acidified Serum Lysis (Ham Test) | PNH Erythrocyte Hemolysis | 0.0029 - 0.016 | 0.0082 - 0.064 | [1][2] |
| ACH-4471 | Acidified Serum Lysis (Ham Test) | PNH Erythrocyte Hemolysis | 0.0040 - 0.027 | 0.015 - 0.11 | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in preventing PNH erythrocyte lysis.
Caption: Experimental workflow for the PNH erythrocyte lysis assay.
Experimental Protocols
Protocol 1: Acidified Serum Lysis (Ham) Test for Evaluation of this compound
This protocol details the procedure for assessing the ability of this compound to inhibit complement-mediated lysis of PNH erythrocytes in vitro.
Materials:
-
This compound: Stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in assay buffer.
-
PNH Patient Blood: Collected in EDTA tubes.
-
Normal Human Blood: ABO-compatible with the PNH patient sample, collected without anticoagulant to prepare serum.
-
0.2 N Hydrochloric Acid (HCl): For serum acidification.
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA): Buffer for erythrocyte suspension and serum dilution.
-
Phosphate Buffered Saline (PBS): For washing erythrocytes.
-
EDTA: To prepare a negative control for complement activation.
-
Distilled Water: For 100% lysis control.
-
96-well microplate (round-bottom for incubation, flat-bottom for reading).
-
Spectrophotometer (plate reader).
-
Centrifuge with a plate rotor.
-
Incubator at 37°C.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the PNH patient blood sample to pellet the erythrocytes.
-
Wash the erythrocytes three times with cold PBS.
-
Resuspend the washed erythrocytes to a 1% hematocrit in GVB/Mg-EGTA.
-
-
Serum Preparation:
-
Allow the normal human blood to clot and centrifuge to separate the serum.
-
Acidify the serum by adding 0.2 N HCl to achieve a pH of approximately 6.4. A common ratio is 1 part 0.2 N HCl to 8 parts serum.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Prepare serial dilutions of this compound in acidified serum.
-
Test Wells: Add the desired volume of acidified serum containing different concentrations of this compound.
-
Controls:
-
0% Lysis (Buffer Control): GVB/Mg-EGTA alone.
-
0% Lysis (EDTA Control): Acidified serum with 5 mM EDTA.
-
100% Lysis (Water Control): Distilled water.
-
Maximum Lysis (Serum Control): Acidified serum with vehicle (e.g., DMSO) instead of this compound.
-
-
Add 10 µL of the 1% PNH erythrocyte suspension to each well.[3]
-
-
Incubation:
-
Measurement of Hemolysis:
Data Analysis:
Calculate the percentage of hemolysis for each concentration of this compound using the following formula:
% Hemolysis = [(ODTest Sample - OD0% Lysis Control) / (OD100% Lysis Control - OD0% Lysis Control)] x 100
Plot the % Hemolysis against the log concentration of this compound to determine the IC50 and IC90 values using a suitable non-linear regression model.
Troubleshooting and Considerations
-
Serum Variability: The activity of complement in serum can vary between donors. It is recommended to pool serum from multiple donors or use a consistent source of commercially available serum.
-
Spontaneous Hemolysis: If high background hemolysis is observed in the negative controls, ensure erythrocytes are handled gently and kept on ice during preparation.
-
Incomplete Lysis: If the 100% lysis control shows low absorbance, ensure complete osmotic lysis by water.
-
This compound Solubility: Ensure that the final concentration of the solvent (e.g., DMSO) for this compound is consistent across all wells and does not exceed a level that could cause non-specific effects (typically <1%).
These application notes provide a framework for the in vitro evaluation of this compound in a PNH model. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data on the efficacy of this and other Factor D inhibitors.
References
- 1. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. haematologica.org [haematologica.org]
- 4. haemoscan.com [haemoscan.com]
Application Notes and Protocols for FD-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective small-molecule inhibitor of complement Factor D (FD), a critical serine protease in the alternative complement pathway.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 12 nM for Factor D, this compound serves as a valuable research tool for investigating the role of the alternative complement pathway in various biological processes and disease models.[1][4] This document provides detailed protocols for the solubilization, preparation, and application of this compound in cell culture experiments, along with relevant technical data and safety precautions.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Name | (S)-2-(2-((3'-(1-amino-2-hydroxyethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)acetic acid | [5] |
| CAS Number | 1646682-14-5 | [1][3] |
| Molecular Formula | C₂₃H₂₃NO₄ | [3] |
| Molecular Weight | 377.43 g/mol | [1][3] |
| Appearance | Solid powder | |
| Purity | >99.50% | [6] |
| Solubility in DMSO | 62.5 mg/mL (165.59 mM) | [1][3] |
Note: For solubilization in DMSO, warming the solution to 80°C and using sonication can aid in dissolution.[1]
Signaling Pathway of this compound
This compound exerts its inhibitory effect on the alternative complement pathway. This pathway is a crucial component of the innate immune system. The diagram below illustrates the signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the preparation of a concentrated stock solution of this compound, which can be stored for later use in cell culture experiments.[7][8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or cryovial
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm DMSO-compatible syringe filter (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out 3.77 mg of this compound powder and transfer it to a sterile amber glass vial.
-
Adding DMSO: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[9] If the compound does not fully dissolve, brief sonication or warming the vial to 37°C may be used to aid dissolution.[1][3]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][8]
Protocol 2: General Workflow for a Cell Viability Assay (e.g., MTT or MTS)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a chosen cell line using common colorimetric assays.[10][11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
Preparation of this compound Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Include a vehicle control group that is treated with the same final concentration of DMSO as the highest this compound concentration group.
-
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.[10][12]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[10]
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area, preferably a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For further safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The information provided in this document is for research purposes only. The protocols described are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to validate these protocols for their own research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for In Vivo Studies of FD-IN-1, a Hypothetical Notch Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a novel, potent, and selective small molecule inhibitor of the Notch signaling pathway. The Notch pathway is a critical cell-cell communication system that regulates cell fate determination, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of Notch signaling is implicated in a variety of diseases, including various cancers and developmental disorders.[2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in preclinical animal models.
Mechanism of Action
This compound targets the gamma-secretase complex, preventing the cleavage and release of the Notch intracellular domain (NICD). This blockage of NICD translocation to the nucleus inhibits the transcription of Notch target genes, such as HES and HEY.
Signaling Pathway Diagram
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study.
Methodology:
-
Animals: Male and female BALB/c mice (n=3 per time point per route).
-
Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at specified time points into EDTA-coated tubes.
-
Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 ± 250 | 4500 ± 380 |
| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Bioavailability (%) | - | 70.3 |
Pharmacodynamic (PD) Studies
Objective: To assess the in vivo inhibition of Notch signaling by this compound.
Methodology:
-
Animals: Nude mice bearing human tumor xenografts with high Notch activity (e.g., T-ALL cell line).
-
Treatment: this compound administered orally at various doses (e.g., 10, 30, 100 mg/kg) once daily for 3 days.
-
Sample Collection: Tumor and spleen tissues are collected 4 hours after the last dose.
-
Analysis:
-
qRT-PCR: To measure the mRNA levels of Notch target genes (e.g., HES1, HEY1).
-
Immunohistochemistry (IHC): To detect the levels of cleaved Notch1 (NICD).
-
-
Data Analysis: Dose-dependent inhibition of target gene expression and protein levels.
Data Presentation:
| Treatment Group | HES1 mRNA (Fold Change vs. Vehicle) | Cleaved Notch1 (% Positive Cells) |
| Vehicle | 1.0 ± 0.15 | 85 ± 7 |
| This compound (10 mg/kg) | 0.6 ± 0.10 | 52 ± 6 |
| This compound (30 mg/kg) | 0.3 ± 0.08 | 21 ± 5 |
| This compound (100 mg/kg) | 0.1 ± 0.05 | 5 ± 2 |
Efficacy Studies in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Experimental Workflow
References
Application Note: Flow Cytometry Analysis of C3 Fragment Deposition Inhibition by the Factor D Inhibitor, Danicopan (FD-IN-1)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The complement system is a crucial component of the innate immune system, playing a key role in host defense and inflammation.[1][2] Dysregulation of the complement cascade, particularly the alternative pathway (AP), is implicated in the pathogenesis of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[3][4] A central event in complement activation is the cleavage of complement component 3 (C3) and the subsequent deposition of its fragments, such as C3b, onto cell surfaces.[5][6] This opsonization targets cells for phagocytosis and can lead to cell lysis.
Factor D (FD) is a serine protease that is essential for the activation of the AP.[7][8] It cleaves Factor B bound to C3b, leading to the formation of the AP C3 convertase (C3bBb), which then amplifies C3 cleavage and deposition.[2][9] Inhibition of Factor D is a promising therapeutic strategy to control AP-mediated pathology.[1]
Danicopan (formerly ACH-4471, and used here as a representative Factor D inhibitor, FD-IN-1) is an oral small-molecule inhibitor of Factor D.[4][10] By blocking the activity of Factor D, danicopan prevents the formation of the AP C3 convertase, thereby inhibiting C3 cleavage and the deposition of C3 fragments on cell surfaces.[5][7][8] This application note provides a detailed protocol for the analysis of C3 fragment deposition on erythrocytes using flow cytometry and demonstrates the inhibitory effect of danicopan.
Principle of the Assay
This assay quantifies the deposition of C3 fragments on the surface of red blood cells (RBCs) following the activation of the alternative complement pathway in vitro. PNH patient erythrocytes, which are deficient in complement regulatory proteins like CD59, are particularly susceptible to complement-mediated damage and serve as a relevant cell model.[3][11] The alternative pathway is triggered by incubating the cells in acidified human serum. The amount of deposited C3 fragments is then detected using a fluorescently labeled antibody specific for C3 cleavage products (e.g., C3c or C3d) and analyzed by flow cytometry. The inhibitory potential of danicopan (this compound) is assessed by pre-incubating the serum with the compound and measuring the reduction in C3 deposition.
Featured Product
-
This compound (Danicopan/ACH-4471): A potent and selective small-molecule inhibitor of complement Factor D.
Quantitative Data Summary
The inhibitory effect of danicopan (ACH-4471) on C3 fragment deposition on PNH erythrocytes was quantified. The following table summarizes the data from a representative experiment where PNH patient erythrocytes were incubated with acidified C5-depleted human serum in the presence of varying concentrations of danicopan.
| Compound | Target Cells | Parameter | Value | Reference |
| Danicopan (ACH-4471) | PNH Patient Erythrocytes | IC50 | 0.031 µM | [11] |
| Danicopan (ACH-4471) | PNH Patient Erythrocytes | IC90 | 0.089 µM | [11] |
Table 1: Inhibitory Potency of Danicopan on C3 Fragment Deposition. IC50 and IC90 values represent the concentrations of danicopan required to inhibit 50% and 90% of C3 fragment deposition, respectively.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound within the alternative complement pathway and the experimental workflow for the flow cytometry-based C3 deposition assay.
Caption: Mechanism of this compound in the Alternative Complement Pathway.
Caption: Experimental Workflow for C3 Deposition Flow Cytometry Assay.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for assessing C3 deposition on PNH erythrocytes.[3][11]
Materials and Reagents
-
Cells: Erythrocytes isolated from whole blood of PNH patients or a suitable cell line.
-
This compound (Danicopan): Prepare a stock solution in DMSO and dilute to desired concentrations in buffer.
-
Serum: Normal human serum (NHS). For specific analysis of the alternative pathway without cell lysis, C5-depleted serum can be used.[3][11]
-
Acidification Buffer: 0.1 N HCl.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).
-
Detection Antibody: FITC- or PE-conjugated anti-human C3c or anti-human C3d antibody.
-
Negative Control: EDTA (to chelate divalent cations and inhibit all complement pathways).
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate detectors for FITC/PE.
Protocol Steps
-
Preparation of Serum: a. Thaw normal human serum (or C5-depleted serum) on ice. b. To initiate the alternative pathway, acidify the serum by adding a small volume of 0.1 N HCl (e.g., 10 µL per 1 mL of serum) to lower the pH to ~6.4. Mix gently and keep on ice.
-
Inhibitor Preparation: a. Prepare serial dilutions of this compound (danicopan) in serum to achieve the desired final concentrations for the dose-response analysis. Include a vehicle control (DMSO) and a positive inhibition control (EDTA at a final concentration of 10 mM). b. Pre-incubate the serum with the inhibitor dilutions or controls for 15-30 minutes at room temperature.
-
Cell Preparation: a. Isolate erythrocytes from whole blood by centrifugation. Wash the cells three times with cold PBS. b. Resuspend the washed erythrocytes in PBS to a concentration of approximately 1-5 x 10^7 cells/mL.
-
Complement Activation and C3 Deposition: a. In a 96-well plate or microcentrifuge tubes, add 50 µL of the prepared erythrocytes to 50 µL of the pre-incubated serum (containing inhibitor or controls). b. Incubate the plate/tubes for 30-60 minutes at 37°C to allow for complement activation and C3 deposition.
-
Staining for C3 Fragments: a. Following incubation, stop the reaction by adding 150 µL of cold Wash Buffer. b. Centrifuge the cells (e.g., 500 x g for 5 minutes) and discard the supernatant. c. Wash the cells twice with 200 µL of cold Wash Buffer. d. Resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorescently labeled anti-C3c or anti-C3d antibody at the manufacturer's recommended concentration. e. Incubate for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: a. After the staining incubation, wash the cells twice with cold Wash Buffer to remove unbound antibody. b. Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis. c. Acquire data on the flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events) in the erythrocyte gate. d. Analyze the data by gating on the single-cell erythrocyte population and quantifying the median fluorescence intensity (MFI) of the C3-specific fluorescent signal.
Data Analysis
-
The MFI of the fluorescent signal corresponds to the amount of C3 fragment deposition on the erythrocyte surface.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (MFI_inhibitor - MFI_EDTA) / (MFI_vehicle - MFI_EDTA))
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Expected Results
In the absence of an inhibitor (vehicle control), a significant shift in fluorescence intensity will be observed for erythrocytes incubated in acidified serum compared to the negative control (EDTA), indicating C3 deposition. As the concentration of this compound (danicopan) increases, a dose-dependent decrease in the MFI will be observed, demonstrating the inhibition of C3 fragment deposition.[3][11] At optimal concentrations, danicopan can reduce C3 deposition to levels comparable to the EDTA control, indicating near-complete inhibition of the alternative pathway.[7]
Troubleshooting
-
High background fluorescence: Ensure adequate washing steps after serum incubation and antibody staining. Consider using a blocking buffer (e.g., PBS with 2% BSA) before adding the detection antibody.
-
Low C3 deposition signal: Confirm the activity of the human serum. Serum should be properly stored at -80°C in single-use aliquots to maintain complement activity. Ensure proper acidification of the serum.
-
Cell aggregation: Maintain cells on ice when not incubating at 37°C. Ensure gentle mixing and avoid harsh vortexing.
Conclusion
The flow cytometry-based C3 deposition assay is a robust and quantitative method to assess the activity of the alternative complement pathway and to evaluate the efficacy of inhibitors like danicopan (this compound). This application note provides a comprehensive protocol that can be adapted by researchers in drug development and immunology to study complement-mediated diseases and the mechanism of action of novel complement inhibitors.
References
- 1. Novel Insights into Factor D Inhibition [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement C3 Deposition on Endothelial Cells Revealed by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. AN ORALLY ADMINISTERED SMALL MOLECULE FACTOR D INHIBITOR (ACH-4471)... - Ellis-Pegler R - - Jun 9 2016 [library.ehaweb.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Oral complement factor D inhibitor danicopan for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Potency (IC50) of FD-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. The PI3K pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is crucial for its preclinical and clinical development. The IC50 value provides a quantitative measure of the inhibitor's potency, indicating the concentration required to inhibit 50% of the target's activity.[1]
These application notes provide detailed protocols for determining the IC50 of this compound using both biochemical and cell-based assays. The biochemical assay directly measures the inhibition of PI3K kinase activity, while the cell-based assay assesses the inhibitor's effect on the viability of cancer cells dependent on the PI3K pathway.
Data Presentation: Summary of this compound Potency
The following table summarizes the inhibitory potency of a hypothetical PI3Kδ inhibitor, FD223, which serves as an example for the data that would be generated for this compound.
| Target Isoform | Assay Type | IC50 (nM) |
| PI3Kδ | Biochemical | 1 |
| PI3Kα | Biochemical | 51 |
| PI3Kβ | Biochemical | 29 |
| PI3Kγ | Biochemical | 37 |
| Acute Myeloid Leukemia (AML) Cell Line | Cellular (Apoptosis) | Dose-dependent |
| MOLM-16 Xenograft Model | In vivo | 49% tumor volume reduction at 40 mg/kg/day |
Data for FD223, a selective PI3Kδ inhibitor, is presented as a representative example.[2]
Signaling Pathway
The PI3K/AKT signaling pathway is a key regulator of numerous cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, proliferation, and metabolism. This compound, as a PI3K inhibitor, blocks the initial step in this cascade.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: In Vitro PI3K Kinase Activity Assay
This protocol describes the determination of this compound's IC50 value against a specific PI3K isoform using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kδ)
-
Kinase substrate (e.g., PIP2)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO only).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 10 µL of a solution containing the PI3K enzyme and its substrate (PIP2) in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific PI3K isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Cell-Based Assay: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of a cancer cell line known to be dependent on the PI3K signaling pathway.
Materials:
-
Cancer cell line (e.g., a leukemia cell line like MOLM-16 with activated PI3K signaling)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound solutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours in the CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours in the CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis with a sigmoidal dose-response model.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: General workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Factor D Inhibitors in Atypical Hemolytic Uremic Syndrome (aHUS) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atypical Hemolytic Uremic Syndrome (aHUS) is a rare, life-threatening genetic disease characterized by the uncontrolled activation of the alternative pathway (AP) of the complement system.[1][2][3][4] This leads to systemic thrombotic microangiopathy (TMA), resulting in damage to vital organs, particularly the kidneys.[1][2][4] The underlying cause is often mutations in genes encoding complement regulatory proteins or the presence of autoantibodies against complement components.[4][5][6][7][8][9] Factor D, a serine protease, plays a pivotal role in the amplification loop of the AP by cleaving Factor B to form the C3 convertase, C3bBb.[5][6][10][11] Inhibition of Factor D is therefore a compelling therapeutic strategy to control the pathological complement activation in aHUS.[10][12][13][14]
These application notes provide an overview of the use of small-molecule Factor D inhibitors in aHUS research. While the specific compound "FD-IN-1" is not prominently documented in publicly available research, this document summarizes the application of representative Factor D inhibitors, such as ACH-3856 and ACH-4471, as a guide for investigating novel Factor D inhibitors in this disease context.
Mechanism of Action of Factor D Inhibitors in aHUS
Factor D inhibitors block the catalytic activity of Factor D, thereby preventing the cleavage of Factor B into Ba and Bb fragments. This action inhibits the formation of the AP C3 convertase (C3bBb), which is essential for the amplification of the complement cascade. By blocking this key step, Factor D inhibitors can prevent the downstream consequences of uncontrolled complement activation in aHUS, including the generation of anaphylatoxins (C3a and C5a), opsonization by C3b, and the formation of the membrane attack complex (MAC), ultimately protecting endothelial cells from damage.
Figure 1: Simplified signaling pathway of the alternative complement pathway in aHUS and the mechanism of action of Factor D inhibitors.
Quantitative Data for Representative Factor D Inhibitors
The following table summarizes the in vitro efficacy of representative small-molecule Factor D inhibitors from published studies. This data can serve as a benchmark for the evaluation of new inhibitors like this compound.
| Inhibitor | Assay | Target | IC50 (µM) | Reference |
| ACH-3856 | Factor D Proteolytic Activity | Purified Human Factor D | 0.0058 ± 0.0005 | [15] |
| Hemolysis of PNH Erythrocytes (Patient 1) | Alternative Pathway | 0.0029 | [10][15] | |
| Hemolysis of PNH Erythrocytes (Patient 2) | Alternative Pathway | 0.016 | [10][15] | |
| Hemolysis of PNH Erythrocytes (Patient 3) | Alternative Pathway | 0.0053 | [10][15] | |
| ACH-4471 | Factor D Proteolytic Activity | Purified Human Factor D | 0.015 ± 0.003 | [15] |
| Hemolysis of PNH Erythrocytes (Patient 1) | Alternative Pathway | 0.0040 | [10][15] | |
| Hemolysis of PNH Erythrocytes (Patient 2) | Alternative Pathway | 0.027 | [10][15] | |
| Hemolysis of PNH Erythrocytes (Patient 3) | Alternative Pathway | 0.0084 | [10][15] |
PNH (Paroxysmal Nocturnal Hemoglobinuria) erythrocytes are often used as a model system to study complement-mediated hemolysis due to their deficiency in GPI-anchored complement regulatory proteins.
Experimental Protocols
Factor D Enzymatic Activity Assay
This protocol is designed to determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the proteolytic activity of purified Factor D.
Materials:
-
Purified recombinant human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing MgCl₂
-
Test compound (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and staining reagents
-
96-well microplate
Protocol:
-
Prepare a reaction mixture containing C3b and Factor B in the assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding purified Factor D to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE. The cleavage of Factor B into Ba and Bb fragments will be visualized.
-
Quantify the band intensities for Factor B and its cleavage products to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Figure 2: Experimental workflow for the Factor D enzymatic activity assay.
Modified Ham Test for aHUS Serum
This assay assesses the ability of a Factor D inhibitor to block the complement-mediated lysis of target cells induced by serum from aHUS patients. PIGA-negative cells (a model for PNH cells) are often used as they are highly susceptible to complement-mediated damage.
Materials:
-
Serum from aHUS patients
-
PIGA-negative cell line (e.g., PIGA-mutant TF-1 cells) labeled with a fluorescent marker (e.g., Calcein-AM)
-
Normal human serum (as a control)
-
Assay Buffer: Gelatin Veronal Buffer (GVB) with Mg²⁺/EGTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Protocol:
-
Seed the fluorescently labeled PIGA-negative cells into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add the diluted compound to the wells containing the cells.
-
Add aHUS patient serum (e.g., at a 20% final concentration) to the wells to initiate complement activation. Include controls with normal human serum and a buffer-only control for spontaneous cell death.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence released into the supernatant, which corresponds to cell lysis.
-
Calculate the percentage of cell lysis for each concentration of the inhibitor relative to the untreated aHUS serum control.
-
Determine the IC50 value for the inhibition of cell lysis.
Logical Relationship of Factor D Inhibition in aHUS Therapy
The therapeutic rationale for using a Factor D inhibitor in aHUS is based on a clear cause-and-effect relationship.
Figure 3: Logical flow of the therapeutic intervention with a Factor D inhibitor in aHUS.
Factor D inhibitors represent a promising oral therapeutic option for aHUS by targeting a key amplification step in the alternative complement pathway. The protocols and data presented here, based on representative compounds, provide a framework for the preclinical evaluation of novel Factor D inhibitors like this compound. These assays are crucial for determining the potency and efficacy of new therapeutic candidates for this devastating disease.
References
- 1. Pathogenesis of Atypical Hemolytic Uremic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Hemolytic-Uremic Syndrome: An Update on Pathophysiology, Diagnosis, and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Atypical hemolytic uremic syndrome: pathophysiology, clinical presentation, and treatment strategies [chikd.org]
- 5. Complement disorders and hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement therapy in atypical haemolytic uraemic syndrome (aHUS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aHUS caused by complement dysregulation: new therapies on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into Factor D Inhibition [mdpi.com]
- 12. Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols: Assessing the Effect of FD-IN-1 on Membrane Attack Complex (MAC) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. Its activation culminates in the formation of the Membrane Attack Complex (MAC), a multi-protein pore that inserts into the membranes of target cells, leading to cell lysis and death.[1][2][3] The MAC is assembled from the sequential binding of complement proteins C5b, C6, C7, C8, and multiple C9 molecules.[1][3] While essential for immunity, dysregulated MAC formation can contribute to the pathology of various inflammatory and autoimmune diseases. Consequently, the development of therapeutic inhibitors of MAC formation is of significant interest.
This document provides a detailed protocol for assessing the inhibitory effect of a novel compound, FD-IN-1, on the formation and function of the MAC. The described assays are fundamental for characterizing the compound's mechanism of action and inhibitory potential. The protocols include methods for visualizing and quantifying MAC deposition on target cells, as well as functional assays to measure MAC-mediated cell lysis.
Signaling Pathway: The Complement Cascade and MAC Formation
The formation of the Membrane Attack Complex is the terminal event of the complement cascade. The cascade can be initiated through three main pathways: the classical, lectin, and alternative pathways.[2][4] All three pathways converge at the cleavage of C5 into C5a and C5b by a C5 convertase.[2][3] C5b then initiates the assembly of the MAC.[1][3]
Experimental Workflow for Assessing this compound
The general workflow to determine the efficacy of this compound involves inducing complement activation on target cells in the presence and absence of the inhibitor, followed by quantification of MAC deposition and/or cell lysis.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for MAC (C5b-9) Deposition
This protocol allows for the visualization and semi-quantitative analysis of MAC deposition on the cell surface.
Materials:
-
Target cells (e.g., antibody-sensitized sheep erythrocytes, or a relevant cell line)
-
Normal Human Serum (NHS) as a source of complement
-
Heat-inactivated NHS (HiNHS) as a negative control (56°C for 30 min)
-
This compound
-
Primary antibody: anti-C5b-9 antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
-
Microscope slides or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Sensitization (if required): For classical pathway activation, sensitize cells with an appropriate antibody (e.g., anti-cell surface antigen) for 30 minutes at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.
-
Complement Activation: Add NHS to a final concentration of 10-20% to each well to initiate complement activation. Include positive (NHS alone) and negative (HiNHS) controls. Incubate for 30-60 minutes at 37°C.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-C5b-9 antibody (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium with DAPI. Visualize using a fluorescence microscope.
Data Presentation:
Table 1: Semi-Quantitative Analysis of MAC Deposition by Immunofluorescence
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of MAC Deposition |
|---|---|---|---|---|
| Negative Control (HiNHS) | 0 | 15.2 | 3.1 | N/A |
| Positive Control (NHS) | 0 | 250.6 | 15.8 | 0% |
| This compound | 0.1 | 180.4 | 12.5 | 29.8% |
| This compound | 1 | 95.7 | 8.9 | 65.8% |
| this compound | 10 | 30.1 | 4.5 | 93.6% |
Protocol 2: Hemolytic Assay for MAC Functional Activity
This classic assay measures the lytic function of the MAC by quantifying the release of hemoglobin from erythrocytes.
Materials:
-
Antibody-sensitized sheep erythrocytes (sRBCs)
-
Normal Human Serum (NHS)
-
This compound
-
Gelatin Veronal Buffer (GVB++)
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of this compound in GVB++.
-
Reaction Setup: In a 96-well plate, add:
-
sRBCs (e.g., 1x10^8 cells/mL)
-
Diluted NHS (a concentration that yields sub-maximal lysis)
-
This compound dilutions or buffer control
-
-
Controls:
-
0% Lysis Control: sRBCs + GVB++
-
100% Lysis Control: sRBCs + deionized water
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Pellet Cells: Centrifuge the plate to pellet the intact erythrocytes.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100 Calculate the percentage inhibition of hemolysis for the this compound treated samples relative to the NHS control.
Data Presentation:
Table 2: Inhibition of MAC-Mediated Hemolysis by this compound
| Treatment Group | This compound Conc. (µM) | % Hemolysis | Standard Deviation | % Inhibition of Hemolysis |
|---|---|---|---|---|
| 0% Lysis Control | 0 | 0.5 | 0.1 | N/A |
| 100% Lysis Control | 0 | 99.8 | 0.2 | N/A |
| Positive Control (NHS) | 0 | 85.4 | 5.6 | 0% |
| This compound | 0.1 | 62.1 | 4.8 | 27.3% |
| This compound | 1 | 30.9 | 3.1 | 63.8% |
| this compound | 10 | 5.2 | 1.5 | 93.9% |
Protocol 3: Cell-Based ELISA for MAC Quantification
This protocol provides a quantitative measure of MAC deposition on adherent cells.
Materials:
-
Target adherent cell line
-
Normal Human Serum (NHS)
-
This compound
-
Primary antibody: anti-C5b-9 antibody
-
Secondary antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and grow to confluence.
-
Sensitization and Treatment: Sensitize the cells (if necessary) and treat with this compound as described in Protocol 1.
-
Complement Activation: Induce complement activation with NHS as described in Protocol 1.
-
Fixation and Blocking: Fix the cells with 4% PFA and block with 1% BSA in PBS.
-
Antibody Incubations: Perform primary and HRP-conjugated secondary antibody incubations as described for immunofluorescence, with washing steps in between.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (wells with no NHS). The absorbance is directly proportional to the amount of C5b-9 deposited. Calculate the percentage inhibition for this compound treated wells compared to the NHS control.
Data Presentation:
Table 3: Quantification of MAC Deposition by Cell-Based ELISA
| Treatment Group | This compound Conc. (µM) | Absorbance (450 nm) | Standard Deviation | % Inhibition of MAC Deposition |
|---|---|---|---|---|
| Negative Control (HiNHS) | 0 | 0.052 | 0.008 | N/A |
| Positive Control (NHS) | 0 | 1.254 | 0.098 | 0% |
| This compound | 0.1 | 0.882 | 0.075 | 30.7% |
| This compound | 1 | 0.451 | 0.041 | 66.7% |
| this compound | 10 | 0.098 | 0.015 | 92.2% |
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the inhibitory potential of this compound on MAC formation and its lytic function. By employing a combination of immunofluorescence, hemolytic assays, and cell-based ELISA, researchers can obtain both qualitative and quantitative data to thoroughly characterize the compound's effect on the terminal complement pathway. The presented tables offer a clear and structured format for summarizing the experimental results, facilitating data interpretation and comparison across different assays and compound concentrations. These methodologies are essential for the preclinical assessment of novel complement inhibitors like this compound.
References
Application Notes and Protocols for FD-IN-1 in the Study of Complement Dysregulation in Renal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a vital role in defending against pathogens and maintaining tissue homeostasis.[1][2] Dysregulation of the complement cascade, particularly the alternative pathway (AP), is increasingly implicated in the pathogenesis of various renal disorders, including atypical hemolytic uremic syndrome (aHUS) and C3 glomerulopathies (C3G).[3][4][5] The alternative pathway acts as an amplification loop for complement activation, and its uncontrolled activity can lead to inflammation, cell damage, and thrombosis within the kidneys.[4][6]
Factor D (FD) is the rate-limiting enzyme of the alternative pathway, making it a key therapeutic target.[7] It is a serine protease that cleaves Factor B (FB) when FB is bound to C3b, leading to the formation of the C3 convertase (C3bBb), the central enzyme of the AP amplification loop.[7][8] FD-IN-1 is a potent and selective small-molecule inhibitor of Factor D, designed to block the amplification of complement activation.[6][9] By inhibiting FD, this compound prevents the formation of C3 convertase, thereby reducing the deposition of C3 fragments, the formation of the membrane attack complex (MAC), and the release of pro-inflammatory anaphylatoxins like C3a and C5a.[8][10] This targeted approach leaves the classical and lectin pathways, important for antibody-mediated pathogen clearance, largely intact.
These application notes provide an overview of the use of this compound and other similar small-molecule Factor D inhibitors in preclinical research models of complement-mediated renal disorders, including detailed protocols for key in vitro assays.
Mechanism of Action of this compound
This compound acts as a catalytic inhibitor of Factor D.[10] By binding to the active site of Factor D, it prevents the cleavage of Factor B into Ba and Bb fragments. This inhibition occurs at two critical steps in the alternative pathway: the initial fluid-phase C3 convertase formation and, more importantly, the surface-bound C3 convertase formation that drives the amplification loop.[8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative small-molecule Factor D inhibitors, ACH-4471 and ACH-3856, which have similar mechanisms of action to this compound. This data demonstrates their potent ability to inhibit key steps in the alternative complement pathway.
Table 1: Inhibition of Factor D Proteolytic Activity and Binding Affinity [10]
| Compound | Factor D IC50 (µM) | Factor D Binding KD (µM) |
|---|---|---|
| ACH-4471 | 0.015 ± 0.003 | 0.00054 |
| ACH-3856 | 0.0058 ± 0.0005 | 0.00036 |
Table 2: Inhibition of PNH Erythrocyte Hemolysis in Acidified Serum (Ham Test) [8][10]
| Compound | Patient 1 IC50 (µM) | Patient 2 IC50 (µM) | Patient 3 IC50 (µM) |
|---|---|---|---|
| ACH-4471 | 0.027 | 0.0040 | 0.012 |
| ACH-3856 | 0.016 | 0.0029 | 0.0076 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for evaluating the efficacy of Factor D inhibitors like this compound in preclinical models relevant to renal disorders.
Factor D Proteolytic Activity Assay
This assay measures the ability of an inhibitor to block the Factor D-mediated cleavage of Factor B when it is in a complex with C3b.
Materials:
-
Purified human Factor D (FD)
-
Purified human Factor B (FB)
-
Purified human C3b
-
This compound or other test inhibitors
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 2 mM MgCl₂
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Prepare a reaction mixture containing C3b (e.g., 200 nM) and FB (e.g., 100 nM) in the assay buffer.
-
Add varying concentrations of this compound (e.g., from 0.001 µM to 10 µM) or vehicle control to the reaction mixture. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding FD (e.g., 5 nM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE. The cleavage of FB into Ba and Bb fragments will be visible.
-
Stain the gel with Coomassie Brilliant Blue and quantify the band intensities for FB and the Bb fragment using densitometry.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Modified Ham Test for PNH Erythrocyte Hemolysis
This assay assesses the ability of this compound to inhibit AP-mediated hemolysis of erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which are highly susceptible to complement attack.
Materials:
-
Erythrocytes from PNH patients
-
Normal Human Serum (NHS) as a source of complement
-
This compound or other test inhibitors
-
Acidifying agent: 0.2 N HCl
-
GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA)
-
EDTA solution (to chelate divalent cations and stop complement activation)
-
Spectrophotometer
Protocol:
-
Wash PNH erythrocytes three times with GVB/Mg-EGTA buffer and resuspend to a 1% hematocrit.
-
Prepare serial dilutions of this compound in NHS.
-
Acidify the serum-inhibitor mixtures by adding 1/10 volume of 0.2 N HCl to a final concentration of 20% serum.
-
In a 96-well plate, add the acidified serum-inhibitor mixtures.
-
Add the 1% PNH erythrocyte suspension to each well.
-
Include control wells:
-
Buffer only (no hemolysis)
-
Serum + EDTA (background hemolysis)
-
Water (100% hemolysis)
-
Serum without inhibitor (maximum hemolysis)
-
-
Incubate the plate at 37°C for 1 hour.
-
Pellet the remaining erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm.
-
Calculate the percentage of hemolysis for each concentration of the inhibitor relative to the controls and determine the IC50 value.[8][10]
C3 Deposition Assay on PNH-like Cells
This flow cytometry-based assay measures the inhibition of C3 fragment deposition on the surface of cells, a key step in complement-mediated damage. It can be adapted for endothelial cells to model renal thrombotic microangiopathy.
Materials:
-
PIGA-null cells (PNH-like cells) or human endothelial cells (e.g., HUVECs)
-
Normal Human Serum (NHS) or serum from aHUS patients[8]
-
This compound or other test inhibitors
-
FITC-conjugated anti-human C3 antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Culture cells to the desired density. For suspension cells, adjust the concentration to 1x10⁶ cells/mL. For adherent cells, grow them in culture plates.
-
Pre-incubate the cells with varying concentrations of this compound in serum-free media for 30 minutes at 37°C.
-
Add NHS (e.g., 20% final concentration) to activate the alternative pathway.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound complement proteins.
-
Resuspend the cells in the buffer containing a FITC-conjugated anti-human C3 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Calculate the percent inhibition of C3 deposition based on the reduction in MFI compared to the no-inhibitor control.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro workflow for screening and characterizing Factor D inhibitors.
Preclinical In Vivo Models
While specific in vivo data for this compound in renal models is not detailed in the provided search results, the general approach involves using animal models that recapitulate aspects of human complement-mediated kidney disease.
-
LPS-induced AP activation in FD-humanized mice: Oral administration of small-molecule Factor D inhibitors has been shown to inhibit lipopolysaccharide (LPS)-induced AP activation in mice where the murine Factor D gene is replaced with the human equivalent.[6][9] This model is useful for assessing the in vivo potency and pharmacokinetics of the inhibitor.
-
Models of Chronic Kidney Disease (CKD): Models like unilateral ureteral obstruction (UUO) or 5/6 nephrectomy can be used to study the role of complement in renal fibrosis and inflammation, and to test the therapeutic potential of this compound.[11]
-
Models of Acute Kidney Injury (AKI): Ischemia-reperfusion injury (IRI) or drug-induced nephrotoxicity (e.g., cisplatin-induced AKI) models can be employed to investigate the role of complement activation in acute renal damage.[12][13]
Evaluation in these models typically involves measuring kidney function (serum creatinine, BUN), histology (tubular injury, fibrosis), and markers of complement activation in tissue and plasma.
Conclusion
This compound and other small-molecule inhibitors of Factor D represent a promising therapeutic strategy for renal disorders driven by alternative complement pathway dysregulation. By selectively targeting the amplification loop of complement activation, these inhibitors can prevent tissue damage while potentially preserving essential functions of the classical pathway. The protocols and data presented here provide a framework for researchers and drug developers to investigate the preclinical efficacy of Factor D inhibitors in the context of complement-mediated kidney diseases.
References
- 1. Complement System - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Kidney Disease Caused by Dysregulation of the Complement Alternative Pathway: An Etiologic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diseases of complement dysregulation—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Fibrillin-1–enriched microenvironment drives endothelial injury and vascular rarefaction in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FD-IN-1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FD-IN-1, a potent and selective inhibitor of complement factor D, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective reversible inhibitor of complement factor D (FD). Factor D is a crucial serine protease in the alternative pathway (AP) of the complement system. By inhibiting Factor D, this compound effectively blocks the cleavage of Factor B, which in turn prevents the formation of the C3 convertase (C3bBb). This action halts the amplification loop of the alternative pathway, thereby inhibiting downstream complement activation and the formation of the Membrane Attack Complex (MAC).
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. Based on available data, a good starting point for a dose-response experiment is to use a broad range of concentrations spanning several orders of magnitude. A typical starting range could be from 1 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are some key in vitro assays where this compound can be used?
A4: this compound is a valuable tool for investigating the role of the alternative complement pathway in various biological processes. Key in vitro assays include:
-
Membrane Attack Complex (MAC) Deposition Assays: To measure the inhibition of terminal complement activation on cell surfaces or in solution (e.g., sC5b-9 ELISA).
-
Complement-Dependent Cytotoxicity (CDC) Assays: To assess the ability of this compound to protect cells from complement-mediated lysis.
-
Hemolytic Assays: To determine the inhibitory effect of this compound on the lysis of erythrocytes, a classic measure of complement activity.
-
Cell Viability and Proliferation Assays (e.g., MTT, MTS, or ATP-based assays): To evaluate the cytotoxic or cytostatic effects of this compound on different cell lines.
Troubleshooting Guides
Issue 1: No or Low Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a wider dose-response curve to ensure the effective concentration range is covered. |
| Compound Instability | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as components in serum can sometimes affect compound stability. |
| Assay System Insensitivity | Ensure your assay is sensitive enough to detect changes in complement activation. Use appropriate positive and negative controls to validate the assay performance. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to complement-mediated damage. Select a cell line known to be sensitive to complement activation for your experiments. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors may exhibit off-target effects. If you observe unexpected cellular responses, consider performing a kinase panel screen or other off-target profiling to identify potential unintended interactions. |
| Compound Precipitation | Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your stock concentration or the final concentration in the assay. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Pipetting Errors | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dispensing of reagents and compounds. |
| Edge Effects in Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
| Assay Type | Inhibitor | IC50 Value | Reference |
| FD Thioesterolytic Fluorescent Assay | This compound | 0.006 µM | [1] |
| MAC Deposition Assay | This compound | 0.05 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Based MAC Deposition ELISA
This protocol describes a cell-based ELISA to quantify the deposition of the Membrane Attack Complex (C5b-9) on a complement-sensitive cell line.
Materials:
-
Complement-sensitive cell line (e.g., PNH patient-derived cells or a cell line with low expression of complement regulatory proteins)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Primary antibody against C5b-9 (anti-sC5b-9)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., GVB++)
Procedure:
-
Cell Seeding: Seed the complement-sensitive cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound to the wells and incubate for 1 hour at 37°C.
-
Complement Activation: Add Normal Human Serum (NHS) to the wells at a pre-determined concentration to induce complement activation. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells gently with PBS to remove unbound complement components.
-
Primary Antibody Incubation: Add the primary anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells with PBS.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells with PBS.
-
Detection: Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol measures the ability of this compound to protect cells from complement-mediated lysis using a fluorescent viability dye.
Materials:
-
Complement-sensitive cell line
-
Normal Human Serum (NHS)
-
This compound
-
Calcein-AM (live-cell stain)
-
Assay buffer
Procedure:
-
Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's instructions.
-
Cell Seeding: Seed the labeled cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.
-
Complement Activation: Add NHS to the wells to initiate complement activation.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Readout: Measure the fluorescence of the released Calcein-AM in the supernatant (indicating cell lysis) or the remaining fluorescence in the cells (indicating cell viability) using a fluorescence plate reader.
Visualizations
References
Technical Support Center: Troubleshooting Hemolysis Assay Results with FD-IN-1
Welcome to the technical support center for troubleshooting hemolysis assays involving the ferroptosis inducer, FD-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in hemolysis assays?
This compound is a research compound designed to induce ferroptosis, a form of iron-dependent programmed cell death. In the context of a hemolysis assay, this compound is likely used to study the mechanisms of red blood cell (RBC) death and to identify potential therapeutic agents that can inhibit this process. Understanding how a compound induces hemolysis via a specific pathway like ferroptosis is crucial in toxicology and drug development.
Q2: What is a hemolysis assay and what is its principle?
A hemolysis assay is a quantitative method used to determine the extent of red blood cell lysis (hemolysis) caused by a substance.[1][2] The principle is based on the release of hemoglobin from lysed RBCs into the surrounding medium (supernatant).[1] The amount of free hemoglobin can be measured spectrophotometrically, typically at a wavelength of 415 nm or 540 nm, and is directly proportional to the degree of hemolysis.[1][3][4]
Q3: What are the critical controls in a hemolysis assay?
Proper controls are essential for interpreting hemolysis assay results:
-
Negative Control (0% Lysis): Red blood cells suspended in a buffer (e.g., PBS) without any test compound. This establishes the baseline level of spontaneous hemolysis.[4]
-
Positive Control (100% Lysis): Red blood cells treated with a substance known to cause complete hemolysis, such as Triton X-100 or through freeze-thaw cycles.[3][4][5] This sets the maximum signal for the assay.
-
Vehicle Control: Red blood cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same concentration used in the experimental wells. This control is crucial to ensure that the solvent itself is not causing hemolysis.[5]
Q4: How does ferroptosis lead to hemolysis?
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell membrane damage and rupture. In red blood cells, this process can be initiated by factors that increase oxidative stress and deplete antioxidant defenses, such as glutathione peroxidase 4 (GPX4). The accumulation of lipid damage compromises the integrity of the RBC membrane, resulting in hemolysis. Recent studies have increasingly linked ferroptosis to the pathophysiology of hemolytic disorders.
Troubleshooting Guide for Hemolysis Assays with this compound
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background hemolysis in negative control | Mechanical stress: Vigorous pipetting or vortexing can physically damage RBCs.[6] | Handle the RBC suspension gently. Use wide-bore pipette tips and avoid excessive mixing. |
| Improper sample handling: Incorrect needle size during blood collection, prolonged tourniquet time, or jarring transportation can cause premature lysis.[7][8] | Ensure proper phlebotomy techniques and gentle handling of blood samples. | |
| Temperature shock: Exposing RBCs to extreme temperatures can induce lysis.[8] | Maintain samples at the recommended temperature (e.g., room temperature or 37°C for incubation).[1][3][4] | |
| Contamination: Bacterial or fungal contamination can lead to RBC lysis. | Use sterile techniques and reagents throughout the protocol. | |
| No or very low hemolysis with this compound | Incorrect this compound concentration: The concentration of this compound may be too low to induce ferroptosis within the assay timeframe. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment. | |
| Assay incubation time is too short: The kinetics of ferroptosis induction by this compound may require a longer incubation period. | Optimize the incubation time (e.g., test multiple time points). | |
| Cell density is too high: A high concentration of RBCs may require a higher concentration of this compound to observe an effect. | Use the recommended RBC density for the assay. | |
| Inconsistent results between replicates | Uneven cell distribution: RBCs may have settled at the bottom of the tube, leading to inconsistent cell numbers in each well. | Gently resuspend the RBC solution before aliquoting into the microplate. |
| Pipetting errors: Inaccurate pipetting of this compound or the RBC suspension. | Calibrate pipettes regularly and ensure proper pipetting technique. | |
| Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate reagents and affect results. | Avoid using the outermost wells of the microplate or fill them with buffer to maintain humidity. | |
| Precipitation of this compound in the assay medium | Low solubility of this compound: The compound may not be fully soluble in the assay buffer at the tested concentrations. | Check the solubility of this compound in the chosen buffer. Consider using a different solvent or a lower concentration of the vehicle (e.g., DMSO). |
Experimental Protocols
Standard Hemolysis Assay Protocol
This protocol provides a general framework for assessing the hemolytic activity of this compound.
1. Preparation of Red Blood Cell (RBC) Suspension: a. Obtain whole blood treated with an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 800 x g for 10 minutes to pellet the erythrocytes.[4] c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the RBC pellet by resuspending it in 5 volumes of sterile phosphate-buffered saline (PBS). e. Centrifuge at 800 x g for 10 minutes and discard the supernatant. Repeat the wash step two more times. f. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% hematocrit solution.[4]
2. Assay Procedure: a. Prepare serial dilutions of this compound in PBS in a 96-well round-bottom microplate. Include wells for positive and negative controls. b. Add 100 µL of each this compound dilution or control solution to the appropriate wells. c. Add 100 µL of the 2% RBC suspension to each well. d. Cover the plate and incubate at 37°C for a predetermined time (e.g., 1-4 hours).[1] e. After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.[1] f. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom microplate. g. Measure the absorbance of the supernatant at 415 nm or 540 nm using a microplate reader.[1][3]
3. Data Analysis: a. Subtract the absorbance of the negative control from all other readings. b. Calculate the percentage of hemolysis for each this compound concentration using the following formula:[4] % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Quantitative Data Summary
The following table provides an example of how to structure the results from a hemolysis assay with this compound.
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Hemolysis |
| 0 (Negative Control) | 0.052 | 0.005 | 0% |
| 1 | 0.115 | 0.012 | 8.5% |
| 5 | 0.289 | 0.021 | 31.9% |
| 10 | 0.543 | 0.035 | 66.1% |
| 25 | 0.781 | 0.041 | 98.1% |
| 50 | 0.795 | 0.038 | 100% |
| Positive Control (Triton X-100) | 0.792 | 0.033 | 100% |
Visualizations
References
- 1. Ferroptosis contributes to hemolytic hyperbilirubinemia‑induced brain damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TISSUE FACTOR PATHWAY INHIBITOR: STRUCTURE-FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis regulates hemolysis in stored murine and human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FD-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. hdfcbank.com [hdfcbank.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
Technical Support Center: Alternative Pathway Functional Assays
Welcome to the technical support center for alternative pathway (AP) functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these complex experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an alternative pathway functional assay?
A1: The alternative pathway functional assay measures the total activity of the AP of the complement system. Unlike the classical pathway, which is typically initiated by antibody-antigen complexes, the alternative pathway is activated by surfaces that lack specific complement regulatory proteins.[1][2] In vitro, this is often achieved by using surfaces like lipopolysaccharides (LPS) or zymosan that trigger the AP cascade.[2] The assay then quantifies a downstream event, such as the formation of the C5b-9 membrane attack complex (MAC) or the lysis of red blood cells, to determine the functional integrity of the pathway.[1][3]
Q2: What are the main types of alternative pathway functional assays?
A2: The two primary types of AP functional assays are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): These assays use microplate wells coated with an AP activator.[1] The patient's serum is added, and the amount of C5b-9 (MAC) generated is detected using a specific antibody, providing a quantitative measure of AP function.[1][4] These are generally considered more accurate and reproducible than hemolytic assays.[1]
-
Hemolytic Assays (AH50): This classic method measures the ability of a serum sample to lyse non-sensitized rabbit or guinea pig red blood cells, which activate the human alternative pathway.[5] The result is typically expressed as AH50 units, representing the serum dilution required to lyse 50% of the red blood cells.[5]
Q3: What are the critical pre-analytical factors that can affect the outcome of my AP functional assay?
A3: Proper sample handling is crucial for accurate results as many complement proteins are heat-labile and prone to in vitro activation.[6] Key considerations include:
-
Sample Type: Serum is the preferred specimen for functional complement analyses.[7][8] Plasma collected with anticoagulants like EDTA is generally not suitable for functional assays as EDTA chelates the magnesium ions required for AP activation.[1][9]
-
Sample Collection and Processing: Blood should be allowed to clot at room temperature for 30-60 minutes.[10] After clotting, centrifuge the sample, ideally in a refrigerated centrifuge, and immediately aliquot the serum.[11][12]
-
Storage: Serum samples should be frozen at -70°C or lower as soon as possible after separation.[13][14] Repeated freeze-thaw cycles should be avoided as they can degrade complement components.[1][15] Studies have shown that complement biomarkers are stable for up to 6 years in citrated plasma stored at -80°C.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during alternative pathway functional assays.
Issue 1: High Background Signal in ELISA-based Assays
A high background signal can mask the specific signal from your samples, leading to inaccurate results and reduced assay sensitivity.[17]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer between antibody and substrate incubations to remove all unbound reagents. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[17] Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[17] |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding.[18] Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Check for any visible signs of contamination or precipitation.[17] |
| Prolonged Substrate Incubation | Reduce the substrate incubation time or dilute the substrate to avoid over-development of the colorimetric reaction. |
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals in ELISA-based assays.
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay or with the functional activity of the complement pathway in the sample.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive or Degraded Complement Components | Ensure proper sample collection, handling, and storage to preserve complement activity.[1][15] Avoid repeated freeze-thaw cycles.[13] Use serum samples that have been stored at -70°C or below.[13][14] |
| Incorrect Sample Dilution | An overly diluted sample may result in a signal that is below the detection limit of the assay.[1] Conversely, a sample that is not diluted enough can sometimes lead to paradoxical inhibition. Optimize the sample dilution according to the manufacturer's protocol or through titration experiments. |
| Suboptimal Incubation Times or Temperatures | Adhere to the recommended incubation times and temperatures in the assay protocol.[19][20] Ensure all reagents have been brought to room temperature before use if required.[13] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Store reagents at the recommended temperatures.[4] |
| Problem with the Detection System | Ensure the substrate has not expired and is active. Prepare the substrate solution immediately before use. Verify that the correct filter is being used in the plate reader.[20] |
| Genetic Deficiency in a Complement Component | If all technical aspects of the assay are correct, a low or absent signal may indicate a true deficiency in one of the alternative pathway components in the sample.[1][11] |
Troubleshooting Flowchart for Low/No Signal
Caption: A step-by-step guide for diagnosing the cause of low or no signal in AP functional assays.
Issue 3: Sample-Specific Interference
Some samples may contain substances that interfere with the assay, leading to either falsely elevated or decreased results.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Heterophilic Antibodies (e.g., HAMA) | These antibodies can cross-link the capture and detection antibodies, causing a false-positive signal.[18] The use of appropriate blocking agents can help to minimize this interference. |
| Complement Interference | In some immunoassays, complement components can bind to the assay antibodies, causing steric hindrance and leading to falsely low results.[21][22] While this is less of a direct issue in functional complement assays, unintended complement activation or interference can still occur. |
| Lipemic or Hemolyzed Samples | Lipids and hemoglobin in samples can interfere with the assay. It is best to avoid using icteric, lipemic, or hemolyzed sera.[13][23] |
| Presence of Therapeutic Antibodies | Patients undergoing treatment with complement inhibitors (e.g., eculizumab) will show reduced or absent AP function in these assays.[11] This is an expected result and reflects the in vivo biological effect of the drug. |
Experimental Protocols
Protocol: ELISA-based Alternative Pathway Functional Assay (Wieslab® COMPL AP330)
This protocol is a summary based on the Wieslab® Complement System Alternative Pathway kit.[4][13]
1. Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature (20-25°C) before use.
-
Dilute the concentrated wash solution as per the manufacturer's instructions.
-
Reconstitute the positive and negative controls.
2. Sample Preparation:
-
Properly collect and store serum samples (see pre-analytical factors above).
-
Thaw frozen serum samples by briefly placing them in a 37°C water bath, then immediately transferring them to ice to complete thawing.
-
Dilute serum samples 1:18 in the provided Diluent AP.
3. Assay Procedure:
-
Add 100 µL of blank (Diluent AP), controls, and diluted samples in duplicate to the appropriate wells of the LPS-coated microtiter plate.
-
Incubate for 60-70 minutes at 37°C.
-
Wash the wells three times with 300 µL of washing solution per well.
-
Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with 300 µL of washing solution per well.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Interpretation:
-
Subtract the absorbance of the blank from the absorbance of the controls and samples.
-
The absorbance of the positive control should be >1.0, and the negative control should be <0.2.[13]
-
The complement activity of the samples can be expressed as a percentage of the positive control.
Alternative Pathway Signaling Cascade
Caption: A simplified diagram of the alternative complement pathway activation cascade.
References
- 1. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. svarlifescience.com [svarlifescience.com]
- 5. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Current challenges in complement diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 13. ibl-america.com [ibl-america.com]
- 14. Alternative Pathway Functional Assay (APFA) | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 15. Effect of blood sampling, processing, and storage on the measurement of complement activation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arp1.com [arp1.com]
- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 19. 5 - High Background in ELISA? Causes and Solutions for Optimal Results - MULTI SCIENCES [multisciences.net]
- 20. docs.abcam.com [docs.abcam.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternative Complement Pathway ELISA Kit [Mouse], 2 x 96 det. - Creative Biolabs [adcc.creative-biolabs.com]
Technical Support Center: Improving FD-IN-1 Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the Factor D inhibitor, FD-IN-1, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Complement Factor D, a serine protease that plays a crucial role in the alternative complement pathway.[1] By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement system, which is implicated in various inflammatory and autoimmune diseases.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher) to minimize the final concentration of DMSO in your experimental buffer, which should typically be below 0.5% to avoid solvent-induced toxicity.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store stock solutions of this compound in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended. Always protect the compound from light if it is light-sensitive.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Increase the concentration of co-solvents: If your experimental system allows, consider using a buffer containing co-solvents such as PEG300 or Tween-80. A previously reported formulation for in vivo use includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use a solubilizing agent: Formulations with SBE-β-CD (sulfobutylether-β-cyclodextrin) have been shown to improve the solubility of poorly soluble compounds. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been used.
-
Sonication and warming: Gentle warming (e.g., to 37°C) and sonication can help dissolve small precipitates. However, be cautious with temperature-sensitive compounds.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability in aqueous solutions over time.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A5: To assess the stability of this compound in your buffer, you can perform a time-course experiment. Prepare your working solution of this compound in the buffer and incubate it under your experimental conditions (e.g., 37°C). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect of this compound
If you are observing a lack of expected biological effect or high variability in your results, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Action | Rationale |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | This compound, like many small molecules, may be unstable in aqueous buffers or after multiple freeze-thaw cycles. |
| Precipitation in Media | Visually inspect your final working solution for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. | The compound must be fully dissolved to be active. |
| Incorrect Concentration | Verify the concentration of your stock solution, for example, by UV-Vis spectrophotometry if the extinction coefficient is known. | An inaccurate stock concentration will lead to incorrect working concentrations. |
| Assay Variability | Standardize all experimental parameters, including incubation times, cell density, and reagent concentrations. | Small variations in the experimental protocol can lead to significant differences in results. |
| Cell Culture Issues | Ensure consistent cell passage number, confluency, and media composition between experiments. | The physiological state of the cells can impact their response to the inhibitor. |
Problem 2: Suspected pH-Dependent Instability
The chemical structure of this compound contains functional groups that could be susceptible to pH-dependent degradation.
| Potential Issue | Recommended Action | Rationale |
| Hydrolysis at Acidic or Basic pH | Maintain the pH of your experimental buffer within a neutral range (e.g., pH 6.8-7.6) unless your experimental design requires otherwise. Use a well-buffered system. | The amino alcohol and other functional groups in this compound could be susceptible to acid or base-catalyzed hydrolysis. |
| Buffer Component Interference | If possible, test the stability of this compound in a few different common biological buffers (e.g., PBS, HEPES, Tris) to identify any specific incompatibilities. | Some buffer components can interact with and degrade small molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in your chosen experimental buffer or cell culture medium immediately before use.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include appropriate vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental endpoint.
-
Assay: Perform your specific assay to measure the biological endpoint of interest (e.g., cell viability, cytokine production, gene expression).
-
Data Analysis: Normalize the data to your controls and plot the results to determine the IC50 value of this compound in your assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Alternative Complement Pathway and the inhibitory action of this compound on Factor D.
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
References
Technical Support Center: Addressing Off-Target Effects of Factor D Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Factor D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Factor D inhibitors?
Factor D is a serine protease that plays a crucial role in the alternative pathway (AP) of the complement system. It cleaves Factor B when it is bound to C3b, leading to the formation of the AP C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, amplifying the complement response. Factor D inhibitors block this key step, thereby preventing the amplification of the alternative pathway.[1][2] This targeted inhibition is designed to leave the classical and lectin pathways of complement activation largely intact.
Q2: How selective are currently available Factor D inhibitors?
Many small-molecule Factor D inhibitors have been developed and demonstrate high selectivity for Factor D over other serine proteases.[1][2] For example, some inhibitors have been tested against a panel of other proteases and showed minimal to no activity.[1][3] This high selectivity is a key advantage in minimizing off-target effects. However, it is always recommended to consult the specific datasheet for the inhibitor you are using for its detailed selectivity profile.
Q3: What are the known off-target effects of Factor D inhibitors?
Preclinical studies of Factor D inhibitors like danicopan (ACH-4471) and BCX9930 have generally shown a favorable safety profile with high specificity for the alternative pathway.[4] In clinical settings, some observed adverse events have included headache, nausea, and diarrhea.[5] In experimental settings, "off-target" effects may not be direct pharmacological interactions but rather assay-specific artifacts or unexpected biological consequences of modulating the complement system. For instance, altering complement activation can have downstream effects on various cell types that may not be immediately obvious.
Troubleshooting Guides
Guide 1: Inconsistent Results in Hemolytic Assays
Q: My Factor D inhibitor shows variable potency (IC50) in my alternative pathway hemolytic assay (AH50). What could be the cause?
A: Inconsistent results in hemolytic assays can arise from several factors:
-
Reagent Variability:
-
Serum Source and Age: The activity of complement components in serum can vary between donors and can degrade over time, even when frozen. Use single-donor serum lots for a set of experiments and avoid repeated freeze-thaw cycles.
-
Erythrocyte Quality: The age and condition of the rabbit red blood cells (rRBCs) are critical. Hemolysis in negative controls can indicate poor rRBC quality.[6]
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure precise control over incubation times and temperature, as complement activation is highly temperature-dependent.
-
pH of Buffer: The pH of the assay buffer (e.g., GVB++) is crucial for complement activity.
-
-
Inhibitor Properties:
-
Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in a suitable solvent (like DMSO) and then diluted appropriately in the assay buffer.
-
Stability: The stability of the inhibitor in aqueous buffer over the course of the experiment should be considered.
-
Guide 2: Unexpected Findings in C3b Deposition Assays (ELISA-based)
Q: I am not seeing a dose-dependent inhibition of C3b deposition with my Factor D inhibitor in an ELISA-based assay. Why might this be?
A: Several factors can contribute to this issue:
-
High Background Signal:
-
Insufficient Blocking: Inadequate blocking of the plate can lead to non-specific binding of antibodies or complement proteins.
-
Contaminated Reagents: Contamination of buffers or reagents with bacteria or endotoxins can activate complement independently of the intended pathway.
-
-
Low or No Signal:
-
Inactive Reagents: Ensure that the serum used as a complement source is active and that the detection antibodies are not expired and have been stored correctly.
-
Incorrect Plate Type: Use high-binding ELISA plates to ensure efficient coating of the activating substance (e.g., LPS, zymosan).
-
-
Assay Design:
-
Inappropriate Activator: The chosen activator for the alternative pathway may not be optimal.
-
Incorrect Antibody Concentrations: The concentrations of the primary and secondary antibodies need to be optimized.
-
Guide 3: General Issues in Cell-Based Assays
Q: I am observing unexpected cytotoxicity or other cellular effects when using a Factor D inhibitor in my cell-based assay. How can I troubleshoot this?
A: Unexpected cellular effects can be due to a variety of factors:
-
Compound Cytotoxicity: At high concentrations, any compound can exhibit cytotoxic effects. It is crucial to determine the cytotoxic profile of your inhibitor on the specific cell line you are using, for example, by using an MTT or LDH assay.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent is consistent across all wells and is below the tolerance level of your cells.
-
Cell Culture Conditions:
-
Indirect Effects of Complement Inhibition: Inhibiting the alternative pathway on the cell surface could have unforeseen biological consequences depending on the cell type and the role of complement in its normal physiology.
Quantitative Data on Factor D Inhibitors
The following table summarizes publicly available data for several Factor D inhibitors. This information is intended for comparative purposes. Please refer to the specific product datasheets and literature for the most accurate and detailed information.
| Inhibitor | Target | Assay Type | Potency (IC50/Kd) | Selectivity | Reference |
| Danicopan (ACH-4471) | Factor D | Proteolytic Activity (vs. C3bB) | IC50: 15 nM | Highly selective against a panel of 12 human serine proteases. | |
| Factor D | Binding Affinity (SPR) | Kd: 0.54 nM | [8] | ||
| Alternative Pathway | Hemolytic Assay (PNH erythrocytes) | IC50: 4.0 - 27 nM | |||
| C3 Fragment Deposition | Flow Cytometry (PNH erythrocytes) | IC50: 31 nM | |||
| ACH-3856 | Factor D | Proteolytic Activity (vs. C3bB) | IC50: 5.8 nM | Highly selective against a panel of 12 human serine proteases. | |
| Factor D | Binding Affinity (SPR) | Kd: 0.36 nM | |||
| Alternative Pathway | Hemolytic Assay (PNH erythrocytes) | IC50: 2.9 - 16 nM | |||
| BCX9930 | Factor D | Esterolytic Activity | IC50: 14.3 nM | >200-fold more potent on Factor D compared to other serine proteases. | |
| Factor D | Proteolytic Activity (vs. C3bB) | IC50: 28.1 nM | [9] | ||
| Alternative Pathway | Hemolytic Assay (rabbit erythrocytes) | IC50: 29.5 nM | [9] | ||
| Alternative Pathway | Hemolytic Assay (PNH erythrocytes) | IC50: 35.4 nM | [9] | ||
| C3 Fragment Deposition | PNH erythrocytes | IC50: 39.3 nM | [9] | ||
| Novartis Compound 6 | Factor D | Esterolytic Assay | IC50: 6 nM | Highly selective over a large group of other serine proteases. | [2] |
| Alternative Pathway | MAC Formation Assay | IC50: 50 nM | [1][2] | ||
| Novartis Compound 18 | Factor D | Thioesterolysis Assay | IC50: 12 nM | 640-fold selective vs. Factor XIa, 540-fold vs. tryptase–β2, and 2500-fold vs. urokinase. | [1][2] |
| Alternative Pathway | Human Whole Blood MAC Assay | IC50: 260 nM | [1][2] |
Key Experimental Protocols
Protocol 1: Alternative Pathway Hemolytic Assay (AH50)
This protocol is a general guideline for assessing the inhibitory effect of a compound on the alternative complement pathway-mediated hemolysis of rabbit red blood cells (rRBCs).
Materials:
-
Rabbit Red Blood Cells (rRBCs)
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with Mg2+ and EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Factor D inhibitor compound
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
-
Plate reader (414 nm)
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of 2x10^8 cells/mL.
-
Serial Dilution of Inhibitor: Prepare serial dilutions of the Factor D inhibitor in GVB-Mg-EGTA buffer in a 96-well plate. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Add Serum: Add an appropriate dilution of NHS to each well containing the inhibitor or vehicle.
-
Add rRBCs: Add the rRBC suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding cold GVB-EDTA buffer and centrifuging the plate to pellet the intact cells.
-
Measure Hemolysis: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 414 nm.
-
Controls:
-
0% Lysis (Blank): rRBCs in GVB-Mg-EGTA buffer without serum.
-
100% Lysis: rRBCs lysed with distilled water.
-
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
Protocol 2: C3b Deposition ELISA
This protocol provides a framework for an ELISA-based assay to measure the inhibition of C3b deposition on a surface that activates the alternative pathway.
Materials:
-
High-binding 96-well ELISA plates
-
Lipopolysaccharide (LPS) or Zymosan for coating
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Normal Human Serum (NHS)
-
Factor D inhibitor compound
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human C3b antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with LPS or zymosan overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Inhibitor and Serum Incubation:
-
Prepare serial dilutions of the Factor D inhibitor.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Add diluted NHS to the wells to initiate complement activation.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate thoroughly to remove unbound proteins.
-
Primary Antibody Incubation: Add the anti-C3b primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Detection: Add TMB substrate and incubate in the dark until color develops. Stop the reaction with the stop solution.
-
Read Plate: Measure the absorbance at 450 nm.
-
Data Analysis: Subtract the background absorbance and calculate the percent inhibition of C3b deposition for each inhibitor concentration. Determine the IC50 value.
Visualizations
Figure 1: The Alternative Complement Pathway and the site of action for Factor D inhibitors.
Figure 2: Experimental workflow for an Alternative Pathway Hemolytic Assay (AH50).
Figure 3: Experimental workflow for a C3b Deposition ELISA.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCryst’s Oral Factor D Inhibitor (BCX9930) Shows High [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 9. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]
Technical Support Center: Optimizing FD-IN-1 Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in FD-IN-1 cell-based assays. Given the limited specific information on a cell line explicitly named "this compound," this guide focuses on best practices for interleukin-dependent myeloid progenitor cell lines, which share similar characteristics and challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound cell-based assays, offering step-by-step solutions to enhance reproducibility and data quality.
Issue 1: High Variability in Cell Proliferation Assays
Question: My cell proliferation assay results (e.g., using WST-1 or MTT) show high variability between replicate wells and across different experiments. What are the potential causes and how can I fix this?
Answer: High variability in proliferation assays is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down multiple times before aliquoting into the 96-well plate. For suspension cells, consider gently rocking the plate after seeding to ensure even distribution. |
| Inconsistent Cell Health | Only use cells in the mid-logarithmic growth phase for experiments.[1] Regularly monitor cell viability and morphology. Discard cultures with viability below 90%. |
| Edge Effects | Edge wells of a microplate are prone to evaporation, leading to altered media concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of compounds, ensure thorough mixing between each dilution step. Use a multi-channel pipette for adding reagents to minimize timing differences between wells. |
| Variable Incubation Times | Standardize all incubation times precisely, especially for the addition of assay reagents like WST-1 or MTT. Use a timer and process plates one at a time. |
| Inconsistent Reagent Quality | Use high-quality, fresh reagents. Aliquot and store reagents according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles. |
Issue 2: Poor or Inconsistent Cell Growth
Question: My this compound cells are growing slowly, clumping, or showing a high percentage of dead cells. What could be wrong?
Answer: Suboptimal cell growth can significantly impact assay performance. The health and growth rate of interleukin-dependent cell lines are highly sensitive to culture conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cytokine Concentration or Activity | Determine the optimal cytokine concentration for your specific cell lot through a dose-response experiment. The biological activity of recombinant cytokines can vary between lots, so it's crucial to use activity units (e.g., U/mL) rather than mass concentration (e.g., ng/mL) for dosing.[2] |
| Improper Cytokine Handling and Storage | Reconstitute lyophilized cytokines according to the manufacturer's instructions using the recommended sterile buffer. Aliquot the reconstituted cytokine into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.[3][4] |
| Incorrect Media Formulation | Ensure you are using the recommended basal medium (e.g., IMDM or RPMI-1640) supplemented with the correct type and concentration of serum and other additives. |
| High Cell Density and Nutrient Depletion | Do not allow cells to overgrow. Passage suspension cells when they reach their optimal density to ensure they remain in the logarithmic growth phase.[5] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. These contaminants can alter cell growth, metabolism, and response to stimuli, leading to unreliable assay results. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound and similar interleukin-dependent cell lines.
Q1: What is the optimal seeding density for this compound cells in a 96-well plate for a proliferation assay?
A1: The optimal seeding density should be determined empirically for each cell line and assay. A cell titration experiment is recommended. Typically, for a 48-72 hour proliferation assay, a starting point of 10,000 to 50,000 cells per well is common for myeloid progenitor cell lines. The goal is to ensure that at the end of the assay, the cells in the control wells are still in the exponential growth phase and have not become confluent.
Q2: How should I properly handle and store recombinant interleukins to maintain their activity?
A2: Proper handling and storage of cytokines are critical for assay consistency.
-
Reconstitution: Use the diluent recommended by the supplier.
-
Aliquoting: After reconstitution, immediately aliquot the cytokine into single-use volumes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[4]
-
Storage: Store lyophilized cytokines at -20°C or as recommended by the supplier. Store reconstituted aliquots at -80°C for long-term stability.[3]
-
Avoid Repeated Freeze-Thaw: This is a critical point as it can significantly reduce the biological activity of the cytokine.[3][4]
Q3: My cells tend to clump together in suspension culture. How can I prevent this?
A3: Cell clumping in suspension cultures can be caused by several factors.
-
High Cell Density: Maintain the cell culture within the recommended density range.
-
Cell Debris: Dead cells can release DNA, which is sticky and causes clumping. If you observe significant cell death, you can gently pellet the cells and resuspend them in fresh medium.
-
Calcium and Magnesium: Ensure your wash buffers (e.g., PBS) are free of calcium and magnesium, as these ions can promote cell-cell adhesion.
-
Gentle Handling: Avoid vigorous pipetting or vortexing, which can damage cells and lead to the release of DNA.
Q4: How often should I passage my this compound cells, and what is the recommended split ratio?
A4: The passage frequency and split ratio depend on the growth rate of the cells. Monitor the cell density and viability regularly. For many interleukin-dependent myeloid cell lines, passaging every 2-3 days is common. The split ratio should be adjusted to maintain the culture in the logarithmic growth phase (e.g., splitting from a density of 1x10^6 cells/mL back down to 0.1-0.2x10^6 cells/mL).
Experimental Protocols
Protocol 1: Seeding this compound Cells for a Proliferation Assay
-
Cell Harvesting: Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Suspension Preparation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed assay medium to the desired seeding density.
-
Seeding: Gently mix the cell suspension to ensure homogeneity and dispense the appropriate volume into each well of a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
Visualizations
Caption: Experimental workflow for a typical this compound cell proliferation assay.
Caption: Troubleshooting guide for high variability in this compound cell-based assays.
References
Technical Support Center: Measuring Complement Activation with FD-IN-1
Welcome to the technical support center for FD-IN-1, a potent inhibitor of complement Factor D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in measuring and studying the alternative complement pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound in complement activation assays.
Q1: I am observing lower than expected inhibition of complement activation. What are the possible causes?
A1: Several factors can contribute to reduced efficacy of this compound in your assay. Consider the following troubleshooting steps:
-
This compound Degradation:
-
Improper Storage: Ensure this compound has been stored correctly. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Instability in Aqueous Buffers: The stability of this compound in aqueous buffers may be limited. Prepare fresh dilutions of the inhibitor in your assay buffer immediately before each experiment.
-
-
Assay Conditions:
-
Suboptimal pH or Temperature: Complement activation is sensitive to pH and temperature. Ensure your assay buffer is within the optimal pH range (typically 7.2-7.4) and the incubation is performed at 37°C.
-
Incorrect Buffer Composition: The alternative pathway is magnesium-dependent. Ensure your buffer contains an appropriate concentration of Mg²⁺ and a chelator for Ca²⁺ (like EGTA) to specifically assess the alternative pathway.[1]
-
-
Experimental Design:
-
Insufficient Inhibitor Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
High Serum Concentration: If using a high concentration of serum, the amount of Factor D may be too high for the given concentration of this compound to effectively inhibit. Consider titrating the serum concentration.
-
Q2: My results show high variability between replicate wells. What can I do to improve consistency?
A2: High variability can often be traced back to technical execution and the inherent instability of the complement system.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound and dispensing small volumes of serum or cells.
-
Sample Handling: Complement proteins are heat-labile. Keep serum samples on ice at all times and use them promptly after thawing.[1] Avoid repeated freeze-thaw cycles of serum. For assessing complement function, it is crucial to use serum, as anticoagulants in plasma can interfere with the assay.[1]
-
Cell Preparation: Ensure a homogenous cell suspension with an accurate cell count. Inconsistent erythrocyte numbers will lead to variable hemolysis.
-
Assay Timing: Perform all steps of the assay consistently across all plates and experiments. The timing of incubation steps is critical for reproducible results.
Q3: I am seeing significant cell lysis in my negative control wells. What could be the cause?
A3: Lysis in negative controls can indicate issues with the cells, the buffer, or spontaneous complement activation.
-
Erythrocyte Fragility: The red blood cells may be fragile due to age, improper handling, or repeated washing. Use fresh erythrocytes whenever possible.
-
Buffer Osmolality: Ensure your buffer is isotonic to prevent osmotic lysis of the cells.
-
Spontaneous Complement Activation: If using serum in your negative control, some level of spontaneous activation can occur. A buffer-only control (without serum) will help differentiate between spontaneous lysis and buffer/cell issues.
Q4: How do I prepare and store my this compound stock solution?
A4: Proper handling of this compound is critical for maintaining its activity.
-
Solubilization: this compound is reported to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer. Due to the potential for limited stability in aqueous solutions, it is recommended to use these working dilutions promptly.
Q5: What are the known off-target effects of this compound that could influence my results?
A5: this compound has been shown to have some activity against other serine proteases, although at significantly higher concentrations than its IC50 for Factor D.
-
Known Off-Targets: this compound inhibits Factor XIa (FXIa) and Tryptase β2 with IC50 values of 7.7 µM and 6.5 µM, respectively.
-
Implications: If your experimental system involves these proteases, be aware of potential confounding effects, especially when using high concentrations of this compound. However, at the concentrations typically required to inhibit Factor D (in the nanomolar range), these off-target effects are less likely to be significant.
Quantitative Data for this compound
This table summarizes the known inhibitory concentrations of this compound. Note that IC50 values can vary depending on the specific assay conditions.
| Target | IC50 | Assay Type |
| Factor D | 12 nM | Biochemical Protease Assay |
| Factor XIa | 7.7 µM | Biochemical Protease Assay |
| Tryptase β2 | 6.5 µM | Biochemical Protease Assay |
Visual Diagrams
Alternative Complement Pathway and Inhibition by this compound
Caption: Alternative complement pathway activation and the inhibitory action of this compound.
Experimental Workflow: Alternative Pathway Hemolytic Assay
Caption: Workflow for a typical alternative pathway hemolytic assay to measure this compound activity.
Experimental Protocols
Protocol: Alternative Pathway (AP) Hemolytic Assay for this compound Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the alternative pathway of complement-mediated hemolysis of rabbit erythrocytes.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
Normal Human Serum (NHS) (source of complement)
-
Rabbit Erythrocytes (RBCs)
-
GVB/Mg-EGTA Buffer (Gelatin Veronal Buffer with MgCl₂ and EGTA, pH 7.3)
-
Phosphate Buffered Saline (PBS)
-
Distilled Water (for 100% lysis control)
-
96-well round-bottom microplates
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm or 541 nm
-
Centrifuge with a plate rotor
Procedure:
-
Preparation of this compound Stock and Dilutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. On the day of the assay, perform serial dilutions of the this compound stock solution in GVB/Mg-EGTA buffer to achieve the desired final concentrations (e.g., a 10-point curve ranging from 1 µM to 0.1 nM). Remember to account for the final dilution in the assay wells.
-
Preparation of Rabbit Erythrocytes (RBCs): a. Wash rabbit RBCs three times with cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C for each wash and discard the supernatant. b. After the final wash, resuspend the RBC pellet in GVB/Mg-EGTA buffer to a final concentration of 2 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Assay Setup: a. In a 96-well round-bottom plate, set up the following conditions in duplicate or triplicate:
- Test Wells: Add your this compound dilutions.
- 0% Lysis Control (Negative Control): Add GVB/Mg-EGTA buffer only (no serum).
- 100% Lysis Control (Positive Control): Add distilled water.
- Vehicle Control (No Inhibition): Add GVB/Mg-EGTA buffer containing the same final concentration of DMSO as the test wells. b. Add Normal Human Serum (NHS) to all wells except the 100% Lysis Control. A final serum concentration of 8-10% is a common starting point, but this may need to be optimized.[2] c. Add the prepared rabbit RBC suspension to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: a. Mix the plate gently by tapping. b. Incubate the plate at 37°C for 60 minutes.
-
Termination and Measurement: a. After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate. c. Measure the absorbance of the supernatant at 405 nm or 541 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: a. Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100 b. Plot the % Hemolysis against the log of the this compound concentration. c. Use a non-linear regression analysis (e.g., four-parameter sigmoidal dose-response curve) to determine the IC50 value of this compound.
References
overcoming poor solubility of FD-IN-1 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the novel kinase inhibitor, FD-IN-1, in aqueous solutions.
Troubleshooting Guide
Precipitation of this compound during your experiments can compromise results by altering the effective concentration and potentially introducing artifacts. The following guide addresses common scenarios.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The concentration of this compound exceeds its solubility in the aqueous medium upon dilution from a DMSO stock.[1][2] | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous solution.[1]- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium or buffer.[1] |
| Precipitation Over Time in Incubator | - Temperature Shift: Solubility can decrease when moving from room temperature to 37°C.[1]- pH Shift: The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[1]- Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media.[1] | - Pre-warm the aqueous medium or buffer to 37°C before adding this compound.[3]- Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., consider using HEPES).[3]- Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the primary issue.[3] |
| Cloudiness or Turbidity in Media | This may indicate fine particulate precipitation or potential microbial contamination.[1] | - Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth.[1]- If precipitation is confirmed, refer to the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[4] |
| Incomplete Dissolution of Stock | The intended stock concentration in 100% DMSO is too high for this compound. | - Try alternative solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring compatibility with your experimental system.[2]- Use sonication to aid in the dissolution of the compound.[2]- Gentle warming (e.g., 37°C) can also be employed, but monitor for any compound degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: Many small-molecule kinase inhibitors, like this compound, are designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of their target kinases.[2] This inherent lipophilicity results in low aqueous solubility, a common challenge for about 40% of new chemical entities in drug discovery.[2][5]
Q2: My this compound precipitates when I dilute my DMSO stock into my assay buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[2]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly if they are weak bases.[6][7] These molecules have functional groups that can become protonated (ionized) at a pH below their pKa, which generally increases their solubility in water.[2] Conversely, at a pH above the pKa, the compound is in its less soluble, non-ionized form.[2]
Q4: What is the maximum recommended final DMSO concentration in cell-based assays?
A4: While the tolerance to DMSO can be cell-line specific, a final concentration of less than 0.5% is generally recommended to avoid solvent-induced artifacts or toxicity.[3] It is always best to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Are there formulation strategies I can use to improve the solubility of this compound for in vivo studies?
A5: Yes, several formulation strategies can enhance the bioavailability of poorly soluble compounds. These include the use of co-solvents, cyclodextrins (which form inclusion complexes to increase solubility), surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9][10]
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution under your specific experimental conditions without precipitating.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Multichannel pipette
-
Incubator at 37°C, 5% CO2
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add Cell Culture Medium: To the clear-bottom 96-well assay plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assess Precipitation: Visually inspect the plate for any signs of precipitation (cloudiness, crystals, or a film at the bottom of the wells). This can also be assessed more quantitatively using a plate reader to measure light scattering. The highest concentration that remains clear is your kinetic solubility limit under these conditions.
Protocol 2: Preparing this compound with a Co-solvent/Surfactant System
Objective: To prepare a stock solution of this compound for in vivo or in vitro use with improved solubility.
Materials:
-
This compound
-
DMSO
-
Cremophor® EL or Kolliphor® EL
-
Saline or PBS
Methodology:
-
Initial Dissolution: Dissolve this compound in DMSO to the highest possible concentration.
-
Add Surfactant: To the DMSO/FD-IN-1 solution, add an equal volume of Cremophor® EL (e.g., if you have 100 µL of the DMSO solution, add 100 µL of Cremophor® EL). Vortex to mix thoroughly. This creates a 1:1 (v/v) DMSO:Cremophor® EL stock.
-
Final Dilution: Slowly add saline or PBS dropwise to the mixture while vortexing to reach the desired final concentration. The final solution should be clear. Note: The final concentrations of DMSO and Cremophor® EL should be optimized for your specific application to ensure efficacy and minimize toxicity.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for solubilizing this compound.
Caption: this compound as an inhibitor of the FAK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. iris.hi.is [iris.hi.is]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
controlling for complement consumption in FD-IN-1 assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with complement consumption in FD-IN-1 assays. The complement system, a key part of innate immunity, can be unintentionally activated by therapeutic agents, potentially compromising assay results and the efficacy of the treatment.[1][2] Proper controls and methodologies are essential for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is complement consumption and why is it a concern in my this compound assay?
A: The complement system is a cascade of proteins in blood plasma that, when activated, plays a role in immunity and inflammation.[2] "Complement consumption" refers to the activation and depletion of these proteins. Test compounds, such as this compound, can sometimes unintentionally trigger this cascade.[2] This is a concern for several reasons:
-
Compromised Efficacy: If the therapeutic mechanism of this compound is dependent on cellular processes that are affected by complement, its activation could interfere with the drug's intended action.[1]
-
Inaccurate Results: Complement activation can lead to cell lysis or inflammatory responses that may mask or mimic the specific effects of this compound, leading to false-positive or false-negative results.[3]
-
Safety and Immunotoxicity: Unintended complement activation is a significant challenge in drug development and can indicate potential for adverse inflammatory reactions in vivo.[1]
Q2: How can I determine if my test compound, this compound, is causing complement activation?
A: You can measure the activity of the complement system in the presence and absence of this compound. The most common methods are functional hemolytic assays (CH50 and AH50) or immunoassays (ELISA) that detect specific complement activation products.[4][5] A significant decrease in hemolytic activity or an increase in activation markers (like C3a, C5a, or sC5b-9) in samples treated with this compound indicates compound-induced complement activation.[6]
Q3: What is the difference between CH50, AH50, and ELISA-based complement assays?
A: These assays measure different aspects of the complement cascade:
-
CH50 Assay: Measures the functional activity of the Classical Pathway . It uses antibody-sensitized sheep erythrocytes; the assay result is the dilution of serum required to lyse 50% of the cells.[5] A low CH50 value suggests consumption of classical pathway components.[4]
-
AH50 Assay: Measures the functional activity of the Alternative Pathway . It uses rabbit erythrocytes in a buffer that chelates Ca2+ (blocking the classical pathway) but contains Mg2+ (required for the alternative pathway).[5]
-
ELISA-based Assays: These are immunochemical methods that quantify specific protein fragments generated during complement activation, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9).[4][6] These assays are often more precise and reproducible than hemolytic assays.[4]
Q4: How can I prevent complement consumption from interfering with my primary this compound assay?
A: The most common and effective method is to use heat-inactivated serum or plasma . Heating the sample to 56°C for 30 minutes denatures key complement proteins, thus inactivating the cascade.[7] Alternatively, chemical inhibitors like EDTA can be used, which chelate the calcium and magnesium ions essential for complement function.[4] Comparing results from your primary assay using both normal serum and heat-inactivated serum can reveal the impact of complement.
Q5: How should I prepare and store my serum/plasma samples to minimize non-specific complement activation?
A: Proper sample handling is critical to prevent in vitro activation before your experiment begins.
-
Collection: Use appropriate anticoagulants. EDTA is generally preferred for preventing activation, while heparin can sometimes interfere with complement proteins.[4]
-
Processing: Process samples promptly. If not used immediately, serum or plasma should be stored at -70°C or lower.[5]
-
Thawing: Avoid repeated freeze-thaw cycles, which can affect protein integrity.
-
Contamination: Ensure all reagents and labware are sterile and free of endotoxins, which can activate complement.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or cell death in negative controls. | Spontaneous in vitro complement activation due to improper sample handling or storage. | Use freshly collected serum or serum that has been properly stored at -70°C.[5] Ensure all buffers and media are sterile. Consider using heat-inactivated serum for the assay. |
| Inconsistent or non-reproducible results between experiments. | 1. Lot-to-lot variability in commercial serum. 2. Variable complement activation caused by this compound. | 1. Test and qualify a large batch of serum for use across all related experiments. 2. Run a parallel complement consumption assay (e.g., CH50 or C3a ELISA) to correlate variability with complement activation levels. |
| This compound shows lower than expected efficacy in the assay. | The compound is being consumed or its target is being masked by complement activation and deposition. | Repeat the primary efficacy assay using heat-inactivated serum and compare the results to those obtained with normal serum. A significant increase in efficacy suggests complement interference.[7] |
| Positive control for complement activation (e.g., Zymosan) shows weak signal. | 1. Serum has low baseline complement activity. 2. Assay conditions (e.g., temperature, incubation time) are suboptimal. | 1. Use a different lot of serum with confirmed high complement activity. 2. Review and optimize the assay protocol according to established methods.[8] |
Data Presentation
Table 1: Comparison of Methods to Control for Complement Consumption
| Method | Principle | Advantages | Disadvantages |
| Heat Inactivation | Thermal denaturation of complement proteins.[7] | Simple, effective, and inexpensive method to eliminate complement activity. | Can denature other serum proteins, potentially affecting cell viability or other assay components. |
| Chemical Inhibition (EDTA) | Chelation of Ca²⁺ and Mg²⁺ ions required for complement activation.[4] | Effective at stopping all complement pathways. | Can interfere with other biological processes that are cation-dependent. |
| Functional Assays (CH50/AH50) | Measure the lytic function of the entire classical or alternative pathway.[5] | Provides a measure of overall pathway integrity. | Can be variable, less sensitive, and does not identify specific activation products.[4] |
| Immunoassays (ELISA) | Quantify specific complement activation fragments (e.g., C3a, sC5b-9).[6] | Highly specific, quantitative, and reproducible.[4] | More expensive and requires specific antibody reagents for each marker. |
Table 2: Example CH50 Hemolytic Assay Results
| Sample | This compound Conc. | % Hemolysis (Relative to 100% Lysis Control) | CH50 Value (U/mL) | Interpretation |
| Negative Control | 0 µM | 52% | 100 | Normal complement activity. |
| This compound | 1 µM | 48% | 92 | Minimal complement consumption. |
| This compound | 10 µM | 31% | 58 | Moderate complement consumption. |
| This compound | 100 µM | 15% | 25 | Significant complement consumption. |
| Positive Control (Aggregated IgG) | N/A | 10% | <20 | Strong complement consumption. |
Visual Guides and Workflows
Caption: Troubleshooting workflow for investigating complement consumption.
Caption: Simplified overview of the complement activation pathways.
Experimental Protocols
Protocol 1: Heat Inactivation of Human Serum
Objective: To inactivate complement proteins in human serum to create a negative control for complement-dependent effects.
Materials:
-
Human serum (freshly isolated or properly stored at -70°C)
-
Sterile, conical tubes
-
Calibrated water bath
-
Sterile 0.22 µm filter
Procedure:
-
Thaw frozen human serum rapidly in a 37°C water bath.
-
Aliquot the serum into sterile conical tubes. Do not fill more than 75% of the tube volume.
-
Place the tubes in a pre-heated 56°C water bath. Ensure the water level is above the serum level within the tubes.[7]
-
Incubate for exactly 30 minutes.[7] Timing is critical; over-incubation can damage other essential proteins.
-
Immediately transfer the tubes to an ice bath to cool them down quickly.
-
(Optional but recommended) Centrifuge the serum at 2000 x g for 10 minutes to pellet any precipitated proteins.
-
(Optional but recommended) Sterilize the heat-inactivated serum by passing it through a 0.22 µm filter.
-
Aliquot the serum into sterile cryovials and store at -20°C or -70°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Classical Pathway (CH50) Hemolytic Assay
Objective: To quantify the functional activity of the classical complement pathway in the presence of this compound.
Materials:
-
Normal Human Serum (NHS) as complement source
-
Heat-Inactivated Human Serum (HI-NHS)
-
This compound at various concentrations
-
Antibody-sensitized sheep red blood cells (RBCs)
-
Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++)
-
Distilled water (for 100% lysis control)
-
96-well U-bottom microplate
-
Plate reader spectrophotometer (412 nm or 540 nm)
Procedure:
-
Serum Preparation: Dilute NHS in GVB++ to a concentration that results in approximately 50-80% lysis in the absence of any inhibitor (this may require prior titration).
-
Assay Setup: In a 96-well plate, add 50 µL of diluted NHS to wells.
-
Add 50 µL of this compound dilutions (in GVB++) or buffer control to the appropriate wells. Include wells with HI-NHS as a 0% lysis control.
-
Incubate the plate for 15-30 minutes at 37°C to allow this compound to interact with complement proteins.
-
Add RBCs: Add 50 µL of sensitized sheep RBCs to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Pellet RBCs: Centrifuge the plate at 500 x g for 5 minutes to pellet intact RBCs.[8]
-
Measure Lysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm or 540 nm.[8]
-
Controls:
-
0% Lysis: RBCs in buffer only.
-
100% Lysis: RBCs in distilled water.[8]
-
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the 0% and 100% lysis controls. A decrease in hemolysis in the presence of this compound indicates complement consumption.
References
- 1. immuneed.com [immuneed.com]
- 2. Complement Testing for Drug Development: Immunotoxicology, Efficacy, Pharmacodynamics - exserabiolabs CAP CLIA [exserabiolabs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Complement Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svarlifescience.com [svarlifescience.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. benchchem.com [benchchem.com]
Technical Support for FD-IN-1 in Animal Models: A Guide to Refining Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in refining experimental conditions for the novel investigational compound FD-IN-1 in animal models. Given the limited specific data on this compound, this guide offers general best practices and frameworks applicable to in vivo studies with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for in vivo administration of this compound?
A1: The optimal solvent and formulation for this compound depend on its physicochemical properties, the route of administration, and the animal model. For many investigational compounds with low aqueous solubility, a common starting point is a formulation containing a mixture of DMSO, PEG300, Tween 80, and saline or corn oil[1][2]. It is crucial to perform solubility and stability tests with your chosen vehicle. A formulation calculator can be a useful tool for initial estimates[1][3]. Always begin with a small pilot study to assess the tolerability of the vehicle in your animal model.
Q2: How should the initial dose range for this compound be determined in an animal model?
A2: Dose range finding is a critical step. An acute toxicity study, also known as a Maximum Tolerated Dose (MTD) study, is recommended[4]. This typically involves administering single, escalating doses of this compound to a small number of animals and observing them for a defined period for any adverse effects[4][5][6]. The FDA's Guidance for Industry on estimating the maximum safe starting dose can be a helpful resource for converting animal safety data for potential human trials[7].
Q3: What are the key pharmacokinetic parameters to consider for this compound in vivo?
A3: Key pharmacokinetic (PK) parameters to assess for a new compound like this compound include clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%)[8]. These parameters are crucial for designing effective dosing regimens and understanding the drug's behavior in a biological system[8][9]. Initial in vivo PK studies often involve both intravenous (IV) and oral (PO) administration to determine these fundamental properties[10][11].
Q4: What is the presumed mechanism of action for this compound?
A4: The precise mechanism of action and the signaling pathway for this compound are not yet fully elucidated in publicly available literature. For novel compounds, the mechanism is often inferred from in vitro studies and the structural similarity to known pharmacological agents. As research progresses, further studies will be needed to identify its direct molecular targets and downstream effects.
Troubleshooting Guide
Problem 1: Poor solubility of this compound in the chosen vehicle.
-
Q: My this compound is precipitating out of the formulation. What can I do?
-
A: First, ensure you are using high-purity solvents. You can try gently heating the solution to 37°C and using an ultrasonic bath to aid dissolution[3]. If precipitation persists, consider adjusting the vehicle composition. Increasing the percentage of co-solvents like DMSO or PEG300, or adding a surfactant like Tween 80, can improve solubility[1]. However, be mindful of the potential toxicity of the vehicle itself at higher concentrations. It is also important to check the pH of your final formulation, as the solubility of some compounds is pH-dependent[2].
-
Problem 2: Unexpected toxicity or adverse events in the animal model.
-
Q: The animals are showing signs of distress (e.g., weight loss, lethargy) even at what I predicted to be a safe dose. What steps should I take?
-
A: Immediately reduce the dose or terminate the experiment for the affected animals. It's crucial to differentiate between vehicle-induced toxicity and compound-specific toxicity. Run a control group that receives only the vehicle to assess its effects[5]. A significant decrease in body weight can be an early indicator of toxicity[5]. Consider refining your MTD study with more dose groups and closer monitoring. Histopathological examination of major organs can help identify the target organs of toxicity[5].
-
Problem 3: High variability in experimental results.
-
Q: There is significant inter-animal variability in the response to this compound. How can I improve the consistency of my results?
-
A: High variability can stem from several factors. Ensure precise and consistent dosing techniques, such as using oral gavage for accurate oral administration[12][13]. Standardize your experimental conditions, including animal strain, age, sex, housing conditions, and diet[14][15]. Blinding the experiment, where the person administering the drug and assessing the outcome is unaware of the treatment groups, can reduce unconscious bias[16]. Increasing the number of animals per group can also help to improve statistical power and reduce the impact of individual outliers.
-
Data Presentation
Table 1: In Vivo Formulation Optimization for this compound
| Formulation Composition | This compound Solubility (mg/mL) | Observations (e.g., precipitation, clarity) | Animal Tolerability (at max volume) |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | |||
| 5% DMSO, 30% PEG300, 70% Corn Oil | |||
| Add other formulations as tested |
Table 2: Acute Toxicity Profile of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) at Day 14 |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | N/A | |||||
| Oral (PO) |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Mice
-
Animal Model: Specify the strain, age, and sex of the mice used (e.g., C57BL/6J, 8-10 weeks old, male).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[17].
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Formulation Preparation: Prepare the this compound formulation as determined in your optimization studies. Ensure the solution is homogenous and free of precipitates before administration.
-
Dosing:
-
Accurately weigh each animal before dosing[13].
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Calculate the required volume for each animal based on its body weight and the target dose. A safe gavage volume for mice is typically around 10 mL/kg[12].
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Administer the formulation using a proper-sized oral gavage needle, taking care to avoid entry into the trachea[12].
-
-
Monitoring: Observe the animals for any immediate adverse reactions post-dosing. Continue to monitor for clinical signs of toxicity, and measure body weight at regular intervals throughout the study.
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Endpoint: Define the experimental endpoint, which could be a specific time point for sample collection or the observation of a particular physiological or behavioral effect.
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound binding.
Caption: Standard workflow for an in vivo efficacy study.
References
- 1. glpbio.com [glpbio.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Extended single-dose toxicity study of [211At]NaAt in mice for the first-in-human clinical trial of targeted alpha therapy for differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. Prediction of pharmacokinetics prior to in vivo studies. 1. Mechanism-based prediction of volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. bioscmed.com [bioscmed.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tackling In Vivo Experimental Design [modernvivo.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Navigating Unexpected Results in FD-IN-1 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common unexpected results encountered during First-Dose-in-Human (FD-IN-1) clinical trials.
Section 1: Troubleshooting Unexpected Pharmacokinetic (PK) Results
FAQ 1: We are observing a non-linear pharmacokinetic profile that was not predicted by our preclinical models. What are the potential causes and what steps should we take?
Answer:
Unexpected non-linear pharmacokinetics (PK) can arise from several factors. It is crucial to systematically investigate the potential causes to understand the drug's behavior in humans.
Potential Causes:
-
Saturable Absorption: The drug's absorption mechanism (e.g., transporter-mediated uptake in the gut) may have become saturated at the doses administered in the clinical trial.
-
Saturable Metabolism: The enzymes responsible for metabolizing the drug may have reached their maximum capacity, leading to a disproportionate increase in drug exposure with increasing doses.
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Saturable Protein Binding: If the drug binds to plasma proteins, these binding sites can become saturated at higher concentrations, leading to an increase in the unbound, pharmacologically active fraction of the drug.
-
Transporter-mediated Efflux: Saturation of efflux transporters (like P-glycoprotein) in the gut wall or liver can also lead to non-linear PK.
Troubleshooting and Investigation Plan:
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Review Preclinical Data: Re-examine the preclinical data to look for any subtle hints of non-linearity that might have been overlooked.[1][2]
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In Vitro Studies: Conduct additional in vitro studies using human-derived systems (e.g., human liver microsomes, hepatocytes, Caco-2 cells) to investigate saturable metabolism and transport.
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Bioanalytical Method Validation Review: Thoroughly review the validation report of the bioanalytical method to ensure there are no issues with assay accuracy, precision, or stability that could be misinterpreted as non-linear PK.
-
Population PK Modeling: Employ population PK modeling to analyze the clinical data and identify the most likely cause of the non-linearity. This can help in simulating different dosing regimens to achieve the desired exposure.[3]
FAQ 2: Our bioanalytical assay for quantifying the investigational drug is showing high variability between samples from the same time point. What could be the cause and how do we troubleshoot this?
Answer:
High variability in a validated bioanalytical assay can compromise the integrity of your pharmacokinetic data. A systematic troubleshooting approach is necessary to identify and rectify the issue.
Potential Causes:
-
Sample Collection and Handling: Inconsistent sample collection times, improper processing (e.g., delayed centrifugation, incorrect temperature), or hemolysis can introduce variability.
-
Matrix Effects: Differences in the biological matrix between subjects (e.g., lipids, hemolysis) can interfere with the assay.[4]
-
Assay Drift: Changes in instrument performance or reagent stability over the course of an analytical run.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during sample preparation or analysis.[5]
-
Reagent Quality: Degradation or batch-to-batch variability of critical reagents.
Troubleshooting Steps:
-
Review Sample Handling Procedures: Audit the clinical site's sample collection, processing, and storage procedures to ensure strict adherence to the protocol.
-
Evaluate Matrix Effects: Spike the drug into matrix from different subjects to assess for differential matrix effects.
-
Incurred Sample Reanalysis (ISR): Conduct ISR on a subset of samples to confirm the initial results and assess the reproducibility of the assay.
-
Re-evaluate Assay Parameters:
-
Calibration Curve: Assess the performance of the calibration curve in each run.
-
Quality Controls (QCs): Check the performance of low, medium, and high QCs to identify any trends or biases.
-
Internal Standard Response: Monitor the internal standard response for any significant variations across the run.
-
Data Presentation: Summarizing Pharmacokinetic Parameters
The following table provides an example of how to summarize key pharmacokinetic parameters from a single ascending dose (SAD) cohort in an this compound study.
| Parameter | Dose Level 1 (X mg) (N=6) | Dose Level 2 (Y mg) (N=6) | Dose Level 3 (Z mg) (N=6) |
| Cmax (ng/mL) | |||
| Mean (SD) | 150.2 (35.1) | 320.5 (78.9) | 750.8 (155.2) |
| Median (Range) | 145.0 (110.5 - 195.8) | 315.2 (240.1 - 410.6) | 740.3 (590.7 - 910.4) |
| Tmax (hr) | |||
| Median (Range) | 1.5 (1.0 - 2.0) | 1.5 (1.0 - 2.5) | 2.0 (1.5 - 3.0) |
| AUC0-t (ng*hr/mL) | |||
| Mean (SD) | 850.6 (180.4) | 1950.2 (450.7) | 5200.1 (1100.5) |
| Median (Range) | 830.1 (650.9 - 1050.3) | 1900.5 (1450.8 - 2450.0) | 5150.6 (4000.2 - 6300.9) |
| t1/2 (hr) | |||
| Mean (SD) | 8.2 (1.5) | 8.5 (1.8) | 8.3 (1.6) |
Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; SD: Standard Deviation.
Section 2: Troubleshooting Unexpected Immunogenicity Results
FAQ 3: We are detecting a higher than expected incidence of anti-drug antibodies (ADAs) in our this compound study. What are the potential reasons and how should we investigate this?
Answer:
A high incidence of ADAs can have significant implications for the safety and efficacy of a biotherapeutic. It is critical to determine if these are true positive results and to understand their clinical relevance.
Potential Causes:
-
Pre-existing Antibodies: Some individuals may have pre-existing antibodies that cross-react with the therapeutic protein.[6]
-
Assay Interference:
-
Target Interference: The drug's target, if it exists as a multimer, can bridge the capture and detection reagents in a bridging assay, leading to false-positive results.[7][8]
-
Matrix Effects: Components in the patient's serum, such as rheumatoid factor or heterophilic antibodies, can cause non-specific binding.[5]
-
-
Drug Aggregates: The presence of aggregates in the drug product can enhance its immunogenicity.
-
Immunogenic Epitopes: The therapeutic protein itself may contain sequences that are recognized as foreign by the immune system.
Investigation Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Risk assessment in extrapolation of pharmacokinetics from preclinical data to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytel.com [cytel.com]
- 4. fda.gov [fda.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Mitigate Target Interference in Anti-Drug Antibody Assays [healthtech.com]
- 8. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of Factor D with FD-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FD-IN-1, a potent and selective small-molecule inhibitor of Factor D. The information herein is designed to ensure the complete and effective inhibition of Factor D in your experiments, featuring troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Note: "this compound" is used as a representative name for a potent and selective small-molecule inhibitor of Factor D. The data and protocols provided are based on publicly available information for well-characterized Factor D inhibitors with similar mechanisms of action, such as ACH-4471 and danicopan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the serine protease Factor D (FD), a crucial enzyme in the alternative pathway (AP) of the complement system.[1] Factor D's primary function is to cleave Factor B when it is bound to C3b, forming the C3 convertase (C3bBb).[2][3] This C3 convertase is the central amplification step of the AP. By inhibiting Factor D, this compound directly prevents the formation of the AP C3 convertase, thereby blocking the amplification loop and subsequent downstream effects, including the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (MAC).[2][4]
Q2: How can I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound depends on the specific assay system. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) in your particular experimental setup.[2] For initial experiments, you can refer to the provided IC50 values in biochemical and cell-based assays as a starting point (see Table 1). Complete inhibition is generally expected at concentrations several-fold higher than the IC90 value.
Q3: Is this compound selective for Factor D?
A3: Yes, this compound is designed to be a selective inhibitor of Factor D.[1][5] However, as with any small-molecule inhibitor, it is crucial to consider potential off-target effects.[6] Selectivity is typically assessed by screening the inhibitor against a panel of other serine proteases.[4] For critical experiments, it is advisable to include appropriate controls to rule out confounding effects from off-target interactions.
Q4: Can this compound inhibit the classical and lectin complement pathways?
A4: this compound is a selective inhibitor of the alternative pathway and should not directly inhibit the classical or lectin pathways, which are initiated by different mechanisms.[3][4] However, since the alternative pathway acts as an amplification loop for the classical and lectin pathways, inhibiting Factor D can indirectly reduce the overall complement activation initiated by these pathways.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of Factor D activity | Incorrect inhibitor concentration: Calculation error or degradation of the inhibitor stock solution. | - Verify calculations for all dilutions.- Prepare a fresh stock solution of this compound.- Perform a dose-response experiment to confirm the inhibitor's potency.[2] |
| Suboptimal assay conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding. | - Ensure all assay components are at the correct pH and temperature as per the protocol.- Review the literature for optimal conditions for Factor D activity and inhibition. | |
| High concentration of Factor D: The concentration of Factor D in the assay may be too high for the amount of inhibitor used. | - Reduce the concentration of Factor D in the assay, if possible.- Increase the concentration of this compound accordingly. | |
| High background signal in cell-based assays | Non-specific binding of detection antibodies: The antibodies used to detect complement deposition may be binding non-specifically. | - Include an isotype control for the detection antibody.- Optimize the concentration of the detection antibody.- Ensure adequate washing steps are performed. |
| Spontaneous complement activation: Serum used in the assay may have high spontaneous activation. | - Use freshly collected and properly stored serum.- Consider using serum-free media or heat-inactivated serum for certain negative controls. | |
| Variability between experiments | Inconsistent cell conditions: Cell number, viability, and passage number can affect assay results. | - Use cells at a consistent passage number and confluency.- Ensure high cell viability (>95%) before starting the experiment.- Accurately count cells for each experiment.[7] |
| Reagent variability: Inconsistent quality or concentration of reagents (e.g., serum, purified proteins). | - Use reagents from the same lot for a set of experiments.- Aliquot and store reagents properly to avoid degradation. | |
| Unexpected cell toxicity | Off-target effects of this compound: At high concentrations, the inhibitor may have off-target cytotoxic effects.[8] | - Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the absence of complement activation.- Use the lowest effective concentration of this compound that achieves complete inhibition. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration. | - Ensure the final concentration of the solvent is below the toxic threshold for your cell type (typically <0.5% for DMSO).- Include a vehicle control (solvent only) in your experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of well-characterized Factor D inhibitors similar to this compound in various assays. These values can serve as a reference for designing your experiments.
Table 1: Inhibitory Potency of Representative Factor D Inhibitors
| Inhibitor | Assay Type | Substrate/System | IC50 | Reference |
| ACH-4471 | Biochemical | Purified Factor D with C3bB | 0.015 ± 0.003 µM | [2] |
| ACH-3856 | Biochemical | Purified Factor D with C3bB | 0.0058 ± 0.0005 µM | [2] |
| ACH-4471 | Hemolytic (PNH erythrocytes) | 20% Acidified Normal Human Serum | 0.0040 - 0.027 µM | [2][4] |
| ACH-3856 | Hemolytic (PNH erythrocytes) | 20% Acidified Normal Human Serum | 0.0029 - 0.016 µM | [2][4] |
| Compound 6 | Whole Blood | Zymosan-activated 50% human whole blood | 71 nM | [9] |
Key Experimental Protocols
Biochemical Factor D Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the proteolytic activity of purified Factor D.
Methodology:
-
Purified human Factor D (e.g., 0.8 nM) is incubated with its natural substrate complex, C3bB.[2]
-
The C3bB complex is formed by pre-incubating purified human C3b and Factor B.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The cleavage of Factor B into Ba and Bb fragments is assessed by SDS-PAGE and Coomassie blue staining or Western blot analysis for the Bb fragment.[2]
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The intensity of the Bb band is quantified by densitometry.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Alternative Pathway Hemolytic Assay
Objective: To assess the ability of this compound to inhibit alternative pathway-mediated hemolysis in human serum.
Methodology:
-
Rabbit erythrocytes, which are potent activators of the human alternative pathway, are washed and resuspended in a suitable buffer (e.g., GVB/Mg-EGTA).[10]
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A final concentration of 8-20% normal human serum is used as the source of complement.[2][11]
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This compound is pre-incubated with the serum at various concentrations.
-
The rabbit erythrocytes are added to the serum/inhibitor mixture.
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The reaction is incubated at 37°C for 30-60 minutes.
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The reaction is stopped by adding a buffer containing EDTA.
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The plate is centrifuged, and the supernatant is transferred to a new plate.
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The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin at 412 nm.
-
The IC50 value is determined from the dose-response curve.
C3 Deposition Assay on PNH-like Cells
Objective: To measure the inhibition of C3 fragment deposition on the surface of cells lacking complement regulatory proteins.
Methodology:
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PIGA-null cells (a model for Paroxysmal Nocturnal Hemoglobinuria) are used as they lack GPI-anchored proteins like CD55 and CD59.[2]
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Cells are incubated with C5-depleted human serum to allow for C3 deposition without causing cell lysis.[2][12]
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This compound is added to the serum at various concentrations.
-
The cells, serum, and inhibitor are incubated together at 37°C for a specified time.
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After incubation, cells are washed to remove unbound complement proteins.
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C3 fragment (e.g., C3b/iC3b/C3d) deposition on the cell surface is detected by flow cytometry using a fluorescently labeled anti-C3 antibody.[2]
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The mean fluorescence intensity (MFI) is used to quantify the amount of C3 deposition.
-
The IC50 value is calculated based on the reduction in MFI at different inhibitor concentrations.
Visualizations
References
- 1. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Small Molecule Factor D Inhibitors Block Complement Activation in Paroxysmal Nocturnal Hemoglobinuria and Atypical Hemolytic Uremic Syndrome [ash.confex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of FD-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving FD-IN-1, a potent inhibitor of complement Factor D.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values for this compound
Question: My in vitro experiments are showing significant variability in the half-maximal inhibitory concentration (IC50) for this compound. What are the potential causes and solutions?
Answer: High variability in IC50 values can stem from several factors related to compound handling, assay conditions, and reagents.
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This compound Stock Solution: Inconsistent preparation, storage, or degradation of the this compound stock solution is a primary source of variability.
-
Solution: Prepare fresh stock solutions of this compound in 100% DMSO.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 0.5% to avoid solvent effects on cellular or enzymatic activity.
-
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Assay Buffer and Reagents: The composition and temperature of the assay buffer can influence enzyme kinetics and inhibitor potency.
-
Solution: Ensure the assay buffer is at room temperature before starting the experiment, as ice-cold buffers can impair optimal enzyme activity.[2] Use high-quality, fresh reagents and ensure consistent lot numbers for critical components throughout a series of experiments.
-
-
Incubation Times: Inconsistent or suboptimal incubation times for the inhibitor with the target protein or in cellular assays can lead to variable results.
-
Solution: Optimize the incubation time for this compound with Factor D or in your cellular system. This may require a time-course experiment to determine the optimal pre-incubation period for achieving maximal and consistent inhibition.
-
Issue 2: Low or No Inhibitory Activity of this compound
Question: I am not observing the expected inhibitory effect of this compound in my assay. What should I check?
Answer: A lack of inhibitory activity can be due to problems with the compound itself, the assay setup, or the biological system.
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Compound Integrity: The this compound may have degraded due to improper storage or handling.
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Solution: Verify the integrity of your this compound stock. If possible, use a fresh vial or a newly prepared stock solution. Confirm the correct molecular weight (377.43 g/mol ) when calculating concentrations.
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory activity of this compound, especially at low concentrations.
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Solution: For enzymatic assays, ensure that the enzyme concentration and substrate concentration are optimized. The enzyme concentration should be in the linear range of the assay, and the substrate concentration should ideally be at or below the Michaelis constant (Km) to accurately determine the potency of a competitive inhibitor. For cell-based assays, the cell density and health are critical. Ensure cells are in the exponential growth phase and that viability is high.[3]
-
-
Incorrect Reagents: Use of incorrect or inactive reagents, such as the target enzyme or detection antibodies, will lead to failed experiments.
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Solution: Validate the activity of your Factor D enzyme and other critical reagents using a known positive control inhibitor, if available. For immunoassays like ELISA, confirm the specificity and activity of the antibodies.
-
Issue 3: Suspected Off-Target Effects
Question: I am observing unexpected cellular phenotypes or inhibition of other proteases in my experiments with this compound. How can I investigate and mitigate potential off-target effects?
Answer: this compound has been shown to have some off-target activity against other proteases, which could contribute to unexpected results.[1]
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Known Off-Targets: this compound exhibits inhibitory activity against Factor XIa (FXIa) and Tryptase β2 at higher concentrations.[1]
-
Solution: Be aware of the potential for off-target effects, especially when using high concentrations of this compound. If your experimental system involves FXIa or Tryptase β2, consider using a lower concentration of this compound that is still effective against Factor D but has minimal impact on these other proteases. It is also advisable to use a more selective Factor D inhibitor if available and suitable for your experiment.
-
-
Investigating Off-Target Effects: To confirm if an observed effect is off-target, you can perform several control experiments.
-
Solution:
-
Use a structurally unrelated Factor D inhibitor: If a different inhibitor targeting the same enzyme does not produce the same phenotype, the effect is likely off-target.
-
Rescue experiments: If possible, transfect cells with a version of Factor D that is resistant to this compound. If the phenotype is rescued, the effect is on-target.
-
Direct enzymatic assays: Test the effect of this compound on other relevant proteases in your experimental system to directly measure off-target inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of complement Factor D (FD), a serine protease that plays a crucial role in the alternative complement pathway.[1] By inhibiting Factor D, this compound blocks the cleavage of Factor B, which is necessary for the formation of the C3 convertase (C3bBb). This, in turn, prevents the amplification of the complement cascade, which is involved in inflammatory and autoimmune diseases.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a stock solution of at least 62.5 mg/mL (165.59 mM) in DMSO.[1] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[1] For storage, it is best to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q3: What are the key experimental controls to include in this compound experiments?
A3: To ensure the validity and reproducibility of your results, the following controls are essential:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the experimental system.
-
Positive Control: A known activator of the pathway or a compound with a well-characterized effect to ensure the assay is working correctly.
-
Negative Control: A no-treatment or untreated control group to establish a baseline for comparison.
-
Specificity Control: If investigating off-target effects, include a structurally unrelated inhibitor of the same target or use a cell line where the target is knocked out or knocked down.
Q4: What are the reported IC50 values for this compound?
A4: The reported IC50 value for this compound against Factor D is 12 nM.[1]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| Factor D | 12 |
| Factor XIa | 7,700 |
| Tryptase β2 | 6,500 |
Data sourced from Karki RG, et al. J Med Chem. 2019.[1]
Table 2: this compound Stock Solution Preparation
| Desired Stock Concentration | 1 mg this compound (Volume of DMSO) | 5 mg this compound (Volume of DMSO) | 10 mg this compound (Volume of DMSO) |
| 1 mM | 2.6495 mL | 13.2475 mL | 26.495 mL |
| 5 mM | 529.9 µL | 2.6495 mL | 5.299 mL |
| 10 mM | 264.9 µL | 1.3247 mL | 2.6495 mL |
Calculations based on a molecular weight of 377.43 g/mol .[1]
Experimental Protocols
While a specific, detailed protocol for every possible this compound experiment is beyond the scope of this guide, the following provides a general methodology for a common in vitro enzymatic assay to assess Factor D inhibition.
Protocol: Factor D Enzymatic Assay
Objective: To determine the inhibitory activity of this compound on human Factor D.
Materials:
-
Human Factor D (purified)
-
Human Factor B (purified)
-
Human C3b (purified)
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
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Detection Reagent (e.g., an antibody that recognizes the cleavage product of Factor B, Bb)
-
96-well microplate
-
Plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare solutions of Factor D, Factor B, and C3b in the assay buffer at their optimized concentrations.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the Factor D solution to the wells and pre-incubate with the inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of Factor B and C3b to the wells.
-
Incubate the plate at 37°C for an optimized period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
-
Detection:
-
Detect the amount of the Bb fragment generated using an appropriate method, such as a sandwich ELISA.
-
Add the primary antibody against Bb and incubate.
-
Wash the plate and add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Wash the plate and add the substrate for the reporter enzyme.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Alternative complement pathway showing the central role of Factor D and the inhibitory action of this compound.
Caption: A general experimental workflow for in vitro assays with this compound, including a troubleshooting loop.
References
Validation & Comparative
A Comparative Guide to Factor D Inhibitors in Paroxysmal Nocturnal Hemoglobinuria (PNH) Models: FD-IN-1 versus Danicopan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two oral Factor D inhibitors, FD-IN-1 and danicopan, for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the landscape of emerging therapies targeting the alternative complement pathway.
Introduction to PNH and the Role of Factor D
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by the destruction of red blood cells (hemolysis) by the complement system, a part of the body's immune system. This occurs due to a somatic mutation in the PIGA gene, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface. These proteins, including CD55 and CD59, normally protect cells from complement-mediated damage. Their absence on PNH red blood cells leads to uncontrolled activation of the alternative complement pathway (AP), resulting in both intravascular hemolysis (IVH) and extravascular hemolysis (EVH).
Factor D is a serine protease that plays a pivotal, rate-limiting role in the amplification of the alternative complement pathway. Inhibition of Factor D is a promising therapeutic strategy for PNH as it can potentially control both IVH and the C3-mediated EVH that can persist in patients treated with C5 inhibitors.
Compound Overview
Danicopan (VOYDEYA™) , formerly known as ACH-4471, is a first-in-class, oral, small-molecule Factor D inhibitor. It has been approved by the FDA as an add-on therapy to ravulizumab or eculizumab for the treatment of clinically significant EVH in adult patients with PNH.
This compound , also known as Compound 12, is an orally bioavailable and selective small-molecule Factor D inhibitor that has been investigated in preclinical models.
Mechanism of Action
Both danicopan and this compound are direct inhibitors of Factor D. By binding to Factor D, they block the cleavage of Factor B, a critical step in the formation of the C3 convertase (C3bBb) of the alternative pathway. This inhibition effectively dampens the amplification loop of the complement cascade, reducing the opsonization of PNH red blood cells with C3 fragments and subsequent extravascular hemolysis.
Caption: Mechanism of action of Factor D inhibitors in the alternative complement pathway.
Comparative Data
The following tables summarize the available quantitative data for this compound and danicopan.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Danicopan (ACH-4471) |
| Factor D IC₅₀ | 12 nM[1] | 15 nM[2] |
| AP Inhibition (MAC Deposition, 50% human whole blood) IC₅₀ | 0.26 µM[1] | Not explicitly reported in the same assay |
| Selectivity | Inhibits FXIa (IC₅₀ = 7.7 µM) and Tryptase β2 (IC₅₀ = 6.5 µM)[1] | Highly selective for Factor D[2] |
Table 2: Pharmacokinetics
| Parameter | This compound | Danicopan (ACH-4471) |
| Oral Bioavailability | 83% (mice), 70% (dogs)[1] | Good oral bioavailability demonstrated in cynomolgus monkeys[2] |
| Terminal Elimination Half-life | 1.6 h (mice), 3.8 h (dogs)[1] | Not explicitly reported in preclinical species |
Table 3: Clinical Efficacy in PNH (Danicopan)
Data from the pivotal ALPHA Phase III trial for danicopan as an add-on therapy to a C5 inhibitor in patients with clinically significant EVH.
| Endpoint (at 12 weeks) | Danicopan + C5i | Placebo + C5i |
| Change in Hemoglobin (g/dL) from baseline | +2.94 | +0.50 |
| Transfusion Avoidance | 83% | 38% |
| Change in FACIT-Fatigue Score from baseline | +10.6 | +2.1 |
Experimental Protocols
Factor D Inhibition Assay (this compound)
-
Method: A biochemical enzymatic assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Factor D.[1]
-
Details: Specific details of the assay components and conditions were not publicly available in the reviewed sources.
Alternative Pathway (AP) Inhibition Assay (this compound)
-
Method: A membrane attack complex (MAC) deposition assay using 50% human whole blood was performed.[1]
-
Procedure: Zymosan was likely used to activate the alternative pathway, and the deposition of MAC was measured to assess the inhibitory effect of this compound.[1]
In Vivo Pharmacodynamic Model (this compound)
-
Model: Humanized Factor D knock-in mice were used.[1]
-
Procedure: Lipopolysaccharide (LPS) was administered intraperitoneally to activate the complement system. This compound was administered via oral gavage. The levels of AP breakdown products were monitored in blood and eye tissue to assess the in vivo efficacy of the inhibitor.[1]
Danicopan Clinical Trial (ALPHA Phase III)
-
Study Design: A randomized, double-blind, placebo-controlled trial in PNH patients with clinically significant EVH who were on a stable regimen of a C5 inhibitor (ravulizumab or eculizumab).
-
Intervention: Patients received either danicopan or placebo as an add-on therapy.
-
Primary Endpoint: Change in hemoglobin from baseline at 12 weeks.
-
Key Secondary Endpoints: Transfusion avoidance and change in the Functional Assessment of Chronic Illness Therapy – Fatigue (FACIT-Fatigue) score.
Caption: Simplified workflow of the ALPHA Phase III clinical trial for danicopan.
Discussion and Future Perspectives
Danicopan has demonstrated significant clinical benefit in a subpopulation of PNH patients with extravascular hemolysis, leading to its regulatory approval. The data from the ALPHA trial clearly supports its role as an add-on therapy to C5 inhibitors.
This compound is a potent and orally bioavailable Factor D inhibitor in the preclinical stage of development. The available in vitro and in vivo data suggest a promising profile. Further studies will be necessary to establish its safety and efficacy in human subjects and to understand its full therapeutic potential in PNH and other complement-mediated diseases.
The development of oral Factor D inhibitors represents a significant advancement in the management of PNH, offering the potential for improved convenience and a more comprehensive control of the underlying disease process by addressing both intravascular and extravascular hemolysis. The continued investigation of novel Factor D inhibitors like this compound will be crucial in expanding the therapeutic options for patients with PNH.
Conclusion
Both this compound and danicopan are potent oral inhibitors of Factor D, a key enzyme in the alternative complement pathway. While danicopan has successfully translated its preclinical promise into a clinically approved therapy for PNH-associated extravascular hemolysis, this compound remains a promising preclinical candidate. The comparative data presented in this guide highlights the potential of this therapeutic class and provides a framework for evaluating future developments in the field of complement inhibition for PNH.
References
Validating the Inhibitory Effect of Factor D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alternative complement pathway (AP) is a critical component of the innate immune system, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Factor D, a serine protease, plays a pivotal role in the activation and amplification of the AP, making it a key therapeutic target.[1][2][3][4] This guide provides a comparative analysis of the inhibitory effects of small molecule Factor D inhibitors, using well-characterized examples as a framework for evaluating novel compounds like FD-IN-1. We present supporting experimental data and detailed protocols to aid in the validation of new therapeutic candidates.
Comparative Inhibitory Potency of Factor D Inhibitors
The efficacy of a Factor D inhibitor is primarily determined by its ability to block the proteolytic activity of Factor D, thereby preventing the cleavage of Factor B and the subsequent formation of the C3 convertase.[5][6][7] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[8][9] Below is a summary of reported IC50 values for several Factor D inhibitors against their target.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| ACH-3856 | Factor D | Proteolytic Assay | 5.8 | [6][7] |
| ACH-4471 | Factor D | Proteolytic Assay | 15 | [6][7] |
| Danicopan | Factor D | Not Specified | Potent Inhibition | [10][11] |
| Vemircopan | Factor D | Not Specified | Enhanced in vitro potency vs. Danicopan | [10] |
Experimental Protocols for Validating Factor D Inhibition
Objective validation of a Factor D inhibitor's efficacy requires robust and reproducible experimental assays. The following are detailed methodologies for key experiments.
Factor D Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the proteolytic activity of Factor D on its substrate, Factor B, in the presence of C3b.
Principle: Factor D cleaves Factor B only when it is complexed with C3b. The resulting cleavage products, Ba and Bb, can be visualized and quantified using SDS-PAGE and densitometry. A reduction in the formation of these products in the presence of an inhibitor indicates its potency.[6][7]
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay Buffer (e.g., 100 mM NaCl, 50 mM Tris pH 7.4, 5 mM MgCl2)[12]
-
SDS-PAGE gels and reagents
-
Densitometer
Procedure:
-
Prepare a reaction mixture containing Factor B and C3b in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding Factor D.
-
Incubate the reaction at 37°C for a defined period (e.g., 3 hours).[12][13]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands corresponding to Factor B, Ba, and Bb.
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of Factor B cleavage at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9][14]
Hemolytic Assay
This cell-based assay assesses the inhibitor's ability to block the lytic activity of the alternative complement pathway.
Principle: The alternative complement pathway can be activated on the surface of rabbit red blood cells (rRBCs), leading to their lysis (hemolysis). An effective Factor D inhibitor will prevent this hemolysis by blocking the AP cascade.[15][16][17]
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (as a source of complement proteins)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB/Mg-EGTA)
-
Spectrophotometer
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA.
-
Prepare a suspension of rRBCs in GVB/Mg-EGTA.
-
In a microplate, add normal human serum, the test inhibitor at a range of concentrations, and the rRBC suspension.
-
Include control wells for 0% lysis (rRBCs in buffer only) and 100% lysis (rRBCs in water).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 414 nm to quantify the amount of hemoglobin released.[17][18]
-
Calculate the percentage of hemolysis for each inhibitor concentration, normalized to the 0% and 100% lysis controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Alternative complement pathway showing the inhibitory action of this compound on Factor D.
References
- 1. Factor D - Wikipedia [en.wikipedia.org]
- 2. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 5. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 12. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 16. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
Assessing the Specificity of FD-IN-1 Against Other Serine Proteases: A Comparative Guide
A critical aspect of drug development is the characterization of a compound's specificity. For enzyme inhibitors, such as the hypothetical serine protease inhibitor FD-IN-1, understanding its activity against a panel of related enzymes is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a framework for assessing the specificity of this compound, including experimental methodologies and data presentation formats.
Following an extensive search for the serine protease inhibitor "this compound," no publicly available data or scientific literature could be retrieved. It is possible that "this compound" is an internal designation, a novel compound not yet disclosed in publications, or a typographical error.
Consequently, this guide will proceed by presenting a generalized workflow and data representation for evaluating the specificity of any new serine protease inhibitor, which can be applied once the correct identity of the compound is established.
Experimental Workflow for Specificity Profiling
The determination of an inhibitor's specificity involves screening it against a panel of related enzymes. For a serine protease inhibitor, this would include a diverse set of serine proteases from various subfamilies (e.g., chymotrypsin-like, trypsin-like, elastase-like).
Caption: A generalized workflow for determining the specificity of a serine protease inhibitor.
Data Presentation: Comparative Inhibitory Activity
The results of specificity profiling are typically presented in a tabular format, allowing for a clear comparison of the inhibitor's potency against its intended target versus other related proteases. The data is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A higher value indicates weaker inhibition.
| Target Protease | Primary Target | IC50 / Ki (nM) | Fold Selectivity vs. Primary Target |
| Protease A (Primary Target) | Yes | [Insert Value] | 1 |
| Protease B | No | [Insert Value] | [Calculate Value] |
| Protease C | No | [Insert Value] | [Calculate Value] |
| Protease D | No | [Insert Value] | [Calculate Value] |
| ... | ... | ... | ... |
Note: Fold selectivity is calculated by dividing the IC50 or Ki value for the off-target protease by the IC50 or Ki value for the primary target. A higher fold selectivity indicates greater specificity for the primary target.
Detailed Experimental Protocol: In Vitro Protease Inhibition Assay
A common method to assess inhibitor specificity is the in vitro enzymatic assay using a fluorogenic substrate.
-
Materials:
-
Test inhibitor (e.g., this compound) serially diluted to a range of concentrations.
-
Recombinant human serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, Factor Xa, etc.).
-
Fluorogenic substrate specific for each protease.
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add a fixed concentration of each serine protease to the wells of the microplate.
-
Add varying concentrations of the test inhibitor to the wells containing the proteases and incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each protease.
-
If the mechanism of inhibition is known, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Signaling Pathway Context
To understand the potential physiological consequences of on- and off-target inhibition, it is crucial to place the targeted proteases within their relevant signaling pathways. For instance, if this compound is designed to target a protease involved in the coagulation cascade, its off-target effects on proteases in the fibrinolytic or complement systems should be carefully considered.
Caption: Example of a simplified signaling pathway diagram illustrating the potential on- and off-target interactions of a hypothetical inhibitor.
A Head-to-Head Comparison of Alternative Complement Pathway Inhibitors: Iptacopan vs. Factor D Inhibitors
In the landscape of therapies targeting complement-mediated diseases, the alternative pathway of the complement system has emerged as a critical focus for drug development. This guide provides a detailed comparison of two major strategies for inhibiting this pathway: targeting Factor B with the approved drug iptacopan, and targeting Factor D with a class of investigational inhibitors.
It is important to note that a direct comparison with a specific molecule named "FD-IN-1" is not possible as there is no publicly available scientific literature or clinical data for a compound with this designation in the context of complement inhibition. Therefore, this guide will compare iptacopan to the broader class of Factor D inhibitors, using data from representative molecules where available.
Mechanism of Action: Targeting the Alternative Complement Pathway
The alternative complement pathway is a crucial part of the innate immune system. Its dysregulation is implicated in the pathogenesis of numerous diseases. Both iptacopan and Factor D inhibitors aim to control this pathway, but they do so by targeting different key enzymes.
Iptacopan is a first-in-class, oral, small molecule inhibitor of Factor B .[1][2][3][4] Factor B is a serine protease that, when activated, forms the C3 convertase (C3bBb) of the alternative pathway.[1] This convertase is the central amplification loop of the complement system. By binding to Factor B, iptacopan prevents the formation of the C3 convertase, thereby inhibiting downstream effector functions, including the generation of C3b and the formation of the membrane attack complex (MAC).[1][2][3][4] This mechanism addresses both intravascular and extravascular hemolysis in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[2][3]
Factor D inhibitors are a class of small molecules that target Factor D , another essential serine protease in the alternative pathway.[5][6][7][8] Factor D is responsible for cleaving Factor B when it is bound to C3b, a critical step for the formation of the active C3 convertase.[5][7] By inhibiting Factor D, these compounds block the activation of the alternative pathway at its very beginning, preventing the amplification of complement activation.[5][8] This approach also leaves the classical and lectin pathways of the complement system intact, which may be beneficial for maintaining immune responses to certain pathogens.[5][9]
Below is a diagram illustrating the points of intervention for both classes of drugs within the alternative complement pathway.
Comparative Efficacy and Clinical Data
A direct head-to-head clinical trial comparing iptacopan with a Factor D inhibitor has not been conducted. However, we can summarize the available clinical data for iptacopan and preclinical/early clinical data for the class of Factor D inhibitors.
Iptacopan (Factor B Inhibitor)
Iptacopan (brand name Fabhalta®) is an orally administered medication that has received FDA approval for the treatment of adults with paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G).[2][10][11][12][13][14]
| Indication | Key Clinical Trial(s) | Primary Endpoint(s) & Efficacy Data |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | APPLY-PNH (vs. anti-C5)[15], APPOINT-PNH (treatment-naïve)[15][16] | APPLY-PNH: Superiority over anti-C5 therapies in increasing hemoglobin levels ≥2 g/dL from baseline without red blood cell (RBC) transfusions.[15] APPOINT-PNH: Significant proportion of patients achieved hemoglobin levels ≥2 g/dL from baseline without RBC transfusions at 24 weeks.[15] |
| IgA Nephropathy (IgAN) | APPLAUSE-IgAN[17][18] | Statistically significant and clinically meaningful reduction in proteinuria (38.3% reduction in UPCR at 9 months vs. placebo).[18] Demonstrated a significant slowing of kidney function decline (eGFR slope) over two years.[17] |
| C3 Glomerulopathy (C3G) | APPEAR-C3G[10] | Statistically significant reduction in proteinuria (35.1% reduction in UPCR at 6 months vs. placebo).[10][19] |
Factor D Inhibitors
The clinical development of Factor D inhibitors is ongoing. While no Factor D inhibitor has yet received FDA approval for the indications for which iptacopan is approved, several compounds have shown promise in preclinical and early-phase clinical trials.
| Compound Class | Representative Compound(s) | Preclinical/Clinical Data Highlights |
| Small Molecule Factor D Inhibitors | Danicopan, Vemircopan, ACH-4471 | Danicopan & Vemircopan: Demonstrated potent and selective inhibition of Factor D and the alternative pathway in vitro.[6] Danicopan has been approved as an add-on therapy for extravascular hemolysis in PNH.[6] ACH-4471: Potently inhibited hemolysis of PNH patient erythrocytes in vitro and reduced C3 fragment deposition.[8] Showed oral bioavailability and activity in non-human primates.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of alternative complement pathway inhibitors.
Hemolysis Assay (Ham Test for PNH)
-
Objective: To assess the ability of a compound to inhibit complement-mediated lysis of PNH red blood cells.
-
Methodology:
-
Erythrocytes are isolated from whole blood samples of patients with PNH.
-
The patient's red blood cells are washed and resuspended in a buffered solution.
-
Normal human serum, as a source of complement, is acidified to activate the alternative pathway.
-
The investigational drug (e.g., a Factor D inhibitor) is added to the serum at various concentrations.
-
The PNH erythrocytes are incubated with the treated serum.
-
The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant using a spectrophotometer.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of hemolysis) are calculated.[8]
-
Proteinuria Assessment in Clinical Trials for Glomerular Diseases
-
Objective: To measure the effect of an inhibitor on the levels of protein in the urine of patients with diseases like IgAN or C3G.
-
Methodology:
-
Patients are enrolled in a randomized, double-blind, placebo-controlled clinical trial.
-
At baseline and specified time points throughout the study (e.g., 3, 6, 9, and 12 months), patients provide a 24-hour urine collection.
-
The total amount of protein and creatinine in the urine sample is measured in a central laboratory.
-
The Urine Protein-to-Creatinine Ratio (UPCR) is calculated to normalize for urine concentration.
-
The percentage change in UPCR from baseline is compared between the treatment and placebo groups to determine the efficacy of the drug in reducing proteinuria.[10][18]
-
Below is a diagram illustrating a typical clinical trial workflow for an oral complement inhibitor.
Safety and Tolerability
Iptacopan has been generally well-tolerated in clinical trials. Common adverse reactions include headache, nasopharyngitis, diarrhea, abdominal pain, and infections.[13] As with other complement inhibitors, there is an increased risk of serious infections, particularly with encapsulated bacteria, and vaccination is required.[13]
For Factor D inhibitors , the safety profile is still being established in ongoing clinical trials. As they selectively inhibit the alternative pathway, it is hypothesized that they may have a favorable safety profile with a potentially lower risk of certain infections compared to broader complement inhibitors.[9]
Summary and Future Directions
The development of oral inhibitors of the alternative complement pathway represents a significant advancement in the treatment of several rare and debilitating diseases.
| Feature | Iptacopan (Factor B Inhibitor) | Factor D Inhibitors |
| Target | Factor B | Factor D |
| Mechanism | Prevents formation of C3 convertase | Prevents cleavage of Factor B, blocking C3 convertase formation |
| Administration | Oral | Oral (for small molecule inhibitors) |
| Development Stage | FDA Approved for PNH, IgAN, C3G[2][11][12][13][14] | Investigational (Preclinical to Clinical Phases)[5][6] |
| Key Efficacy Data | Clinically meaningful improvements in hemoglobin (PNH) and significant reduction in proteinuria (IgAN, C3G)[10][15][17][18][19] | Potent in vitro inhibition of hemolysis; early clinical data emerging[6][8] |
While iptacopan has established its efficacy and safety profile, leading to multiple approvals, the class of Factor D inhibitors holds promise as another targeted oral therapeutic option for complement-mediated diseases. Future research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these different approaches to alternative pathway inhibition. The continued exploration of these targeted therapies offers hope for patients with a growing number of complement-driven disorders.
References
- 1. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 2. Iptacopan - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 6. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. join.hcplive.com [join.hcplive.com]
- 11. novartis.com [novartis.com]
- 12. fda.gov [fda.gov]
- 13. drugs.com [drugs.com]
- 14. ajmc.com [ajmc.com]
- 15. novartis.com [novartis.com]
- 16. ajmc.com [ajmc.com]
- 17. novartis.com [novartis.com]
- 18. New Novartis Fabhalta® (iptacopan) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 19. youtube.com [youtube.com]
Validating the Oral Bioavailability of Novel FLT3 Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of orally bioavailable small molecule inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) is a critical area of research in the fight against acute myeloid leukemia (AML). The efficacy of such targeted therapies is contingent on their ability to achieve and maintain therapeutic concentrations in the bloodstream after oral administration. This guide provides a comparative overview of the preclinical oral bioavailability of a novel FLT3 inhibitor, here designated FD-IN-1 (using publicly available data for the structurally similar compound CHMFL-FLT3-122 as a proxy), with the established FLT3 inhibitor, gilteritinib. This guide includes supporting experimental data, detailed methodologies, and visual representations of the relevant biological and experimental workflows.
Data Presentation: Comparative Pharmacokinetics
The oral bioavailability of a drug is a key pharmacokinetic parameter that determines the fraction of an administered dose that reaches systemic circulation. The following table summarizes the preclinical oral bioavailability data for this compound (as CHMFL-FLT3-122) and a comparator, gilteritinib.
| Compound | Preclinical Model | Oral Bioavailability (F%) | Key Findings |
| This compound (as CHMFL-FLT3-122) | In vivo (unspecified) | 30%[1][2] | Demonstrated good oral bioavailability and significant tumor growth suppression in a xenograft model.[1][2] |
| Gilteritinib | Not specified in preclinical context | Not explicitly stated in preclinical results | Preclinical studies confirmed sustained in vivo inhibition of FLT3 phosphorylation.[3][4] Clinical studies in humans have shown it to be orally active. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining oral bioavailability, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for preclinical pharmacokinetic studies.
Experimental Protocols
The determination of oral bioavailability in preclinical models involves a standardized set of procedures designed to accurately measure the absorption and systemic exposure of a test compound.
Animal Models and Dosing
-
Animal Selection: Studies are typically conducted in rodent models such as mice or rats, which are widely accepted for initial pharmacokinetic screening.[5]
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment to minimize stress-related physiological changes.
-
Fasting: Animals are fasted overnight prior to dosing to ensure an empty stomach, which reduces variability in drug absorption.[5]
-
Dosing Groups: Animals are divided into at least two groups: one receiving the test compound orally (e.g., via oral gavage) and a control group receiving the compound intravenously (IV).[5] The IV group serves as a reference for 100% bioavailability.
-
Dose Formulation: The test compound is formulated in a suitable vehicle for administration. For oral dosing, this is often a suspension, while for IV administration, a solution is typically used.[6]
Sample Collection and Analysis
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site, such as the tail vein or via cardiac puncture at the terminal time point.[7]
-
Plasma Preparation: Blood samples are processed to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate drug quantification.[6]
Pharmacokinetic Data Analysis
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters. The Area Under the Curve (AUC) from time zero to the last measurable concentration point (AUC0-t) and extrapolated to infinity (AUC0-inf) is determined for both oral and IV administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
This comparative guide highlights the importance of validating the oral bioavailability of novel drug candidates in preclinical models. The data and methodologies presented provide a framework for researchers to design and interpret their own studies, ultimately contributing to the development of more effective oral therapies for diseases such as AML.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of (R)â1-(3-(4-Amino-3-(4-phenoxyphenyl)â1Hâpyrazolo[3,4âd]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)Âethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - American Chemical Society - Figshare [acs.figshare.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Novel Factor D Inhibitors: FD-IN-1 vs. ACH-4471
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key small molecule inhibitors of complement Factor D, FD-IN-1 and ACH-4471 (danicopan), based on available preclinical data. This document summarizes their performance, outlines experimental methodologies, and visualizes their mechanism of action within the alternative complement pathway.
The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This guide focuses on a comparative analysis of two orally bioavailable FD inhibitors, this compound and ACH-4471.
Biochemical and In Vitro Performance
Both this compound and ACH-4471 have demonstrated potent inhibition of Factor D and the alternative pathway. The following table summarizes key quantitative data for these compounds.
| Parameter | This compound | ACH-4471 (danicopan) |
| Target Binding/Inhibition | ||
| IC50 (Factor D) | 12 nM[1][2][3][4][5] | 15 nM (proteolytic activity)[4] |
| Kd (Factor D) | Not Reported | 0.54 nM[4] |
| Functional Inhibition | ||
| IC50 (AP Activation - MAC Deposition) | 0.26 µM (in 50% human whole blood)[1][6] | Not directly reported in a comparable assay |
| IC50 (Hemolysis) | Not Reported | 4.0 - 27 nM[4] |
| Selectivity | ||
| IC50 (Factor XIa) | 7.7 µM[1][2][3] | Not Reported |
| IC50 (Tryptase β2) | 6.5 µM[1][2][3] | Not Reported |
In Vivo Pharmacokinetics
Pharmacokinetic properties are crucial for the development of orally administered therapeutics. Both molecules have shown good oral bioavailability in preclinical species.
| Parameter | This compound | ACH-4471 (danicopan) |
| Oral Bioavailability | 83% (mice), 70% (dogs)[1][6] | Data from cynomolgus monkeys available, but specific percentage not provided in the search results.[7] |
| Terminal Elimination Half-life (IV) | 1.6 h (mice), 3.8 h (dogs)[1][6] | Not Reported |
Mechanism of Action: Inhibition of the Alternative Complement Pathway
Both this compound and ACH-4471 are direct inhibitors of Factor D. By binding to Factor D, they prevent the cleavage of Factor B when it is complexed with C3b (or C3(H2O)). This action blocks the formation of the AP C3 convertase (C3bBb), a critical amplification step in the complement cascade. The inhibition of C3 convertase formation leads to a downstream reduction in opsonization (C3b deposition), inflammation (release of anaphylatoxins C3a and C5a), and cell lysis (formation of the Membrane Attack Complex, MAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound|CAS 1646682-14-5|DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 1646682-14-5 [chemicalbook.com]
comparing FD-IN-1's effect on intravascular vs. extravascular hemolysis
A detailed comparison of the efficacy of Factor D inhibitors in mitigating intravascular and extravascular hemolysis, supported by experimental data and mechanistic insights.
For researchers and professionals in drug development, understanding the nuances of novel therapeutic agents is paramount. Factor D inhibitors, a new class of drugs targeting the alternative complement pathway, are emerging as a significant advancement in the treatment of complement-mediated hemolytic anemias, most notably paroxysmal nocturnal hemoglobinuria (PNH). This guide provides a comprehensive comparison of the effects of Factor D inhibitors on both intravascular and extravascular hemolysis, supported by key experimental findings.
Mechanism of Action: A Targeted Approach to Complement Inhibition
Factor D is a critical serine protease in the alternative complement pathway (AP). This pathway, a key component of the innate immune system, can become dysregulated in certain diseases, leading to the destruction of red blood cells (hemolysis). Factor D catalyzes the cleavage of Factor B, a crucial step in the formation of the C3 convertase (C3bBb). This convertase then initiates a cascade that leads to both the opsonization of red blood cells with C3b for extravascular destruction and the formation of the membrane attack complex (MAC) that causes direct intravascular lysis.[1][2][3]
Factor D inhibitors, such as danicopan and iptacopan, are small molecules that potently and selectively block the catalytic activity of Factor D.[1][4][5] By inhibiting this pivotal, rate-limiting step of the AP, these drugs can prevent the downstream amplification of the complement cascade. This dual action allows them to potentially control both intravascular hemolysis (by preventing MAC formation) and extravascular hemolysis (by reducing C3b deposition on red blood cells).[4][6][7]
digraph "Factor_D_Inhibitor_Mechanism" {
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C3b [label="C3b", fillcolor="#F1F3F4", fontcolor="#202124"];
FactorB [label="Factor B", fillcolor="#F1F3F4", fontcolor="#202124"];
FactorD [label="Factor D", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FD_Inhibitor [label="Factor D Inhibitor\n(e.g., Danicopan)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
C3_Convertase [label="C3 Convertase\n(C3bBb)", fillcolor="#FBBC05", fontcolor="#202124"];
C5 [label="C5", fillcolor="#F1F3F4", fontcolor="#202124"];
MAC [label="Membrane Attack\nComplex (MAC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Intravascular_Hemolysis [label="Intravascular\nHemolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
C3b_Opsonization [label="C3b Opsonization", fillcolor="#FBBC05", fontcolor="#202124"];
Extravascular_Hemolysis [label="Extravascular\nHemolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
C3 -> C3b [label="Spontaneous\nhydrolysis"];
{C3b, FactorB} -> C3_Convertase [arrowhead=none];
FactorD -> C3_Convertase [label="Cleaves Factor B"];
FD_Inhibitor -> FactorD [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
C3_Convertase -> C5 [label="Cleaves C5"];
C5 -> MAC;
MAC -> Intravascular_Hemolysis;
C3_Convertase -> C3b_Opsonization [label="Amplification loop"];
C3b_Opsonization -> Extravascular_Hemolysis;
}
Caption: Ham Test Experimental Workflow.
C3 Fragment Deposition Assay
This assay measures the amount of C3 fragments deposited on the surface of red blood cells, which is a marker for opsonization and a prerequisite for extravascular hemolysis.
Methodology:
-
PNH patient erythrocytes are incubated with acidified C5-depleted human serum. C5 is depleted to prevent intravascular lysis, thereby allowing for the specific measurement of C3 deposition.
-
The incubation is performed in the presence and absence of the Factor D inhibitor.
-
After incubation, the red blood cells are washed and stained with a fluorescently labeled antibody that specifically binds to C3 fragments (e.g., anti-C3c or anti-C3d).
-
The amount of C3 deposition on the surface of the red blood cells is then quantified using flow cytometry. A reduction in fluorescence intensity in the presence of the inhibitor indicates its efficacy in preventing C3 opsonization.[4]
Conclusion
Factor D inhibitors represent a significant therapeutic advance in the management of complement-mediated hemolytic anemias. Their unique mechanism of action, targeting a proximal and rate-limiting step in the alternative complement pathway, allows for the effective control of both intravascular and extravascular hemolysis. While C5 inhibitors have revolutionized the treatment of PNH by controlling intravascular hemolysis, Factor D inhibitors address the persistent issue of extravascular hemolysis, leading to more comprehensive disease management and improved clinical outcomes for patients. The robust preclinical and clinical data, particularly from the ALPHA trial of danicopan, provide strong evidence for the dual efficacy of this class of drugs. As research continues, Factor D inhibitors hold the promise of becoming a cornerstone of therapy for PNH and potentially other complement-mediated disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Danicopan Approved as Add-On Therapy to Ravulizumab or Eculizumab for Extravascular Hemolysis in Adults With Paroxysmal Nocturnal Hemoglobinuria - The ASCO Post [ascopost.com]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of FD-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FD-IN-1, a potent and selective small-molecule inhibitor of Complement Factor D (FD), with alternative therapeutic agents. We delve into the validation of its mechanism of action through mutagenesis studies, present comparative performance data, and offer detailed experimental protocols.
This compound targets Factor D, a critical serine protease in the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement cascade, offering a promising therapeutic strategy.
The Alternative Complement Pathway and the Role of this compound
The alternative complement pathway is a crucial first line of defense against pathogens. However, its inappropriate activation can lead to tissue damage. Factor D is the rate-limiting enzyme in this pathway, cleaving Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb). This convertase then cleaves more C3, amplifying the complement response. This compound directly inhibits the enzymatic activity of Factor D, thus preventing this amplification.
Validation of Mechanism of Action through Mutagenesis
To validate the inhibitory mechanism of Factor D inhibitors, mutagenesis studies can be employed. While direct site-directed mutagenesis studies on Factor D pinpointing the exact binding site of this compound are not extensively published in publicly available literature, studies on the substrate of Factor D, Factor B, provide strong evidence for the on-target effect of Factor D inhibitors.
In a key study, gain-of-function mutations were introduced into Factor B, leading to excessive complement activation. The application of a Factor D inhibitor, danicopan, effectively abrogated this heightened activity, demonstrating that the inhibitor's action is dependent on the canonical function of Factor D cleaving Factor B[1][2]. This approach validates that the inhibitor works by blocking the specific enzymatic step catalyzed by Factor D in the alternative complement pathway.
References
Comparative Efficacy of Oral Fluoropyrimidines in Chronic Disease: A Focus on Tegafur-Based Prodrugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of chronic disease management is continually evolving, with a significant emphasis on developing orally administered therapies that offer comparable efficacy to intravenous treatments while improving patient convenience and quality of life. This guide provides a comparative analysis of the long-term efficacy of FD-1 (1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), in the context of chronic disease, specifically cancer. While the initial query mentioned "FD-IN-1," available scientific literature extensively documents "FD-1" and the closely related compound tegafur, which is often combined with uracil (UFT). This guide will focus on the substantial body of evidence for UFT as a representative oral fluoropyrimidine, comparing its long-term efficacy against other established treatments in various cancer models.
The primary mechanism of action for FD-1 and tegafur involves the in-vivo conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into DNA and RNA. This guide will delve into the clinical data supporting the use of these oral agents, provide detailed experimental protocols from key studies, and visualize the underlying signaling pathways.
Long-Term Efficacy in Chronic Disease Models: Comparative Data
The long-term efficacy of oral fluoropyrimidines, particularly tegafur-uracil (UFT), has been extensively studied in adjuvant and metastatic settings for various cancers, most notably colorectal and gastric cancer. Below are summary tables from key clinical trials comparing the performance of UFT against intravenous 5-fluorouracil (5-FU), capecitabine (another oral 5-FU prodrug), and surgery alone.
Table 1: Adjuvant Therapy for Stage III Colon Cancer
| Treatment Arm | 3-Year Relapse-Free Survival (RFS) | 3-Year Overall Survival (OS) | Key Findings |
| UFT/Leucovorin (LV) | 82.7% | 95.8% | Similar oncologic outcomes to capecitabine.[1] |
| Capecitabine | 79.3% | 92.4% | Comparable efficacy to UFT/LV.[1] |
Table 2: Adjuvant Therapy for Stage II Colon Cancer
| Treatment Arm | 5-Year Overall Survival (OS) | 5-Year Disease-Free Survival (DFS) | Key Findings |
| Surgery + UFT | 89.1% | Not Reported | Improved overall and disease-free survival compared to surgery alone.[2] |
| Surgery Alone | 84.2% | Not Reported | Lower survival rates compared to the UFT group.[2] |
| Oral Fluoropyrimidine Monotherapy | 91.2% | 85.1% | Comparable efficacy to intravenous fluoropyrimidine-based chemotherapy with fewer adverse events.[3] |
| Intravenous Fluoropyrimidine-Based Chemotherapy | 92.6% | 81.9% | Similar long-term survival to oral fluoropyrimidine monotherapy.[3] |
Table 3: Metastatic Colorectal Cancer (First-Line Therapy)
| Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Findings |
| UFT/Leucovorin (LV) | 12.4 months | 3.5 months | Equivalent survival to IV 5-FU/LV with a better safety profile.[4] |
| Intravenous 5-FU/Leucovorin (LV) | 13.4 months | 3.8 months | Comparable survival to UFT/LV.[4] |
| Capecitabine | 12.5 - 13.2 months | Not Significantly Different from 5-FU/LV | Non-inferior to IV 5-FU/LV in terms of overall survival.[5] |
Table 4: Adjuvant Therapy for Gastric Cancer
| Treatment Arm | 5-Year Overall Survival (OS) | Key Findings | |---|---|---|---| | UFT | 78.3% | Comparable long-term outcome to S-1 monotherapy.[6] | | S-1 (Tegafur, Gimeracil, Oteracil) | 73.1% | Similar efficacy to UFT.[6] | | UFT vs. Surgery Alone (Meta-analysis) | Odds Ratio: 0.71 (95% CI; 0.54–0.92) | UFT significantly improves survival over surgery alone.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key clinical trials cited in this guide.
Adjuvant Therapy for Stage III Colon Cancer: UFT/LV vs. Capecitabine
-
Study Design: A retrospective review of patients with stage III colon cancer who underwent curative surgery and received oral adjuvant chemotherapy.
-
Patient Population: 258 patients with stage III colon cancer.
-
Treatment Regimens:
-
UFT/LV Group (n=157): Tegafur-uracil (UFT) in combination with leucovorin (LV).
-
Capecitabine Group (n=101): Capecitabine (CAPE) alone.
-
-
Endpoints: The primary endpoints were 3-year overall survival (OS) and 3-year relapse-free survival (RFS).
-
Statistical Analysis: Survival rates were calculated and compared between the two treatment groups.[1]
First-Line Therapy for Metastatic Colorectal Cancer: UFT/LV vs. IV 5-FU/LV
-
Study Design: A multicenter, randomized, phase III study.
-
Patient Population: 816 patients with previously untreated metastatic colorectal carcinoma.
-
Treatment Regimens:
-
UFT/LV Group: UFT (300 mg/m²/d) and LV (75 or 90 mg/d) administered orally for 28 days, followed by a 7-day rest period (one cycle).
-
IV 5-FU/LV Group: Intravenous bolus 5-FU (425 mg/m²/d) and LV (20 mg/m²/d) for 5 days, repeated every 28 days (one cycle).
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to progression and safety.
-
Statistical Analysis: Survival curves were generated and compared using appropriate statistical methods to test for equivalence.[4]
Adjuvant Therapy for Gastric Cancer: UFT vs. S-1
-
Study Design: A retrospective analysis of patients with pathological stage II-IIIB gastric cancer who received adjuvant monotherapy after D2 gastrectomy.
-
Patient Population: 86 eligible patients.
-
Treatment Regimens:
-
UFT Group (n=37): Adjuvant tegafur-uracil monotherapy.
-
S-1 Group (n=49): Adjuvant S-1 (tegafur-gimeracil-oteracil) monotherapy.
-
-
Endpoints: The primary endpoints were 5-year recurrence-free survival (RFS) and 5-year overall survival (OS).
-
Statistical Analysis: Survival outcomes and chemotherapy completion rates were compared between the two groups.[6]
Signaling Pathways and Experimental Workflows
The therapeutic effect of FD-1 and tegafur is mediated by its active metabolite, 5-fluorouracil (5-FU). The following diagrams illustrate the metabolic activation of tegafur and the subsequent mechanism of action of 5-FU.
Caption: Metabolic activation of Tegafur to 5-Fluorouracil.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Conclusion
The available evidence from numerous long-term clinical trials demonstrates that oral fluoropyrimidines, such as tegafur-uracil (UFT), offer comparable efficacy to intravenous 5-FU in the adjuvant and metastatic treatment of colorectal and gastric cancers. These oral agents provide a significant advantage in terms of patient convenience and have a manageable and often favorable safety profile compared to intravenous administration. The choice between different oral fluoropyrimidines, such as UFT and capecitabine, appears to be guided by toxicity profiles and regional availability, as their long-term efficacy is largely equivalent. The continued development and assessment of oral chemotherapeutic agents are crucial for advancing chronic disease management in oncology, with a focus on optimizing treatment outcomes while minimizing the burden on patients.
References
- 1. Efficacy and safety of lifileucel, a one-time autologous tumor-infiltrating lymphocyte (TIL) cell therapy, in patients with advanced melanoma after progression on immune checkpoint inhibitors and targeted therapies: pooled analysis of consecutive cohorts of the C-144-01 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toripalimab plus chemotherapy for first line treatment of advanced non-small cell lung cancer (CHOICE-01): final OS and biomarker exploration of a randomized, double-blind, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Adjuvant mitomycin and fluorouracil followed by oral uracil plus tegafur in serosa-negative gastric cancer: a randomised trial. Gastric Cancer Surgical Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant therapy with oral fluoropyrimidines as main chemotherapeutic agents after curative resection for colorectal cancer: individual patient data meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study protocol for a phase 1, randomised, double-blind, placebo-controlled study to investigate the safety, tolerability and pharmacokinetics of ascending topical doses of TCP-25 applied to epidermal suction blister wounds in healthy male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FD-IN-1 and Lampalizumab for Geographic Atrophy
A Tale of Two Complement Factor D Inhibitors: A Preclinical Small Molecule Versus a Clinically Tested Monoclonal Antibody Fragment
In the landscape of therapeutic development for geographic atrophy (GA), an advanced form of age-related macular degeneration (AMD), the complement cascade has been a focal point of investigation. Specifically, complement factor D (FD), a rate-limiting enzyme in the alternative complement pathway, has emerged as a key therapeutic target. This guide provides a comparative overview of two inhibitors of Factor D: FD-IN-1, a preclinical small-molecule inhibitor, and lampalizumab, an antigen-binding fragment (Fab) of a humanized monoclonal antibody that underwent extensive clinical testing.
This comparison aims to provide researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, available experimental data, and the divergent paths they have taken in the drug development pipeline. While both agents target the same crucial enzyme, their distinct molecular characteristics and stages of development offer valuable insights into the challenges and opportunities in targeting the complement system for ophthalmic diseases.
At a Glance: Key Differences
| Feature | This compound | Lampalizumab |
| Molecule Type | Small molecule | Monoclonal antibody fragment (Fab) |
| Administration | Oral | Intravitreal injection |
| Development Stage | Preclinical | Phase III clinical trials (completed) |
| Clinical Efficacy in GA | Not yet tested in humans | Failed to meet primary endpoint in Phase III trials[1][2] |
Mechanism of Action and Signaling Pathway
Both this compound and lampalizumab exert their therapeutic effect by inhibiting complement factor D, a critical serine protease in the alternative complement (AP) pathway. The AP pathway is a component of the innate immune system that, when dysregulated, is implicated in the pathogenesis of AMD and GA.[1] By blocking Factor D, these inhibitors prevent the cleavage of Factor B into Bb, a necessary step for the formation of the C3 convertase (C3bBb). This, in turn, reduces the amplification of the complement cascade, which is thought to contribute to the chronic inflammation and cell death characteristic of geographic atrophy.
Preclinical Data Comparison
Direct comparative preclinical studies between this compound and lampalizumab are not publicly available. The following tables summarize the available preclinical data for each compound from separate sources.
In Vitro Potency
| Compound | Assay | IC50 | Source |
| This compound | Factor D Inhibition | 12 nM | MedChemExpress |
| This compound | Membrane Attack Complex (MAC) Deposition (in 50% human whole blood) | 0.26 µM | MedChemExpress |
| Lampalizumab | Not explicitly stated in provided search results | - | - |
Pharmacokinetics
| Compound | Species | Administration | Bioavailability | Terminal Half-life | Source |
| This compound | C57BL6 Mice | Oral (10 mg/kg) | 83% | 1.6 h (IV, 1 mg/kg) | MedChemExpress |
| This compound | Beagle Dogs | Oral (10 mg/kg) | 70% | 3.8 h (IV, 1 mg/kg) | MedChemExpress |
| Lampalizumab | Humans (Phase Ia) | Intravitreal | - | 5.9 days (serum) | [3] |
Clinical Development and Efficacy
The most significant divergence between this compound and lampalizumab lies in their clinical development pathways.
This compound is currently in the preclinical stage of development. There are no publicly available data from human clinical trials for this compound.
Lampalizumab , on the other hand, progressed to Phase III clinical trials for the treatment of geographic atrophy. The Chroma and Spectri trials were two large, identically designed, double-masked, sham-controlled studies that enrolled over 1,800 participants combined.[1]
Lampalizumab Phase III (Chroma and Spectri) Trial Results
Despite promising results in a Phase II trial (MAHALO), both the Chroma and Spectri Phase III trials failed to meet their primary endpoint of reducing the mean change in GA lesion area compared to sham treatment at 48 weeks.[1][2]
| Trial | Treatment Arm | Mean Change in GA Lesion Area from Baseline at Week 48 (mm²) | Difference vs. Sham (mm²) | P-value |
| Chroma | Lampalizumab (every 4 weeks) | ~2.09 | -0.02 | 0.80 |
| Lampalizumab (every 6 weeks) | ~2.09 | 0.05 | 0.59 | |
| Sham | ~2.09 | - | - | |
| Spectri | Lampalizumab (every 4 weeks) | ~2.09 | 0.16 | 0.048 |
| Lampalizumab (every 6 weeks) | ~2.09 | 0.09 | 0.27 | |
| Sham | ~2.09 | - | - |
Data compiled from the JAMA Ophthalmology publication on the Chroma and Spectri trials.[4]
Notably, a prespecified subgroup analysis based on a complement factor I genetic biomarker, which showed a potential benefit in the Phase II trial, did not demonstrate efficacy in the Phase III studies.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published in peer-reviewed literature. However, based on the available data, standard assays for complement inhibition were likely employed. For lampalizumab, the clinical trial protocols for the Chroma and Spectri studies are well-documented.
General Experimental Workflow for Assessing Complement Inhibition
In Vitro Hemolysis Assay (General Protocol):
-
Rabbit red blood cells, which are potent activators of the alternative complement pathway, are washed and resuspended in a buffer.
-
Human serum, as a source of complement proteins, is pre-incubated with varying concentrations of the inhibitor (this compound or lampalizumab).
-
The sensitized red blood cells are added to the serum-inhibitor mixture.
-
The mixture is incubated to allow for complement activation and subsequent cell lysis.
-
The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.
-
IC50 values are calculated to determine the concentration of the inhibitor required to reduce hemolysis by 50%.
Lampalizumab Chroma and Spectri Clinical Trial Protocol (Simplified):
-
Patient Population: Participants aged 50 years or older with bilateral geographic atrophy secondary to AMD.[4]
-
Study Design: Two identically designed, double-masked, randomized, sham-controlled Phase III trials.[4]
-
Intervention: Participants were randomized to receive either 10 mg of intravitreal lampalizumab or a sham procedure, administered every 4 or 6 weeks.[4]
-
Primary Endpoint: The mean change in the area of the GA lesion from baseline to week 48, as measured by fundus autofluorescence.[1][4]
-
Secondary Endpoints: Included assessments of visual function.[1]
Summary and Future Perspectives
The comparison of this compound and lampalizumab highlights the significant challenges in translating a promising mechanism of action into a clinically effective therapy for geographic atrophy.
This compound represents a potential next-generation approach to Factor D inhibition. As an orally bioavailable small molecule, it offers a distinct advantage in terms of administration over intravitreally injected biologics like lampalizumab. However, its development is still in the nascent, preclinical phase. Extensive research will be required to establish its safety and efficacy in animal models of GA before it can be considered for human trials.
Lampalizumab , despite its ultimate failure in Phase III trials, has provided the field with invaluable data on the natural history of GA and the in-vivo effects of Factor D inhibition in a large patient population.[5] The reasons for its lack of efficacy are not fully understood but may be multifactorial, including the complexity of GA pathophysiology beyond the alternative complement pathway, the specific characteristics of the antibody fragment, or the route of administration.
References
- 1. Lampalizumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. ashpublications.org [ashpublications.org]
- 3. A Potent In Vivo Antitumor Efficacy of Novel Recombinant Type I Interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the alternative complement pathway: clinical application of a new technique to measure fragment Ba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eyesoneyecare.com [eyesoneyecare.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling FD-IN-1
Personal Protective Equipment (PPE)
When handling FD-IN-1, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Prevents skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood. | Prevents inhalation of the compound, which is a primary route of exposure for powdered substances. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents in advance to minimize movement and potential for spills.
-
Weighing and Reconstitution:
-
Conduct all weighing of the powdered compound within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
When reconstituting the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and responsible researcher's name.
-
Keep containers sealed when not in use.
-
Work on a disposable bench liner to contain any potential spills.
-
-
Decontamination:
-
After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Decontaminate all non-disposable equipment that came into contact with the compound.
-
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name, CAS number, and hazard warnings. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not pour any solutions down the drain. |
| Contaminated Labware and PPE | Dispose of all contaminated disposable items (e.g., pipette tips, tubes, gloves, lab coats) in a designated hazardous waste bag. |
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following provides a general methodology for preparing a stock solution, a common procedure in a research setting.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the desired volume of the stock solution and the molecular weight of this compound, calculate the mass of the compound needed.
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of this compound powder into a sterile, conical tube.
-
Add solvent: Using a calibrated pipette, add the appropriate volume of dimethyl sulfoxide (DMSO) to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing the Handling Workflow
To ensure a clear understanding of the procedural steps for safely handling potent compounds like this compound, the following diagram illustrates a logical workflow.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
